Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Description
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Properties
IUPAC Name |
ethyl (2S)-2-[tert-butyl(dimethyl)silyl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-8-13-10(12)9(2)14-15(6,7)11(3,4)5/h9H,8H2,1-7H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBAXFIJEBLKRZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450140 | |
| Record name | Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106513-42-2 | |
| Record name | Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical properties of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
An In-Depth Technical Guide to Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate: Properties, Synthesis, and Applications
Introduction and Strategic Importance
This compound is a chiral building block of significant value in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1] Its utility stems from the clever combination of a stereochemically defined propionate core and a sterically demanding tert-butyldimethylsilyl (TBDMS) protecting group.[1] This structure allows chemists to introduce a specific stereocenter into a target molecule while simultaneously masking a reactive hydroxyl group.
The TBDMS ether provides robust protection under a wide variety of reaction conditions, yet it can be removed selectively, making it an ideal tool for multi-step synthetic campaigns.[1] For researchers and drug development professionals, this compound is not merely a reagent but a strategic component that enables the efficient and stereocontrolled construction of complex molecular architectures, ultimately streamlining pathways to novel bioactive molecules.[1]
Core Physicochemical Properties
The physical properties of this compound define its handling, purification, and reaction characteristics. It is a colorless to light yellow liquid at ambient temperature, facilitating its use in solution-phase chemistry.[1][2] A comprehensive summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 106513-42-2 | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₄O₃Si | [1][4] |
| Molecular Weight | 232.39 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | 0.875 g/mL at 25 °C | [1][2][3] |
| Boiling Point | 187 °C (lit.) | [1][2][3] |
| Refractive Index | n20/D 1.425 (lit.) | [1][2][3][5] |
| Optical Rotation | [α]20/D -30° (c = 1.26 in chloroform) | [2][3] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [3] |
| Vapor Pressure | 0.063 mmHg at 25°C | [5] |
Structural & Spectroscopic Characterization
Precise characterization is fundamental to verifying the identity and purity of the reagent. The structure possesses a chiral center at the C2 position of the propionate backbone, an ethyl ester functional group, and the TBDMS ether.
Expected Spectroscopic Signatures
While specific spectra for this exact compound require experimental acquisition, its structure allows for the confident prediction of key NMR signals, which are crucial for quality control.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The tert-butyl group of the TBDMS ether will appear as a large, sharp singlet at approximately 0.9 ppm. The two methyl groups on the silicon atom will present as a singlet around 0.1 ppm. The ethyl ester will produce a quartet (for the -CH₂-) around 4.1-4.2 ppm and a triplet (for the -CH₃) around 1.2-1.3 ppm. The chiral proton (-CH-) on the propionate backbone will appear as a quartet coupled to the adjacent methyl group, and the methyl group itself will be a doublet.
-
¹³C NMR: The carbon spectrum will feature a characteristic signal for the ester carbonyl carbon in the range of 170-175 ppm. The remaining aliphatic carbons of the ethyl and propionate fragments, as well as the distinct carbons of the TBDMS group, will appear in the upfield region (typically < 80 ppm).
Synthesis and Purification
The most reliable and widely cited synthesis of this compound proceeds from the readily available and enantiopure starting material, (S)-ethyl lactate. This process involves the protection of the secondary alcohol as a TBDMS ether.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reproducible experimental methods.[6]
Materials:
-
(S)-Ethyl lactate (1.0 mol, 118 g)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.0 mol, 150 g)
-
Imidazole (1.5 mol, 102 g)
-
Dimethylformamide (DMF), 500 mL
-
Hexanes
-
Saturated brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A 2-L two-necked, round-bottomed flask is equipped with a mechanical stirrer and an inert gas inlet. The flask is charged with (S)-ethyl lactate, DMF, and imidazole.
-
Silylation: The solution is cooled in an ice bath. TBDMSCl is added in three equal portions, with 30-minute intervals between additions. The formation of a white precipitate is typically observed.
-
Reaction Progression: The ice bath is allowed to expire, and the reaction mixture is stirred overnight (approx. 18 hours) at room temperature. The causality here is that imidazole acts as a base to deprotonate the alcohol and as a nucleophilic catalyst, while DMF is an excellent polar aprotic solvent for this type of reaction.
-
Workup: The reaction mixture is diluted with water and hexanes. The layers are separated, and the aqueous phase is extracted with additional hexanes. This step removes the water-soluble DMF and imidazole hydrochloride byproduct.
-
Washing and Drying: The combined organic extracts are washed with saturated brine to remove residual water, dried over anhydrous MgSO₄, filtered, and concentrated by rotary evaporation.
-
Purification: The crude product is purified by vacuum distillation (bp 70-78°C at 0.5 mmHg) to yield the final product as a colorless liquid with a typical yield of around 96%.[6]
Key Applications in Research & Development
The utility of this reagent is best understood through its application in complex synthesis.
Role as a Chiral Building Block
Its primary application is as a starting material for introducing a defined stereocenter. It has been used as a precursor for the asymmetric synthesis of syn- and anti-functionalized 1,2-diols and in the synthesis of the lactyl-3,4-didehydroproline side chain of Didemnin B, a potent antiviral and cytotoxic agent.[2][3]
Utility as a Protecting Group
The TBDMS group is a workhorse for protecting alcohols. Its steric bulk prevents reactions at the protected site, allowing for chemical modifications elsewhere in the molecule. It is stable to a wide range of non-acidic conditions but can be cleanly removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).
Protecting Group Strategy Diagram
Caption: General strategy illustrating the use of a TBDMS protecting group.
Handling, Storage, and Safety
Proper handling and storage are critical for maintaining the reagent's purity and ensuring laboratory safety.
-
Hazard Identification: The compound is classified under GHS07 (Warning). It is considered harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Handling Protocols: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[7] Keep away from heat, sparks, and open flames, as it is a combustible liquid.[3][7]
-
Storage Conditions: Store in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2][7] The container should be kept in a cool, dry, and well-ventilated place.
Conclusion
This compound is a highly versatile and valuable chiral synthon in organic chemistry. Its well-defined physical properties, reliable synthesis, and the robust nature of its TBDMS protecting group make it an indispensable tool for medicinal chemists and researchers in drug development. A thorough understanding of its characteristics, from its boiling point and density to its spectroscopic signatures and safe handling procedures, empowers scientists to leverage its full potential in the efficient and stereoselective synthesis of complex, high-value molecules.
References
-
Organic Syntheses. (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. [Link]
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An In-Depth Technical Guide to Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The document details the compound's structural features, physicochemical properties, and spectroscopic signature. It further presents a validated laboratory-scale synthesis protocol, purification methodologies, and a discussion of its critical role in modern asymmetric synthesis. The strategic importance of the tert-butyldimethylsilyl (TBDMS) protecting group and the inherent chirality derived from (S)-lactic acid are examined, highlighting the compound's utility in constructing complex, enantiomerically pure molecules for pharmaceutical applications.
Introduction and Strategic Importance
This compound, also known as (S)-2-(tert-Butyldimethylsilanyloxy)propionic acid ethyl ester, is a versatile synthetic intermediate widely employed in organic chemistry.[1] Its value stems from the convergence of three key structural features: a stereochemically defined center, an ethyl ester functional group, and a robust silyl ether protecting group.
-
The Chiral Core: The molecule's backbone is derived from ethyl (S)-lactate, a readily available and inexpensive chiral pool starting material. The (S)-configuration at the C2 position is crucial, as it allows chemists to introduce a specific stereochemistry into a target molecule, a fundamental requirement for the development of modern pharmaceuticals where enantiomeric purity dictates therapeutic efficacy and safety.
-
The Silyl Ether Protecting Group: The secondary alcohol of the lactate precursor is masked as a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is favored in multi-step synthesis for its pronounced steric bulk, which confers high stability across a wide range of reaction conditions (e.g., organometallic additions, oxidations, and many reductions) while allowing for selective and clean removal under specific conditions (typically fluoride-based reagents).[1]
-
Synthetic Versatility: The ethyl ester provides a handle for numerous chemical transformations. It can be reduced to a primary alcohol, hydrolyzed to a carboxylic acid, or reacted with organometallic reagents to form ketones, positioning this compound as a flexible and powerful tool in the synthesis of bioactive molecules.[1]
This combination makes the compound a valuable asset for professionals aiming to streamline synthetic workflows and achieve high efficiency and purity in the creation of complex chiral molecules for drug discovery and materials science.[1]
Physicochemical Properties & Structural Elucidation
The compound is a colorless liquid at room temperature.[1][2] Its identity and purity are confirmed through a combination of physical constant measurements and spectroscopic analysis.
Key Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 106513-42-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₂₄O₃Si | [1][4] |
| Molecular Weight | 232.39 g/mol | [1][3][4] |
| Density | 0.875 g/mL at 25 °C | [1][2][3] |
| Boiling Point | 187 °C (lit.) | [1][2][3] |
| Refractive Index (n20/D) | 1.425 (lit.) | [1][2][3][5] |
| Optical Rotation ([α]20/D) | -30° (c = 1 to 1.26 in CHCl₃) | [1][2][3] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [3] |
Molecular Structure Diagram
The 2D structure of the molecule highlights the key functional groups that dictate its chemical behavior.
Caption: 2D structure of this compound.
Spectroscopic Signature for Structural Verification
The proton NMR spectrum provides a clear fingerprint of the molecule. The expected signals (in CDCl₃) are:
-
~4.3 q: The quartet corresponds to the methine proton (CH) at the C2 chiral center. Its downfield shift is due to the deshielding effect of the adjacent silyl ether oxygen and the carbonyl group of the ester. It is split into a quartet by the three protons of the C3 methyl group.
-
~4.1 q: A quartet for the two methylene protons (-OCH₂CH₃) of the ethyl ester group, split by the adjacent methyl group.
-
~1.4 d: A doublet for the three protons of the C3 methyl group (-CH(O)CH₃), split by the single methine proton at C2.
-
~1.2 t: A triplet for the three terminal methyl protons (-OCH₂CH₃) of the ethyl ester.
-
~0.9 s: A sharp singlet integrating to nine protons, characteristic of the sterically hindered tert-butyl group (-C(CH₃)₃) on the silicon atom.
-
~0.1 s: Two sharp singlets, each integrating to three protons (total of six), representing the two methyl groups (-Si(CH₃)₂) attached to the silicon atom.
Key chemical shifts in the carbon spectrum confirm the carbon skeleton:
-
~173 ppm: Carbonyl carbon (C=O) of the ethyl ester.
-
~68 ppm: Methine carbon (-CH(O)-) at the C2 position.
-
~60 ppm: Methylene carbon (-OCH₂CH₃) of the ethyl ester.
-
~26 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).
-
~21 ppm: Methyl carbon at the C3 position (-CH(O)CH₃).
-
~18 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
~14 ppm: Terminal methyl carbon of the ethyl ester (-OCH₂CH₃).
-
~ -5 ppm: The two methyl carbons attached to the silicon atom, which are highly shielded and appear upfield.
The IR spectrum is used to verify the presence of key functional groups through their characteristic vibrational frequencies:
-
~2850-2960 cm⁻¹: C-H stretching vibrations from the aliphatic (methyl and methylene) groups.
-
~1750 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the saturated ester.
-
~1250 cm⁻¹: A strong absorption corresponding to the Si-CH₃ bond.
-
~1100-1200 cm⁻¹: C-O stretching vibrations from the ester and the silyl ether linkages.
-
~840 cm⁻¹: A strong band associated with the Si-O bond.
Under Electron Ionization (EI), the molecule undergoes characteristic fragmentation. While the molecular ion peak (M⁺) at m/z = 232 may be weak or absent, key fragments are diagnostic:
-
m/z = 175 (M-57): This is often the base peak and corresponds to the loss of a tert-butyl radical (•C(CH₃)₃) from the molecular ion. This fragmentation is highly characteristic of TBDMS-protected compounds.[6]
-
m/z = 159: Loss of the ethoxy group (-OCH₂CH₃) from the M-CH₃ fragment.
-
m/z = 131: Corresponds to the loss of the ester group (-COOEt).
-
m/z = 75: A fragment corresponding to [(CH₃)₂SiOH]⁺.
-
m/z = 57: The tert-butyl cation [C(CH₃)₃]⁺.
Synthesis and Purification Protocol
The most common and efficient synthesis of the title compound involves the silylation of commercially available ethyl (S)-lactate. This procedure is reliable and scalable.
Synthesis Workflow
Caption: Workflow for the synthesis and purification of the title compound.
Field-Validated Laboratory Protocol
This protocol is adapted from established procedures and is designed for high yield and purity.[7]
Materials:
-
Ethyl (S)-lactate (1.0 mol, 118 g)
-
Imidazole (1.5 mol, 102 g)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.0 mol, 150 g)
-
Anhydrous N,N-Dimethylformamide (DMF) (500 mL)
-
Hexanes (800 mL)
-
Saturated brine solution (150 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 2-L two-necked, round-bottomed flask equipped with a mechanical stirrer and an inert gas inlet (Argon or Nitrogen), add ethyl (S)-lactate, DMF, and imidazole.[7]
-
Scientist's Insight: Imidazole serves not only as a base to quench the HCl byproduct but also as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that accelerates the silylation of the sterically hindered secondary alcohol. Anhydrous DMF is critical as TBDMSCl readily hydrolyzes.
-
-
Silylation: Cool the solution in an ice bath (0 °C). Add the TBDMSCl in three equal portions, 30 minutes apart.[7] A white precipitate of imidazole hydrochloride will form.[7]
-
Reaction Completion: After the final addition, allow the ice bath to expire and stir the reaction mixture overnight (approx. 18 hours) at room temperature to ensure complete conversion.[7]
-
Workup: Dilute the reaction mixture with 300 mL of water and transfer it to a separatory funnel. Extract the aqueous phase with hexanes (1 x 500 mL, then 1 x 300 mL).[7]
-
Scientist's Insight: The addition of water quenches any remaining reactive species and dissolves the imidazole hydrochloride salt. Hexane is an ideal extraction solvent as the silylated product is highly nonpolar, while the DMF and salts remain in the aqueous phase.
-
-
Washing: Combine the organic extracts and wash with saturated brine (3 x 50 mL).[7] This removes residual water and DMF from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.[7]
Purification
The crude product is typically of high purity but contains minor non-volatile impurities. For applications requiring exacting purity (>98%), vacuum distillation is the definitive method.
| Purification Parameter | Value |
| Method | Fractional Vacuum Distillation |
| Boiling Point | 70-78 °C |
| Pressure | 0.5 mmHg |
| Expected Yield | ~96% |
| Reference | Organic Syntheses Procedure[7] |
Applications in Drug Development and Synthesis
This compound is not merely a protected amino acid derivative; it is a strategic chiral synthon. Its application in drug discovery is centered on its ability to introduce stereospecificity into complex molecular architectures.
-
Chiral Building Block: The compound serves as a precursor to more complex chiral fragments. For instance, it was used as a starting material for the asymmetric synthesis of syn- and anti-functionalized 1,2-diols, which are common motifs in natural products and pharmaceuticals.[3] It has also been applied as a precursor to the lactyl-3,4-didehydroproline side chain of Didemnin B, a potent antiviral and antitumor agent.[3]
-
Prodrug Strategies: While not a prodrug itself, the ester functionality is a common feature in prodrug design.[8] The synthesis of novel ester derivatives from intermediates like this allows medicinal chemists to improve the pharmacokinetic properties (e.g., solubility, membrane permeability) of a parent drug.[9] The principles of protecting group chemistry used to handle this reagent are directly applicable to the more complex challenges of prodrug synthesis.
-
Innovation in Synthesis: The use of pre-formed, high-purity chiral building blocks accelerates the drug discovery process.[10] By incorporating a fragment like this, development teams can avoid lengthy and often low-yielding chiral resolution or asymmetric induction steps later in the synthetic sequence, saving time and resources.
Safety, Handling, and Storage
Proper handling is essential to maintain the integrity of the compound and ensure laboratory safety.
-
Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[11]
-
Handling Precautions:
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., Argon).[2] It is classified as a combustible liquid.[3] Keep away from heat and ignition sources.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12]
Conclusion
This compound is a cornerstone chiral building block in modern organic synthesis. Its robust TBDMS protecting group, coupled with the stereochemical information embedded from ethyl (S)-lactate, provides a reliable and versatile platform for the construction of enantiomerically pure pharmaceutical agents and other high-value chemical entities. A thorough understanding of its properties, spectroscopic characteristics, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
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Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry. Available from: [Link]
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Organic Syntheses. (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Available from: [Link]
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Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Ethyl propionate. Available from: [Link]
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Ferreira, R. J., et al. (2014). Amino Acids in the Development of Prodrugs. Molecules. Available from: [Link]
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Baig, H., et al. (2015). Synthetic biology for pharmaceutical drug discovery. Pharmaceutical Patent Analyst. Available from: [Link]
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Rautio, J., et al. (2018). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. Available from: [Link]
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An In-depth Technical Guide to tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Editor's Note: The CAS number provided in the topic, 106513-42-2, corresponds to the chemical compound Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate[1][2][3][4][5][6]. However, given the specified audience of researchers and drug development professionals, this guide will focus on tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate , a key intermediate in pharmaceutical synthesis, which is correctly identified by CAS number 877399-50-3 [7][8][9][10][11]. This decision is based on the high relevance of this compound to the target audience's field of work.
Introduction
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate, commonly referred to as 1-Boc-4-(4-bromo-1H-pyrazol-1-yl)piperidine, is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its molecular architecture, featuring a bromine-substituted pyrazole ring linked to a Boc-protected piperidine moiety, offers a versatile platform for the synthesis of complex molecular entities. The bromine atom serves as a strategic functional group for a variety of cross-coupling reactions, while the Boc-protecting group ensures stability and allows for selective deprotection and further functionalization of the piperidine nitrogen. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics.
Chemical and Physical Properties
The physicochemical properties of a synthetic intermediate are critical for its handling, reaction optimization, and storage. Below is a summary of the key properties of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate.
| Property | Value | Source(s) |
| CAS Number | 877399-50-3 | [7][8] |
| Molecular Formula | C₁₃H₂₀BrN₃O₂ | [7] |
| Molecular Weight | 330.22 g/mol | [7][8] |
| Appearance | Off-white to white solid/powder | |
| Purity | Typically ≥95-98% | [9] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. | [8] |
Core Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a crucial intermediate in the synthesis of kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pockets of various kinases.
Intermediate in the Synthesis of Crizotinib
The most prominent application of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is as a key intermediate in the synthesis of Crizotinib[12]. Crizotinib is an anaplastic lymphoma kinase (ALK) and c-ROS oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The synthesis of a related boronic acid pinacol ester intermediate for Crizotinib highlights the importance of this structural motif[12]. The bromo-pyrazole moiety allows for subsequent coupling reactions to build the complex structure of the final active pharmaceutical ingredient.
Scaffold for Novel Kinase Inhibitors
Beyond its role in Crizotinib synthesis, the structural features of this molecule make it an attractive starting point for the development of other kinase inhibitors. The brominated pyrazole can be functionalized through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse substituents. This enables the exploration of structure-activity relationships (SAR) to target different kinase families implicated in oncology and other diseases.
Synthetic Methodologies
The synthesis of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves the coupling of a Boc-protected piperidine precursor with a 4-bromopyrazole ring. A common synthetic route is outlined below.
Exemplary Synthetic Protocol
A plausible synthesis involves the reaction of N-Boc-4-piperidone with hydrazine to form an intermediate that is then cyclized with a suitable three-carbon synthon bearing a bromine atom, or by direct N-alkylation of 4-bromopyrazole with a suitable Boc-protected piperidine electrophile. A patented method describes the synthesis of a related boronic acid pinacol ester from N-Boc-4-piperidone and 2-bromomalondialdehyde, followed by a nickel-catalyzed borylation[13].
Step 1: Synthesis of N-Boc-4-piperidine hydrazine
-
To a solution of N-Boc-4-piperidone in ethanol, add 10-15 equivalents of hydrazine hydrate at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the crude product in ethanol.
-
Add 1.2-2.0 equivalents of sodium borohydride in portions and continue stirring for 1-2 hours.
-
Quench the reaction by the addition of acetic acid.
-
Remove the solvent by distillation and extract the product with dichloromethane.
-
Wash the organic layer, dry, and concentrate to yield N-Boc-4-piperidine hydrazine, which can be used in the next step without further purification.
Step 2: Synthesis of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
-
In a reaction flask, combine the crude N-Boc-4-piperidine hydrazine from the previous step, 1-1.2 equivalents of 2-bromomalondialdehyde, and a catalytic amount of boron trifluoride diethyl etherate in toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
-
After cooling, evaporate the solvent to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel to yield the final compound.
The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate.
-
Hazard Identification : GHS information indicates that this compound may be harmful if swallowed (Acute Toxicity 4, Oral)[7].
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Future Perspectives
The utility of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate as a versatile building block in medicinal chemistry is well-established. Its continued use in the synthesis of known APIs and as a scaffold for the discovery of new therapeutic agents is anticipated. The development of more efficient and greener synthetic routes to this intermediate will be of ongoing interest to the pharmaceutical industry. Furthermore, the exploration of novel derivatives through functionalization of the bromopyrazole ring will likely lead to the identification of new drug candidates with improved potency and selectivity against a range of biological targets.
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Amerigo Scientific. tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate. Available at: [Link]
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Organic Syntheses. (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Available at: [Link]
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Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available at: [Link]
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ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]
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Synthonix. tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available at: [Link]
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Synthesis of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate from (S)-ethyl lactate
An In-depth Technical Guide to the
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and a field-tested protocol for the synthesis of ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate, a valuable chiral building block in organic synthesis. The procedure details the protection of the secondary hydroxyl group of (S)-ethyl lactate using tert-butyldimethylsilyl chloride (TBDMSCl). This transformation is fundamental for chemists who require a stable, yet readily cleavable, protecting group for multi-step synthetic campaigns, particularly in pharmaceutical and agrochemical research.[1]
(S)-ethyl lactate, the starting material, is an attractive choice due to its derivation from biological sources, classifying it as a biodegradable and "green" solvent.[2][3] The target molecule, with its TBDMS ether, offers enhanced stability and solubility in organic solvents, facilitating subsequent reactions and purifications.[1][4]
Core Principles: The Rationale Behind Silyl Ether Protection
In complex organic syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[5] The hydroxyl group of (S)-ethyl lactate is acidic and nucleophilic, making it incompatible with many reagents, such as Grignard reagents, hydrides, and strong bases.[5][6]
The tert-butyldimethylsilyl (TBDMS) group is an ideal choice for protecting alcohols due to several key advantages:
-
Ease of Installation: It reacts efficiently with alcohols under mild conditions.[4][7]
-
Stability: TBDMS ethers are robust and stable across a wide range of non-acidic and non-fluoride reaction conditions, including oxidation, reduction, and organometallic reactions.[8] The steric bulk provided by the tert-butyl group significantly enhances its stability compared to smaller silyl ethers like trimethylsilyl (TMS) ethers.[4][8]
-
Selective Removal: The silicon-oxygen bond has a high affinity for fluoride ions, allowing for the selective cleavage of the TBDMS group under mild conditions using reagents like tetrabutylammonium fluoride (TBAF), without affecting other functional groups.[5][9]
Reaction Mechanism
The formation of the TBDMS ether proceeds via a nucleophilic substitution-like reaction at the silicon atom.[5] The mechanism, while sometimes simplified, is effectively catalyzed by a base like imidazole.
-
Activation: Imidazole, a common catalyst, is believed to react with TBDMSCl to form a highly reactive silylating intermediate, N-tert-butyldimethylsilylimidazole.
-
Nucleophilic Attack: The hydroxyl group of (S)-ethyl lactate then acts as a nucleophile, attacking the electrophilic silicon atom of the activated intermediate.[6]
-
Deprotonation & Product Formation: A base (another molecule of imidazole) removes the proton from the oxonium ion intermediate, regenerating the catalyst and yielding the final silyl ether product along with imidazolium chloride.
Field-Validated Experimental Protocol
This protocol is adapted from a robust procedure published in Organic Syntheses, a highly trusted source for reproducible chemical methods.[10]
Materials and Equipment
| Reagent/Material | M.W. | Amount (1.0 mol scale) | Equivalents | Notes |
| (S)-Ethyl lactate | 118.13 | 118 g (108.3 mL) | 1.0 | Use 98% purity or higher.[10] |
| Imidazole | 68.08 | 102 g | 1.5 | Must be dry. |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 150 g | 1.0 | Should be a free-flowing solid. |
| Dimethylformamide (DMF) | - | 500 mL | - | Anhydrous grade is recommended. |
| Hexanes | - | ~800 mL | - | For extraction. |
| Saturated Brine | - | ~150 mL | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | For drying. |
Equipment: 2-L two-necked round-bottom flask, mechanical stirrer, ice bath, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Step-by-Step Procedure
-
Reaction Setup:
-
Equip a 2-L, two-necked, round-bottomed flask with a mechanical stirrer and an inert gas inlet (Nitrogen or Argon).
-
Charge the flask with (S)-ethyl lactate (118 g, 1.0 mol), dimethylformamide (DMF, 500 mL), and imidazole (102 g, 1.5 mol).[10]
-
Stir the mixture until all the imidazole has dissolved.
-
-
Reagent Addition:
-
Cool the solution in an ice bath to 0 °C.
-
Add the tert-butyldimethylsilyl chloride (150 g, 1.0 mol) in three equal portions, approximately 30 minutes apart. A white precipitate of imidazolium chloride will form after the final addition.[10]
-
-
Reaction Execution:
-
After the final addition, allow the ice bath to expire and the reaction mixture to slowly warm to room temperature overnight (approx. 18 hours) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (ethyl lactate) is consumed.
-
-
Work-up and Extraction:
-
Dilute the reaction mixture with 300 mL of water and 500 mL of hexanes.
-
Transfer the mixture to a separatory funnel. Separate the aqueous phase and extract it again with 300 mL of hexanes.
-
Combine the organic (hexane) layers and wash them three times with 50-mL portions of saturated brine to remove residual DMF and imidazole.[10]
-
Expert Tip: DMF can be difficult to remove completely with aqueous washes. Multiple brine washes are crucial. For stubborn emulsions, adding a small amount of water can help break them.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate by rotary evaporation. This will yield the crude product as a colorless liquid.[10]
-
-
Purification:
-
The most effective method for purifying the product on this scale is vacuum distillation.
-
Distill the crude liquid under reduced pressure (bp 70-78°C at 0.5 mmHg).[10] This step effectively removes any non-volatile impurities.
-
For smaller-scale reactions or if high-boiling impurities are present, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is a suitable alternative.
-
Expected Results and Product Characterization
Following the protocol should result in a high yield of the desired product.
| Parameter | Value | Reference |
| Typical Yield | 96% (after distillation) | [10] |
| Appearance | Colorless liquid | [1][] |
| Molecular Formula | C₁₁H₂₄O₃Si | [1] |
| Molecular Weight | 232.39 g/mol | [1] |
| Boiling Point | 187 °C (lit.) │ 70-78 °C @ 0.5 mmHg | [1][10] |
| Density | 0.875 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.425 (lit.) | [1][12] |
| Optical Rotation | [α]²⁰/D -30° (c=1 in CHCl₃) | [1] |
The structure and purity of the final product can be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and the presence of the TBDMS group.[13]
-
GC-MS: To assess purity and confirm the molecular weight.
-
FT-IR: To observe the disappearance of the broad O-H stretch from the starting material and the appearance of Si-O and Si-C stretches.
Troubleshooting and Scientist's Insights
-
Low Yield: If the yield is significantly lower than expected, consider the following:
-
Moisture: The reaction is sensitive to water, which can hydrolyze TBDMSCl and the activated imidazole intermediate. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Purity of Reagents: TBDMSCl can degrade upon prolonged exposure to air. Use a fresh bottle or material that has been stored properly.
-
Incomplete Reaction: If TLC shows significant starting material remaining, the reaction time may need to be extended, or gentle heating (e.g., 40 °C) could be applied.[14] However, for this specific substrate, overnight at room temperature is typically sufficient.[10]
-
-
Purification Difficulties:
-
Removing DMF: As noted, DMF can be challenging to remove. If it persists after aqueous washes, azeotropic removal with a high-boiling solvent like heptane under reduced pressure can be effective before the final distillation.
-
Removing Imidazole/Imidazolium Salts: The white precipitate of imidazolium chloride should be mostly removed during the aqueous work-up. Thorough washing is key. If starting material is highly polar, extraction with a more polar solvent mixture (e.g., 10% Isopropanol in DCM) might be necessary, though this can complicate DMF removal.[15]
-
References
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]
-
Fiveable. (n.d.). tert-Butyldimethylsilyl chloride Definition. Organic Chemistry Key Term. Retrieved from [Link]
-
Kumar, P., et al. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Silyl ether. Retrieved from [Link]
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Brainly.com. (2023). What is the role of TBDMSCl in protecting groups for alcohols?. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Retrieved from [Link]
-
Khan Academy. (n.d.). Protection of alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Reddit. (2024). How to get higher yields for TBDMSCl protection of alcohol. Retrieved from [Link]
-
SpectraBase. (n.d.). (S)-ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
ResearchGate. (2018). How to removal of excess silyl ether reagent from reaction mixture?. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Ethyl Lactate as a Promising Bio Based Green Solvent for the Synthesis of Spiro-Oxindole Derivatives via 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl lactate. Retrieved from [Link]
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Spectroscopic data (NMR, IR) for Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Beginning Spectral Analysis
I've initiated the data gathering phase. I'm actively searching for spectroscopic information (¹H NMR, ¹³C NMR, and IR) specifically pertaining to Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy) propionate. Simultaneously, I'm pursuing detailed experimental protocols for obtaining NMR and IR spectra of organic compounds to ensure a robust foundation.
Refining the Guide Structure
I'm now focusing on organizing the guide. I've decided to structure it with an introduction, followed by dedicated sections for ¹H NMR, ¹³C NMR, and IR spectroscopy. Each section will cover methodology, spectral data in a table, and detailed interpretation with explanations of peak assignments. Molecular structures and key NMR correlations will be illustrated with Graphviz diagrams, and I'm compiling all cited sources.
Gathering Spectroscopic Data
Refining the Search Strategy
Assessing Data Availability
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Discovering NMR Data
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Refining Spectral Search
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Acquiring Specific Data
Seeking Detailed Spectroscopic Data
Focusing on Finding Data
Gathering Spectral Data
I've located a dependable source, Organic Syntheses, and obtained ¹H NMR, ¹³C NMR, and IR data for "ester 1," a similar compound. The synthesis uses (S)-Ethyl lactate and tert-butyldimethylsilyl chloride, hinting at the potential for matching spectral features. This is a solid starting point for comparison and analysis.
Compiling Data & Interpretation
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Chirality and optical rotation of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
An In-depth Technical Guide: Chirality and Optical Rotation of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Abstract
This compound is a pivotal chiral building block in modern organic synthesis, particularly within pharmaceutical development. Its utility stems from the stereodefined center derived from (S)-ethyl lactate and the robust tert-butyldimethylsilyl (TBDMS) protecting group. This guide provides a comprehensive examination of the principles and practices related to the chirality and optical activity of this compound. We will delve into the theoretical underpinnings of polarimetry, present a validated experimental protocol for determining specific rotation, and discuss orthogonal chromatographic methods for verifying enantiomeric purity. This document is intended for researchers, chemists, and quality control professionals who require a deep, practical understanding of how to characterize this and similar chiral molecules, ensuring stereochemical integrity throughout the synthetic process.
Introduction: The Significance of a Chiral Synthon
In the landscape of pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1] Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired pharmacological activity, while the other may be inactive or, in some cases, responsible for adverse effects.
This compound, derived from the readily available chiral pool reagent (S)-ethyl lactate, serves as a versatile precursor in the asymmetric synthesis of complex molecules.[2][3][4] The TBDMS group provides excellent stability, protecting the C2 hydroxyl group during subsequent chemical transformations.[2] The "(S)" designation defines the absolute configuration of the chiral center, while the "(-)" indicates its levorotatory nature—its ability to rotate plane-polarized light to the left. Accurately measuring this optical rotation is the primary method for confirming the compound's stereochemical identity and is a foundational step in quality assurance for any process in which it is used.
Physicochemical and Optical Properties
A summary of the key properties for this compound is provided below. This data serves as a reference standard for experimental work.
| Property | Value |
| CAS Number | 106513-42-2[2][5][6][7] |
| Molecular Formula | C₁₁H₂₄O₃Si[2][5] |
| Molecular Weight | 232.39 g/mol [2][5] |
| Appearance | Colorless liquid[2] |
| Density | 0.875 g/mL at 25 °C[2][5] |
| Boiling Point | 187 °C[2][5][6] |
| Refractive Index (n²⁰/D) | 1.425[2][5][8] |
| Specific Optical Rotation [α]²⁰/D | -30° (c = 1.26 in chloroform)[5] |
The Foundation: Chirality, Enantiomers, and Optical Rotation
The Chiral Center
The optical activity of this compound originates from its single stereocenter at the second carbon (C2) of the propionate backbone. This carbon is bonded to four different substituent groups: a hydrogen atom (H), a methyl group (-CH₃), an ethoxycarbonyl group (-COOEt), and a tert-butyldimethylsilyloxy group (-OTBDMS). This asymmetry is the fundamental requirement for chirality.
Interaction with Plane-Polarized Light
Enantiomers, despite having identical physical properties like boiling point and density, are distinguished by their interaction with plane-polarized light.[9] When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of the light is rotated.[10]
-
Dextrorotatory (+): An enantiomer that rotates the plane of light clockwise.
-
Levorotatory (-): An enantiomer that rotates the plane of light counter-clockwise.[10]
The subject of this guide, the (S)-enantiomer, is levorotatory, hence the "(-)" in its name. Its mirror image, the (R)-enantiomer, would be dextrorotatory, rotating light by an equal magnitude in the opposite direction.[10] A 50:50 mixture of both enantiomers, known as a racemic mixture, exhibits no net optical rotation because the effects of each enantiomer cancel out.[11]
Specific Rotation and Enantiomeric Purity
The magnitude of rotation depends on several factors. To standardize this measurement, the concept of specific rotation ([α]) is used. It is an intrinsic property of a chiral compound and is calculated from the observed rotation using the Biot's law formula:
[α]Tλ = α / (l × c)
Where:
-
[α]Tλ is the specific rotation at a given temperature (T) and wavelength (λ). The standard is typically the sodium D-line (λ = 589 nm) at 20°C or 25°C.[12][13]
-
α is the observed angle of rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.[9]
The measured optical rotation of a sample is directly proportional to its enantiomeric excess (e.e.) , also referred to as optical purity.[11][14] Enantiomeric excess is a measure of how much more of one enantiomer is present compared to the other.[15] It is calculated as:
e.e. (%) = (|[S] - [R]| / ([S] + [R])) × 100
The relationship between observed rotation and enantiomeric excess is given by:
e.e. (%) = ([α]observed / [α]max) × 100
Where [α]max is the specific rotation of the pure enantiomer.[14] This equation forms the basis of using polarimetry to assess the enantiomeric purity of a sample.
Experimental Protocol: Measurement of Specific Rotation via Polarimetry
This section provides a self-validating protocol for the accurate determination of the specific rotation of this compound.
Principle of Polarimetry
A polarimeter measures the angle of rotation by passing monochromatic, plane-polarized light through a sample.[16][17] The core components include a light source (typically a sodium lamp), a fixed polarizer, a sample cell, a rotatable analyzer, and a detector.[10][18] The analyzer is rotated until the maximum extinction of light is achieved, and the angle of this rotation is measured.
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An In-depth Technical Guide to the Solubility of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate, a key chiral building block in modern drug discovery and organic synthesis.[1] As the demand for enantiomerically pure compounds continues to rise, a thorough understanding of the physicochemical properties of pivotal intermediates like the title compound is paramount for process development, reaction optimization, and formulation. This document delves into the molecular characteristics that govern its solubility, presents a qualitative solubility profile in a range of common organic solvents, and furnishes detailed, field-proven methodologies for researchers to quantitatively determine its solubility in their specific systems. This guide is intended for researchers, scientists, and drug development professionals who utilize chiral building blocks and seek to streamline their synthetic workflows.
Introduction: The Strategic Importance of this compound
The pursuit of stereochemically pure pharmaceuticals is a cornerstone of modern drug development, driven by the need for enhanced efficacy and improved safety profiles.[1] Chiral building blocks, such as this compound, are instrumental in achieving this goal, offering a reliable source of chirality for the synthesis of complex molecular architectures. This compound, derived from the readily available (S)-ethyl lactate, incorporates a sterically demanding tert-butyldimethylsilyl (TBDMS) protecting group. This silyl ether not only shields the hydroxyl functionality but also significantly influences the molecule's physical properties, most notably its solubility.
A comprehensive understanding of a compound's solubility is a critical, yet often overlooked, aspect of synthetic chemistry. It directly impacts reaction kinetics, purification strategies, and the ease of handling. This guide aims to provide a detailed technical resource on the solubility of this compound, empowering researchers to make informed decisions in their experimental designs.
Molecular Characteristics and Physicochemical Properties
This compound is a colorless liquid at room temperature with the following key physical properties:
| Property | Value |
| Molecular Formula | C₁₁H₂₄O₃Si |
| Molecular Weight | 232.39 g/mol |
| Appearance | Colorless liquid |
| Density | ~0.875 g/mL at 25 °C |
| Boiling Point | ~187 °C |
| Refractive Index | ~1.425 (n20/D) |
The solubility of this molecule is primarily dictated by the interplay of three key structural features:
-
The Ethyl Ester Group: This functional group imparts a degree of polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.
-
The (S)-Chiral Center: While not directly influencing solubility in achiral solvents, the stereochemistry is crucial for its application in asymmetric synthesis.
-
The tert-Butyldimethylsilyl (TBDMS) Ether: This bulky, nonpolar protecting group is the dominant feature influencing solubility. The large hydrocarbon content of the TBDMS group significantly increases the compound's lipophilicity, favoring solubility in nonpolar organic solvents.
The stability of the TBDMS ether is a critical consideration. It is generally stable to a wide range of reaction conditions, particularly basic media, but is readily cleaved by fluoride ions (e.g., tetrabutylammonium fluoride - TBAF) and under acidic conditions. This lability must be considered when selecting solvents for reactions and workups, as protic or acidic solvents could potentially lead to deprotection.
Theoretical Framework: Principles of Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions.
The solubility of this compound can be understood through the following intermolecular forces:
-
Van der Waals Forces (London Dispersion Forces): As a molecule with a significant nonpolar component (the TBDMS group and the ethyl chain), these are the predominant forces governing its interaction with nonpolar solvents like hexanes and toluene.
-
Dipole-Dipole Interactions: The ester carbonyl group introduces a dipole moment, allowing for favorable interactions with polar aprotic solvents such as ethyl acetate, acetone, and dichloromethane.
-
Hydrogen Bonding: The subject molecule lacks a hydrogen bond donor. It can act as a hydrogen bond acceptor at the ester and ether oxygens, but this is a relatively weak interaction. Therefore, its solubility in highly cohesive, protic solvents like water and methanol is expected to be limited.
Solubility Profile in Common Organic Solvents
While precise quantitative solubility data is best determined experimentally for the specific conditions of interest, a qualitative understanding is invaluable for initial experimental design. Based on the molecular structure and the principles of solubility, the following profile provides a reliable guide for solvent selection.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexanes | Nonpolar | Highly Soluble | Strong van der Waals interactions between the nonpolar TBDMS and ethyl groups and the aliphatic solvent. |
| Toluene | Nonpolar | Highly Soluble | Similar to hexanes, with the aromatic ring of toluene providing favorable interactions. |
| Diethyl Ether | Nonpolar | Highly Soluble | The ether's nonpolar character and ability to engage in weak dipole-dipole interactions make it an excellent solvent. |
| Dichloromethane (DCM) | Polar Aprotic | Highly Soluble | The polarity of DCM can solvate the ester group, while its overall character is compatible with the nonpolar TBDMS group. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Highly Soluble | As an ester itself, ethyl acetate has a similar polarity profile, leading to excellent miscibility. |
| Tetrahydrofuran (THF) | Polar Aprotic | Highly Soluble | A versatile solvent that can effectively solvate both polar and nonpolar moieties of the molecule. |
| Acetone | Polar Aprotic | Soluble | A more polar solvent, but still capable of dissolving the compound due to strong dipole-dipole interactions. |
| Acetonitrile (MeCN) | Polar Aprotic | Soluble | Similar to acetone, its polarity allows for good solvation of the ester group. |
| Isopropanol (IPA) | Polar Protic | Sparingly Soluble | The hydrogen-bonding network of the alcohol is disrupted by the large nonpolar group, limiting solubility. |
| Ethanol (EtOH) | Polar Protic | Sparingly Soluble | Similar to isopropanol, the cohesive energy of the solvent's hydrogen-bonding network presents a barrier to dissolution. |
| Methanol (MeOH) | Polar Protic | Sparingly Soluble | The most polar of the alcohols listed, its strong hydrogen-bonding network makes it a poor solvent for this lipophilic molecule. |
| Water | Polar Protic | Insoluble | The high polarity and strong hydrogen-bonding network of water make it immiscible with the nonpolar compound. |
Experimental Determination of Solubility: Protocols and Workflows
For precise quantitative data, experimental determination of solubility is essential. The following are robust protocols for researchers to implement in their laboratories.
Gravimetric Method for Quantitative Solubility Determination
This method is a reliable and straightforward approach to accurately determine the solubility of a liquid solute in a given solvent.
Methodology:
-
Preparation of a Saturated Solution:
-
In a sealed vial, add an excess of this compound to a known volume of the chosen organic solvent.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has completely separated, forming a distinct second phase or sediment.
-
-
Sampling:
-
Carefully extract a known volume of the clear, saturated supernatant using a calibrated pipette. Ensure that no undissolved solute is transferred.
-
-
Solvent Evaporation:
-
Transfer the aliquot of the saturated solution to a pre-weighed vial.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the non-volatile solute is achieved.
-
-
Calculation:
-
The solubility can then be calculated in various units, such as g/L or mol/L, based on the mass of the dissolved solute and the initial volume of the solvent.
-
Self-Validating System:
-
To ensure the system has reached equilibrium, samples of the supernatant can be taken at different time points (e.g., 12, 24, and 36 hours). The solubility should be consistent across these time points.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
Caption: Gravimetric Solubility Determination Workflow.
High-Throughput Screening (HTS) for Rapid Solubility Assessment
For rapid screening of solubility in multiple solvents, a miniaturized, high-throughput approach can be employed.
Methodology:
-
Plate Preparation:
-
In a 96-well plate, dispense a fixed, small amount of this compound into each well.
-
-
Solvent Addition:
-
Add a different organic solvent to each well or a series of wells.
-
-
Mixing and Equilibration:
-
Seal the plate and agitate for a set period to facilitate dissolution.
-
-
Analysis:
-
Analyze the contents of each well using an automated system that can detect the presence of undissolved solute (e.g., light scattering or automated imaging).
-
Alternatively, the concentration of the dissolved solute in the supernatant can be quantified using techniques like HPLC or GC after appropriate sample preparation.
-
Sources
An In-depth Technical Guide to the Stability and Storage of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
For professionals in pharmaceutical development and fine chemical synthesis, the integrity of starting materials is paramount. Chiral building blocks like Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate are valuable intermediates whose stability directly impacts reaction yield, purity, and the overall success of a synthetic campaign.[1][2] This guide moves beyond generic storage labels to provide a deep, mechanism-driven understanding of the factors governing the stability of this compound, ensuring its long-term viability in your laboratory.
The Core of Stability: Understanding the TBDMS Ether
This compound is, at its heart, a silyl ether. Its stability is almost entirely dictated by the tert-butyldimethylsilyl (TBDMS or TBS) group protecting the hydroxyl function of the ethyl lactate backbone.[1] The remarkable utility of the TBDMS group stems from a finely tuned balance of stability and reactivity, a direct consequence of its structure.
The key to this stability is steric hindrance. The bulky tert-butyl group, along with two methyl groups on the silicon atom, creates a sterically crowded environment around the silicon-oxygen bond.[3] This "molecular shield" physically obstructs the approach of nucleophiles or protons that would otherwise cleave the ether linkage.[3] To place this in context, the TBDMS ether is approximately 10,000 to 20,000 times more stable towards acid-catalyzed hydrolysis than the simpler trimethylsilyl (TMS) ether, a difference that is fundamental to its widespread use in multi-step synthesis.[3][4][5]
The Primary Degradation Pathway: Hydrolysis
Despite its robustness, the silyl ether bond is susceptible to cleavage, primarily through hydrolysis. This process reverts the compound to Ethyl (S)-(-)-2-hydroxypropionate and the byproduct, tert-butyldimethylsilanol. Understanding the mechanisms of this degradation is critical to preventing it.
Mechanism of Degradation
The cleavage of the TBDMS group can be initiated under two primary conditions:
-
Acid-Catalyzed Hydrolysis: In the presence of acid and a nucleophile like water, the ether oxygen is protonated. This makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This pathway is common when the compound is exposed to acidic impurities or protic solvents.[6]
-
Fluoride-Mediated Cleavage: Fluoride ions exhibit an exceptionally high affinity for silicon, forming a very strong Si-F bond (approx. 142 kcal/mol vs. 112 kcal/mol for Si-O).[5] Reagents like tetra-n-butylammonium fluoride (TBAF) are highly effective at cleaving TBDMS ethers, as the fluoride ion can readily attack the silicon atom, even in sterically hindered environments.[6][7] This high reactivity is a cornerstone of its use as a protecting group but also highlights a potential instability if exposed to fluoride sources.[8][9]
Caption: Primary degradation pathways via acid-catalyzed hydrolysis or fluoride-mediated cleavage.
Critical Factors Influencing Long-Term Stability
Several environmental factors can accelerate the degradation of this compound. Control over these variables is the foundation of proper storage and handling.
| Factor | Impact on Stability | Rationale |
| Moisture | High (Critical) | Water is a direct reactant in the hydrolysis pathway. Atmospheric moisture is the most common cause of degradation during storage and handling. The compound is classified as moisture-sensitive. |
| pH / Contaminants | High | Acidic or basic impurities (e.g., residual catalysts from synthesis) can significantly accelerate hydrolysis. The TBDMS ether is generally stable to bases but labile to acids.[5][6] |
| Temperature | Moderate | While stable at ambient temperatures, elevated temperatures increase the rate of chemical reactions, including hydrolysis, especially if moisture or other contaminants are present.[10][11] |
| Atmosphere | Moderate | An oxygen-free, dry atmosphere (like Argon or Nitrogen) prevents both moisture ingress and potential long-term oxidative side reactions, though hydrolysis is the primary concern.[12] |
Experimental Protocols & Best Practices
Adherence to rigorous protocols is not merely procedural; it is a self-validating system to preserve the integrity of the material.
Protocol 1: Recommended Storage Conditions
For maximal shelf-life, the following conditions are mandated, synthesizing data from multiple suppliers and chemical principles.[11][12]
| Parameter | Recommendation | Justification |
| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | Room temperature is generally sufficient for short to medium-term storage.[11][12] Refrigeration is preferred for long-term storage to minimize all potential degradation kinetics. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, creating a protective blanket over the liquid.[12] Argon is often preferred due to its higher density. |
| Container | Amber Glass Bottle with PTFE-lined Cap | Protects from light (though the compound is not highly light-sensitive) and provides an excellent, non-reactive seal against moisture ingress. |
| Handling | Minimize Headspace; Tightly Seal After Use | Reduces the amount of trapped air and moisture in the container. Paraffin film can be used for an additional external seal on long-term samples. |
Protocol 2: Aseptic Handling Workflow
Each time the container is opened, the compound is at risk. The following workflow minimizes exposure to atmospheric contaminants.
-
Preparation: Before opening, allow the refrigerated container to equilibrate to ambient temperature completely. This is a critical step to prevent condensation of atmospheric moisture onto the cold liquid surface.
-
Inert Atmosphere Purge: Set up a clean, dry Schlenk line or glove box. If using a manifold, flush a clean, oven-dried syringe and needle with inert gas (Nitrogen or Argon).
-
Extraction: Pierce the septum of the container cap with the inert gas needle to create positive pressure. Use a second, clean, dry syringe to withdraw the desired volume of the liquid.
-
Sealing: Immediately after withdrawal, remove the needles and reseal the container cap. For long-term storage, it is best practice to wrap the cap-bottle interface with paraffin film to ensure a robust seal.
-
Dispensing: Dispense the withdrawn liquid directly into the reaction vessel, which should also be under an inert atmosphere.
Caption: A decision workflow for handling moisture-sensitive silyl ethers.
Conclusion: A Proactive Approach to Compound Integrity
The stability of this compound is robust by design, a feature that makes it a valuable tool in organic synthesis. However, this stability is conditional and relies on a proactive understanding of its primary degradation pathway—hydrolysis. By controlling its exposure to moisture through disciplined storage and handling protocols, researchers can ensure the compound's purity and reactivity are maintained from the first use to the last, safeguarding the integrity of their complex synthetic endeavors.
References
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CP Lab Safety. This compound, min 98%, 100 ml. Available at: [Link]
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]
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Wikipedia. Silyl ether. Available at: [Link]
- Kocienski, P. J. Protecting Groups. Thieme, 2004. (General reference, specific URL not available for the book chapter, but the principles are widely cited.)
-
Gelest. Deprotection of Silyl Ethers. Available at: [Link]
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Chemistry LibreTexts. 16: Silylethers. Available at: [Link]
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Master Organic Chemistry. Protecting Groups For Alcohols. Available at: [Link]
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Protheragen. This compound. Available at: [Link]
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Key reactions involving Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
An In-depth Technical Guide to the Key Reactions of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Introduction: The Strategic Value of a Versatile Chiral Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product chemistry, the demand for enantiomerically pure starting materials is paramount. This compound (CAS No. 106513-42-2) has emerged as a cornerstone chiral building block, derived from the readily available and inexpensive chiral pool starting material, ethyl (S)-lactate. Its strategic utility lies in the confluence of three key features: a stereochemically defined center, a robust silyl ether protecting group, and a versatile ethyl ester handle. This combination allows for a diverse array of chemical transformations, enabling the construction of complex molecular architectures with precise stereochemical control.[1]
This technical guide provides an in-depth exploration of the core reactions involving this valuable synthon. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations that inform their application. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in established chemical principles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄O₃Si | [1][2] |
| Molecular Weight | 232.39 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 187 °C (lit.) | [1] |
| Density | 0.875 g/mL at 25 °C (lit.) | [1] |
| Optical Rotation | [α]²⁰/D = -30° ± 1° (c=1 in CHCl₃) | [1] |
| Refractive Index | n²⁰/D = 1.425 (lit.) | [1][2] |
Core Synthetic Transformations
The synthetic utility of this compound can be categorized by reactions targeting its three primary functional regions: the ester moiety, the enolizable α-proton, and the silyl ether protecting group.
Reactions at the Ester Carbonyl: Reduction and Hydrolysis
The ethyl ester provides a gateway to two fundamental chiral building blocks: the corresponding primary alcohol and the carboxylic acid.
The reduction of the ester to the primary alcohol is most effectively achieved using a powerful hydride reducing agent such as lithium aluminum hydride (LiAlH₄). This transformation is typically high-yielding and proceeds without epimerization of the adjacent stereocenter. The resulting chiral alcohol is a valuable intermediate for further synthetic elaborations.
Causality and Experimental Choices:
-
Reagent: LiAlH₄ is used due to its high reactivity, which is necessary for the reduction of esters. Milder reducing agents like sodium borohydride (NaBH₄) are generally unreactive towards esters.
-
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are mandatory. LiAlH₄ reacts violently with protic solvents, including water and alcohols.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.
-
Work-up: A careful, sequential quench (e.g., Fieser work-up with water, followed by aqueous NaOH) is critical to safely destroy excess LiAlH₄ and precipitate aluminum salts, facilitating purification.
Experimental Protocol: Reduction of Ethyl Ester to Primary Alcohol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether (approx. 0.5 M).
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until all starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular white precipitate vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford (S)-2-(tert-butyldimethylsilyloxy)propan-1-ol.
Saponification of the ethyl ester using a strong base, such as lithium hydroxide (LiOH), provides the corresponding carboxylate salt, which upon acidic work-up yields the chiral carboxylic acid. This reaction is essentially irreversible, driving the equilibrium towards the products.[3]
Causality and Experimental Choices:
-
Reagent: LiOH is a common choice for ester hydrolysis.[3] It offers good reactivity and the resulting lithium carboxylate is typically well-behaved during work-up.
-
Solvent System: A mixture of THF and water is often employed to ensure miscibility of both the organic ester and the aqueous base, facilitating an efficient reaction.
-
Work-up: Acidification of the reaction mixture with a strong acid (e.g., HCl) is necessary to protonate the carboxylate salt and generate the free carboxylic acid, which can then be extracted into an organic solvent.
Experimental Protocol: Saponification of Ethyl Ester to Carboxylic Acid
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or neutral byproducts.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the dropwise addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-(tert-butyldimethylsilyloxy)propanoic acid.
Reactions via Enolate Formation: Diastereoselective Aldol Additions
Deprotonation at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a chiral lithium enolate. This nucleophile can engage in a variety of C-C bond-forming reactions. The aldol reaction is a prime example, where the stereochemistry of the newly formed carbinol center is influenced by the existing stereocenter at C2.
Causality and Stereochemical Rationale: The diastereoselectivity of aldol reactions involving chiral α-alkoxy or α-silyloxy enolates is dictated by the transition state geometry. The lithium cation plays a crucial role in organizing the enolate and the incoming aldehyde. The formation of a stable, six-membered Zimmerman-Traxler-type chair transition state is generally favored. The bulky TBDMS group and the methyl group of the enolate will preferentially occupy equatorial positions to minimize steric strain. The aldehyde's substituent (R-group) will also adopt an equatorial position to avoid 1,3-diaxial interactions, leading to a predictable anti-relationship between the C2-methyl and the newly formed C3-hydroxyl group.
Caption: Workflow for the diastereoselective aldol reaction.
Experimental Protocol: Diastereoselective Aldol Addition
-
Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C.
-
To this LDA solution, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at -78 °C. Stir for 30-45 minutes to ensure complete enolate formation.
-
Add a solution of the desired aldehyde (1.2 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and isolate the major anti-aldol product.
Cleavage of the TBDMS Protecting Group
The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group, stable to a wide range of non-acidic and non-fluoride-containing reagents. Its removal is a key step, often performed late in a synthetic sequence, to unmask the hydroxyl functionality. The two primary methods for deprotection involve fluoride ion sources or acidic conditions.[4]
Causality and Experimental Choices:
-
Fluoride-Based Deprotection: Reagents like tetrabutylammonium fluoride (TBAF) are highly effective due to the exceptionally high strength of the Silicon-Fluoride bond (Si-F bond energy is ~142 kcal/mol), which acts as the thermodynamic driving force for the cleavage.[5] TBAF can be basic, which may be detrimental to base-sensitive substrates; in such cases, buffering with acetic acid or using less basic reagents like HF-Pyridine is advisable.[6]
-
Acid-Catalyzed Deprotection: Protic acids (e.g., acetic acid in THF/water) or Lewis acids can effect cleavage. This method is orthogonal to fluoride-labile groups. The choice of acid and solvent allows for tuning of the reaction rate and selectivity. A mild and effective method involves using a catalytic amount of acetyl chloride in dry methanol, which generates anhydrous HCl in situ.[7]
Table 2: Comparison of TBDMS Deprotection Methods
| Reagent(s) | Solvent(s) | Typical Conditions | Advantages | Disadvantages |
| TBAF | THF | 1.1 eq., 0 °C to RT, 1-4 h | High-yielding, common reagent | Basic, can cause elimination or epimerization |
| HF-Pyridine | THF or CH₃CN | Excess, 0 °C to RT, 1-3 h | Less basic than TBAF, good for sensitive substrates | HF is highly toxic and corrosive |
| AcOH/H₂O/THF | AcOH/H₂O/THF (3:1:1) | RT to 45 °C, 12-24 h | Mildly acidic, good orthogonality | Can be slow, may affect other acid-labile groups |
| Acetyl Chloride (cat.)/MeOH | Methanol | 0.1 eq., 0 °C to RT, 0.5-2 h | Very mild, fast, generates HCl in situ | Not suitable for substrates with other MeOH-sensitive groups |
Experimental Protocol 3.1: Deprotection using TBAF
-
Dissolve the TBDMS-protected substrate (1.0 eq.) in anhydrous THF (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 eq.) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC until completion (typically 1-4 hours).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Experimental Protocol 3.2: Deprotection using Catalytic Acetyl Chloride
-
Dissolve the TBDMS-protected substrate (1.0 eq.) in anhydrous methanol (approx. 0.2 M) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add acetyl chloride (0.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30-90 minutes, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Application in Drug Development: Synthesis of Carbapenem Intermediates
The true measure of a chiral building block's value is its successful application in the synthesis of complex, biologically active molecules. This compound and its derivatives are crucial intermediates in the industrial synthesis of carbapenem antibiotics, such as Doripenem and Meropenem. The stereocenter from the lactate starting material is incorporated directly into the hydroxyethyl side chain of the final drug molecule, which is essential for its antibacterial activity.
Caption: Synthetic pathway from ethyl lactate to carbapenems.
In these syntheses, the lithium enolate of a derivative of the title compound undergoes a highly diastereoselective aldol condensation with a β-lactam electrophile. The precise stereochemical control afforded by the (S)-1-(silyloxy)ethyl moiety is critical for establishing the correct relative stereochemistry in the final drug product, demonstrating the profound impact of this chiral building block in medicinal chemistry.
Conclusion
This compound is a testament to the power of chiral pool synthesis. By leveraging a simple, naturally occurring stereocenter and employing robust and well-understood chemical transformations, chemists can access a wide range of valuable chiral intermediates. The reactions detailed in this guide—reduction, hydrolysis, enolate addition, and deprotection—represent the fundamental tools available to the synthetic chemist. A thorough understanding of the principles governing these reactions, from the choice of reagents to the mechanistic underpinnings of stereocontrol, empowers researchers to design and execute efficient and elegant syntheses of complex molecules that drive innovation in drug discovery and development.
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(S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses, 2023, 100, 159–185. [Link]
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tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. ResearchGate. [Link]
-
Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. [Link]
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Structure and Reactivity of Lithium Enolates. Angewandte Chemie International Edition, 1988, 27(12), 1624-1654. [Link]
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Asymmetric oxygenation of chiral imide enolates. A general approach to the synthesis of enantiomerically pure .alpha.-hydroxy carboxylic acid synthons. Journal of the American Chemical Society, 1984, 106(22), 6717-6725. [Link]
- Preparation of lactic acid derivatives and their use.
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(S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses, 2014, 90, 322. [Link]
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A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Organic Chemistry Portal. [Link]
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Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 2023, 145(1), 337-360. [Link]
-
LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. ResearchGate. [Link]
-
Ru-Catalyzed Sequence for the Synthesis of Cyclic Amido-Ethers. Supporting Information. [Link]
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Stereoselective amination of chiral enolates. A new approach to the asymmetric synthesis of .alpha.-hydrazino and .alpha.-amino acid derivatives. Journal of the American Chemical Society, 1986, 108(8), 2049-2054. [Link]
-
ChemInform Abstract: Ethyl Lactate as a Promising Bio Based Green Solvent for the Synthesis of Spiro-Oxindole Derivatives via 1,3-Dipolar Cycloaddition Reaction. ResearchGate. [Link]
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Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central, 2022, 15(1), 161. [Link]
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Asymmetric transformations of enolates and azaenolates. CORA. [Link]
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Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC - PubMed Central, 2021, 121(11), 6938-6961. [Link]
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Microbial biosynthesis of lactate esters. PMC - NIH, 2019, 12, 10. [Link]
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Bases. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Ethyl lactate as a renewable carbonyl source for the synthesis of diynones. RSC Publishing, 2019, 21, 213-218. [Link]
-
Removal of TBDMS from a hydroxypyridine derivative. Reddit. [Link]
-
Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3. ChemMedChem, 2021, 16(23), 3584-3589. [Link]
-
Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society, 2022, 144(30), 13646-13655. [Link]
-
Asymmetric Synthesis. University of York. [Link]
-
Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3. ResearchGate. [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
A Mild Hydrolysis of Esters Mediated by Lithium Salts. ResearchGate. [Link]
-
Ethyl lactate – Knowledge and References. Taylor & Francis. [Link]
-
Introduction to Lithium Enolates. YouTube. [Link]
-
TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link]
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Methodological & Application
Application Notes & Protocols: Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate as a Chiral Auxiliary in Asymmetric Synthesis
Abstract
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for efficacy and safety. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a robust strategy for the introduction of new stereocenters with high fidelity.[1][2] This document provides a detailed technical guide on the application of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate, a versatile and highly effective chiral auxiliary derived from (S)-ethyl lactate. We will explore its underlying mechanism of stereocontrol, provide field-tested protocols for its synthesis and application in key carbon-carbon bond-forming reactions, and detail methods for its subsequent removal. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient and predictable synthesis of enantiomerically pure molecules.
Introduction and Core Principles
This compound is a chiral building block valued for its role in asymmetric synthesis.[3] Structurally, it is derived from the naturally abundant and inexpensive chiral pool chemical, (S)-ethyl lactate. The hydroxyl group is protected with a sterically demanding tert-butyldimethylsilyl (TBDMS) group. This bulky silyl ether is the primary director of stereoselectivity, while the propionate backbone serves as the covalent linker to the substrate.
Key Advantages:
-
High Diastereoselectivity: The bulky TBDMS group effectively shields one face of the corresponding enolate, forcing incoming electrophiles to approach from the less hindered face, leading to predictable and high levels of stereocontrol.
-
Reliable Enolate Formation: The ester functionality allows for clean and efficient generation of the corresponding (Z)-enolate under standard conditions.
-
Versatile Cleavage Conditions: The auxiliary can be removed under various conditions (saponification, reduction, etc.) to yield a range of valuable chiral products, such as carboxylic acids, alcohols, or amides.
-
Economic Viability: Its synthesis from readily available (S)-ethyl lactate makes it an economically attractive option for both academic and industrial laboratories.[4][5]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 106513-42-2[3][6] |
| Molecular Formula | C₁₁H₂₄O₃Si[3][6] |
| Molecular Weight | 232.39 g/mol [3][6] |
| Appearance | Colorless liquid[3] |
| Density | 0.875 g/mL at 25 °C (lit.)[3][7] |
| Boiling Point | 187 °C (lit.)[3][7] |
| Refractive Index | n20/D 1.425 (lit.)[3][6][7] |
| Optical Rotation | [α]20/D -30° ± 1° (c=1 in CHCl₃)[3] |
Mechanism of Stereochemical Control
The efficacy of a chiral auxiliary lies in its ability to create a diastereomeric transition state with a significant energy difference, favoring the formation of one diastereomer over the other.[1] With this compound, this is achieved through steric hindrance.
-
Enolate Formation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), deprotonates the α-carbon to form a lithium enolate. The chelation between the lithium cation, the enolate oxygen, and the ester carbonyl oxygen fixes the conformation into a rigid, planar five-membered ring.
-
Facial Shielding: The large TBDMS group positioned at the stereogenic center extends over the si-face of the enolate. This steric bulk effectively blocks this face from attack.
-
Electrophilic Attack: Consequently, an incoming electrophile (E⁺) is directed to approach from the less sterically encumbered re-face, leading to the preferential formation of a single diastereomer.
Caption: Mechanism of stereocontrol via steric shielding.
Protocols and Applications
Protocol 1: Synthesis of this compound (1)
This procedure details the silyl protection of commercially available (S)-ethyl lactate. The protocol is adapted from a verified Organic Syntheses procedure.[4][5]
Materials:
-
(S)-ethyl lactate (1.0 mol, 118.1 g)
-
Imidazole (1.5 mol, 102.1 g)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.0 mol, 150.8 g)
-
Dimethylformamide (DMF), anhydrous (500 mL)
-
Hexanes
-
Deionized Water
-
Saturated Brine (NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
2-L two-necked, round-bottomed flask, mechanical stirrer, ice bath
Procedure:
-
Setup: Equip a 2-L two-necked flask with a mechanical stirrer and a nitrogen inlet. Dry all glassware in an oven (120 °C) overnight and assemble under a nitrogen atmosphere.
-
Initial Charging: Charge the flask with (S)-ethyl lactate (1.0 mol), anhydrous DMF (500 mL), and imidazole (1.5 mol).
-
Cooling: Cool the resulting solution in an ice bath to 0 °C.
-
TBDMSCl Addition: Add TBDMSCl (1.0 mol) in three equal portions, 30 minutes apart. A white precipitate of imidazole hydrochloride will form.
-
Reaction: After the final addition, allow the ice bath to expire and stir the reaction mixture overnight (approx. 18 hours) at room temperature.
-
Quenching and Extraction: Dilute the reaction mixture with deionized water (300 mL) and hexanes (500 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with an additional portion of hexanes (300 mL).
-
Washing: Combine the organic extracts and wash them three times with saturated brine (3 x 50 mL) to remove residual DMF and imidazole.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate by rotary evaporation to yield the crude TBDMS ether.
-
Purification: Purify the crude product by vacuum distillation (bp 70-78 °C at 0.5 mmHg) to afford this compound as a colorless liquid.[4][5] A typical yield is ~96%.
Application Example 1: Asymmetric Aldol Addition (Representative Protocol)
This protocol describes a general procedure for a diastereoselective aldol reaction with an aldehyde.
Materials:
-
This compound (1.0 equiv)
-
Diisopropylamine (1.1 equiv), freshly distilled
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 equiv)
-
Aldehyde (e.g., isobutyraldehyde) (1.2 equiv), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
LDA Preparation: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 equiv) dropwise and stir for 30 minutes at -78 °C to generate the LDA solution.
-
Enolate Formation: In a separate flame-dried flask under nitrogen, dissolve the chiral auxiliary (1.0 equiv) in anhydrous THF and cool to -78 °C. Slowly transfer the prepared LDA solution via cannula into the auxiliary solution. Stir for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
-
Aldol Addition: Add the freshly distilled aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomeric aldol adducts. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Application Example 2: Asymmetric Michael Addition (Representative Protocol)
This protocol outlines a general procedure for a 1,4-conjugate addition to an α,β-unsaturated ester.
Materials:
-
Chiral auxiliary-derived enolate (prepared as in the aldol protocol)
-
Michael Acceptor (e.g., ethyl acrylate) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Enolate Formation: Prepare the lithium enolate of the chiral auxiliary in anhydrous THF at -78 °C as described in the aldol protocol (steps 1 & 2).
-
Michael Addition: Add the Michael acceptor (1.5 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature, allowing it to slowly warm to -40 °C over several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction at low temperature with saturated NH₄Cl solution. Follow the work-up and purification procedure outlined in the aldol protocol (steps 4 & 5).
Protocol 2: Cleavage of the Chiral Auxiliary (Saponification)
This protocol details the removal of the auxiliary to yield the enantiomerically enriched β-hydroxy acid product from the aldol reaction.
Materials:
-
Aldol Adduct (1.0 equiv)
-
Lithium hydroxide (LiOH) (4.0 equiv)
-
Hydrogen peroxide (H₂O₂), 30% solution (4.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃), aqueous solution
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Setup: Dissolve the purified aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.
-
Hydrolysis: Add the 30% H₂O₂ solution (4.0 equiv) dropwise, followed by an aqueous solution of LiOH (4.0 equiv).
-
Reaction: Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.
-
Auxiliary Removal: Concentrate the mixture under reduced pressure to remove most of the THF. Extract the aqueous solution twice with diethyl ether to remove the cleaved auxiliary alcohol. The auxiliary can be recovered and recycled.
-
Product Isolation: Cool the remaining aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl. Extract the acidified solution three times with ethyl acetate.
-
Final Steps: Combine the ethyl acetate layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final β-hydroxy carboxylic acid. The enantiomeric excess (% ee) can be determined by chiral HPLC or by converting the acid to a methyl ester followed by chiral GC analysis.
Caption: Experimental workflow for auxiliary cleavage via saponification.
Summary and Outlook
This compound stands as a highly reliable and practical chiral auxiliary for modern asymmetric synthesis. Its straightforward preparation, coupled with the high levels of stereocontrol it imparts in fundamental C-C bond-forming reactions, makes it an invaluable tool for constructing complex chiral molecules.[3] The protocols provided herein offer a robust starting point for researchers to implement this auxiliary in their synthetic campaigns. Future work may focus on expanding its application to other classes of reactions, such as alkylations and conjugate additions of organocuprates, further broadening the synthetic utility of this powerful reagent.
References
- Chem-Impex. (n.d.). This compound.
- Marshall, J. A., Yanik, M. M., Adams, N. D., Ellis, K. C., & Chobanian, H. R. (2005). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses, 81, 157.
- Echemi. (n.d.). This compound.
- Marshall, J. A., Yanik, M. M., Adams, N. D., Ellis, K. C., & Chobanian, H. R. (n.d.). Working with Hazardous Chemicals. Organic Syntheses.
- Wikipedia. (2024). Chiral auxiliary.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
- Benchchem. (n.d.). Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Derivatives.
- ChemicalBook. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 98%.
- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
- ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions.
- Benchchem. (n.d.). Comparing the effectiveness of different chiral auxiliaries to (S)-(+)-3-Methyl-2-butanol.
- ResearchGate. (n.d.). Double Asymmetric Alkylation Reactions Using C2-symmetric Benzene Based Bis(2-amino-2-oxazolines) Chiral Auxiliaries.
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The Strategic Application of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate in Asymmetric Synthesis: A Guide for Researchers
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is a constant driving force, particularly in the realms of pharmaceutical and agrochemical development. Chiral building blocks serve as a cornerstone in the construction of complex molecular architectures with precise stereochemical control. Among these, Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate has emerged as a versatile and highly valuable reagent. Its utility stems from the resident stereocenter and the sterically demanding tert-butyldimethylsilyl (TBS) protecting group, which together offer a powerful handle for directing the stereochemical outcome of a variety of synthetic transformations. This guide provides an in-depth exploration of the applications of this chiral synthon, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: Unveiling the Potential of a Versatile Chiral Building Block
This compound, derived from the readily available and inexpensive chiral pool starting material, (S)-ethyl lactate, is a colorless liquid with the chemical formula C₁₁H₂₄O₃Si.[1][2][3] The presence of the bulky TBS ether at the C2 position serves a dual purpose: it protects the hydroxyl group and, more importantly, it provides a significant steric and stereoelectronic influence that is instrumental in achieving high levels of diastereoselectivity in reactions at adjacent centers. This chiral building block is a precursor to the corresponding chiral aldehyde, (S)-2-(tert-butyldimethylsilyloxy)propanal, a key intermediate in many of the asymmetric syntheses discussed herein.[4]
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 106513-42-2 | [1][2] |
| Molecular Formula | C₁₁H₂₄O₃Si | [2][3] |
| Molecular Weight | 232.39 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 187 °C (lit.) | [1][2] |
| Density | 0.875 g/mL at 25 °C (lit.) | [1][2] |
| Optical Rotation | [α]²⁰/D -30° (c = 1.26 in chloroform) | [2] |
Core Application: A Gateway to Chiral Aldehydes for Asymmetric C-C Bond Formation
One of the most pivotal applications of this compound is its efficient conversion to the chiral aldehyde, (S)-2-(tert-butyldimethylsilyloxy)propanal. This transformation opens the door to a vast array of stereoselective carbon-carbon bond-forming reactions, including aldol, Grignard, and allylation reactions. The stereochemical outcome of these reactions is often dictated by the inherent chirality of the aldehyde and can be predicted and controlled using established stereochemical models such as the Felkin-Anh and Cram-chelation models.[1][5]
Protocol: Synthesis of (S)-2-(tert-butyldimethylsilyloxy)propanal
This protocol details the reduction of the ethyl ester to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperature. The careful control of temperature is crucial to prevent over-reduction to the alcohol.
Experimental Workflow:
Caption: Workflow for the synthesis of the chiral aldehyde.
Step-by-Step Methodology: [4]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous hexanes (to make a ~0.5 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.05 eq) dropwise via a syringe pump, maintaining the internal temperature below -70 °C. The rate of addition is critical to prevent the accumulation of the reducing agent and a subsequent exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) to ensure complete consumption of the starting material.
-
Quenching: While maintaining the temperature at -78 °C, slowly add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to quench the reaction. This is followed by the addition of ethyl acetate.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by vacuum distillation or flash column chromatography on silica gel to afford the pure (S)-2-(tert-butyldimethylsilyloxy)propanal.
Diastereoselective Aldol Reactions: Constructing β-Hydroxy Carbonyl Compounds
The chiral aldehyde, (S)-2-(tert-butyldimethylsilyloxy)propanal, is a superb substrate for diastereoselective aldol reactions, enabling the synthesis of β-hydroxy esters and ketones with high levels of stereocontrol. The stereochemical outcome is highly dependent on the reaction conditions, particularly the choice of enolate (Z vs. E) and the presence of chelating or non-chelating Lewis acids.
Mechanistic Insight: Felkin-Anh vs. Chelation Control
The stereoselectivity of nucleophilic additions to α-chiral aldehydes like (S)-2-(tert-butyldimethylsilyloxy)propanal can be rationalized by two competing models:
-
Felkin-Anh Model: This model predicts the stereochemical outcome for non-chelating nucleophiles. The largest substituent (in this case, the OTBS group) orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, opposite to the medium-sized substituent (the methyl group). This generally leads to the syn aldol product.[5][6]
-
Cram-Chelation Model: In the presence of a chelating Lewis acid (e.g., MgBr₂, TiCl₄), the Lewis acid can coordinate to both the carbonyl oxygen and the oxygen of the silyloxy group, forming a rigid five-membered ring. This conformation locks the aldehyde, and the nucleophile attacks from the less hindered face, which is now dictated by the chelate ring. This typically results in the formation of the anti aldol product.[7][8]
Caption: Competing models for stereocontrol in aldol reactions.
Protocol: Diastereoselective Boron-Mediated Aldol Reaction
This protocol describes a highly diastereoselective aldol reaction using a boron enolate, which generally favors the formation of the syn aldol product through a closed, chair-like Zimmerman-Traxler transition state.
Step-by-Step Methodology:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the ketone (e.g., acetone, 1.2 eq) in anhydrous dichloromethane. Cool the solution to -78 °C and add dicyclohexylboron triflate (1.2 eq) followed by the dropwise addition of triethylamine (1.3 eq). Stir the mixture at 0 °C for 1 hour to form the boron enolate.
-
Aldol Addition: Cool the enolate solution back down to -78 °C. Add a solution of (S)-2-(tert-butyldimethylsilyloxy)propanal (1.0 eq) in dichloromethane dropwise.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with dichloromethane (3 x).
-
Oxidative Cleavage: Combine the organic layers and concentrate. Dissolve the residue in methanol and cool to 0 °C. Add a 30% solution of hydrogen peroxide and stir overnight at room temperature to cleave the boron-oxygen bonds.
-
Purification: After a standard aqueous workup, purify the crude product by flash chromatography to isolate the desired β-hydroxy ketone.
Expected Outcome: This procedure typically yields the syn aldol adduct with high diastereoselectivity (>95:5).
Application in Natural Product Synthesis: The Case of (+)-Discodermolide
The utility of (S)-2-(tert-butyldimethylsilyloxy)propanal is elegantly demonstrated in several total syntheses of the potent anticancer agent, (+)-discodermolide. In these syntheses, fragments of the complex molecule are constructed using stereoselective additions to this chiral aldehyde, highlighting its importance in the assembly of intricate polyketide structures.[9][10][11][12] For instance, the addition of specific organometallic reagents to (S)-2-(tert-butyldimethylsilyloxy)propanal or its derivatives allows for the precise installation of stereocenters that are crucial for the biological activity of the final natural product.
Deprotection of the TBS Ether: Unveiling the Hydroxyl Group
The final step in many synthetic sequences involving this chiral building block is the removal of the TBS protecting group to reveal the free hydroxyl functionality. The choice of deprotection method is critical to avoid unwanted side reactions, especially in the presence of other sensitive functional groups.
Common Deprotection Methods:
| Reagent | Conditions | Notes | Reference |
| Tetrabutylammonium fluoride (TBAF) | THF, 0 °C to rt | Most common method; can be basic. | [13] |
| Hydrofluoric acid (HF) in pyridine | Acetonitrile, 0 °C | Effective but highly corrosive and toxic. | |
| Acetyl chloride (catalytic) | Methanol, 0 °C to rt | Mild and selective for TBS over other silyl ethers. | [10] |
| Oxone® | Methanol/Water, rt | Selectively cleaves primary TBS ethers. | [9][10] |
| Acids (e.g., p-TsOH, CSA) | Methanol or THF/water | Can be used but may affect other acid-labile groups. |
Protocol: TBAF-Mediated Deprotection of a β-Hydroxy Ester
Step-by-Step Methodology:
-
Dissolution: Dissolve the TBS-protected β-hydroxy ester (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of TBAF: Cool the solution to 0 °C and add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into ethyl acetate (3 x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude diol by flash chromatography.
Conclusion
This compound and its derived aldehyde are powerful tools in the arsenal of the synthetic organic chemist. Their ability to direct the stereochemical course of key carbon-carbon bond-forming reactions provides a reliable and efficient pathway to a wide range of enantiomerically enriched molecules. The protocols and mechanistic discussions presented in this guide are intended to serve as a practical resource for researchers aiming to leverage the full potential of this versatile chiral building block in their synthetic campaigns.
References
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- Marshall, J. A., & Johns, B. A. (1998). Total Synthesis of (+)-Discodermolide. The Journal of Organic Chemistry, 63(22), 7885–7892.
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Chem-Impex. (n.d.). This compound. Retrieved from [Link]
- Reetz, M. T., & Kesseler, K. (1984). Chelation or non-chelation control in addition reactions of chiral α- and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 23(12), 989-990.
- Marshall, J. A., et al. (2002). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses, 79, 19.
- Novartis. (2004). Large-Scale Synthesis of (+)-Discodermolide. MSU Chemistry.
-
OpenOChem Learn. (n.d.). Felkin-Anh Model. Retrieved from [Link]
- Caribbean Journal of Sciences and Technology. (n.d.). Studies towards the Total Synthesis of (+)
- Paterson, I., et al. (2005). A Second-Generation Total Synthesis of (+)-Discodermolide: The Development of a Practical Route Using Solely Substrate-Based Stereocontrol. The Journal of Organic Chemistry, 70(1), 150-160.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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- Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(10), 2575–2589.
- PubMed. (2000). Asymmetric synthesis of beta-hydroxy esters and alpha-alkyl-beta-hydroxy esters by recombinant Escherichia coli expressing enzymes from baker's yeast. The Journal of Organic Chemistry, 65(8), 2586-7.
- ScienceDirect. (2011). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron, 67(48), 9345-9352.
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- ResearchGate. (2016). Ethyl Lactate As a Green Solvent: A Promising Bio-compatible Media for Organic Synthesis. Current Green Chemistry, 3(1), 111-118.
- The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic
- Taylor & Francis. (2018). Diastereoselective Addition of Organometallic Reagents to Chiral Carbonyl Compounds.
- ResearchGate. (2020). Ethyl lactate: An Efficient Green Mediator for Transition Metal Free Synthesis of Symmetric and Unsymmetric Azobenzenes. ChemistrySelect, 5(31), 9781-9786.
- ResearchGate. (2011). Asymmetric dehydration of beta-styryl-beta-hydroxy esters and application to the synthesis of a neoflavonoid. Tetrahedron: Asymmetry, 22(14-15), 1541-1547.
- Danishefsky, S. J., et al. (1997). Chelation-controlled facially selective cyclocondensation reactions of chiral alkoxy aldehydes: syntheses of a mouse androgen and of a carbon-linked disaccharide. Journal of the American Chemical Society, 119(12), 2733–2742.
- ChemRxiv. (2022).
- ChemTube3D. (n.d.). Aldol Reaction - Simple Diastereoselectivity Cis gives Syn.
- Wikipedia. (n.d.). Aldol reaction.
- Thieme. (2008). Direct Aldol Reactions.
- ResearchGate. (2016). Ethyl lactate and its aqueous solutions as sustainable media for organic synthesis. Green Chemistry, 18(1), 40-52.
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- Wiley Online Library. (1994). Recent Advances in Stereoselective Aldol Reactions of Ester and Thioester Enolates. Angewandte Chemie International Edition in English, 33(5), 497-513.
- SciSpace. (1992). Diastereoselective Addition of Organometallics to α‐Keto Esters Bearing chiro‐Inositol Derivatives as Chiral Auxiliaries. Bulletin of the Chemical Society of Japan, 65(11), 3042-3046.
- Wiley Online Library. (2013). Diastereoselective Addition of Organomagnesium and Organolithium Reagents to Chiral Trifluoromethyl NtertButanesulfinyl Hemiamin. European Journal of Organic Chemistry, 2013(28), 6334-6344.
- ACS Publications. (1997). Chelation-controlled facially selective cyclocondensation reactions of chiral alkoxy aldehydes: syntheses of a mouse androgen and of a carbon-linked disaccharide. Journal of the American Chemical Society, 119(12), 2733-2742.
- YouTube. (2024, March 28). Reactions of Enols and Enolates; Aldol Reactions | LTQ 8.1, Spring 2024.
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Application Notes and Protocols for the Deprotection of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Introduction: The Strategic Role of TBDMS in Modern Synthesis
The tert-butyldimethylsilyl (TBDMS or TBS) ether stands as a cornerstone in the edifice of modern organic synthesis, primarily serving as a robust and versatile protecting group for hydroxyl functionalities.[1] Its prevalence is a direct consequence of its facile installation, pronounced stability across a wide spectrum of reaction conditions, and the multiplicity of methods available for its selective removal.[1] The judicious protection and subsequent deprotection of alcohols are critical maneuvers in the assembly of complex molecular architectures, particularly within the realms of natural product synthesis and active pharmaceutical ingredient (API) development.
This guide focuses on the deprotection of a specific chiral building block, Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate. The selective cleavage of the TBDMS ether in this molecule is a key transformation, yielding the corresponding ethyl (S)-(-)-2-hydroxypropionate, a valuable chiral precursor. The choice of deprotection strategy is paramount, as it must be efficient and high-yielding, while preserving the stereochemical integrity of the chiral center and the integrity of the ethyl ester functionality.
Mechanistic Underpinnings of TBDMS Ether Cleavage
A thorough understanding of the reaction mechanisms governing TBDMS deprotection is essential for methodological selection and optimization. Two principal pathways dominate the landscape of TBDMS ether cleavage: fluoride-mediated and acid-catalyzed deprotection.
Fluoride-Mediated Deprotection
The exceptional affinity of the fluoride ion for silicon is the lynchpin of this highly effective deprotection strategy.[2] The fluoride ion, a potent nucleophile towards silicon, attacks the silicon atom to form a transient, pentacoordinate intermediate.[2][3] This hypervalent silicon species subsequently collapses, leading to the scission of the silicon-oxygen bond and the liberation of the desired alcohol.[2] The thermodynamic driving force for this reaction is the formation of the exceptionally strong silicon-fluorine bond.[3]
Caption: Fluoride-mediated deprotection of TBDMS ether.
Acid-Catalyzed Deprotection
Under acidic conditions, the deprotection is initiated by the protonation of the oxygen atom of the silyl ether. This protonation enhances the leaving group ability of the alcohol. Subsequent nucleophilic attack by a solvent molecule (e.g., water or an alcohol) or a conjugate base at the silicon center facilitates the cleavage of the silicon-oxygen bond. The steric hindrance around the silicon atom plays a significant role, with less hindered silyl ethers being more susceptible to acid-catalyzed cleavage.[4][5]
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Application Notes & Protocols: Synthesis of Bioactive Molecules and Pharmaceuticals
Introduction: The Central Role of Synthesis in Modern Medicine
The synthesis of bioactive molecules is the bedrock upon which modern pharmacology is built. The ability to construct complex molecular architectures with precision is not merely an academic exercise; it is the engine that drives the discovery and development of new therapeutics. Historically, many drugs were derived from natural products, often isolated in minute quantities from their biological sources. While nature provides a breathtaking array of chemical diversity, reliance on extraction alone is often impractical for large-scale production and limits the ability to optimize molecular properties.[1] Synthetic chemistry provides the essential tools to overcome these limitations, enabling the large-scale production of rare natural products, the creation of novel analogs with improved efficacy and safety profiles, and the exploration of entirely new chemical spaces for therapeutic intervention.[2][3] This guide delves into key modern synthetic strategies that are pivotal in the journey from a promising molecular concept to a life-saving pharmaceutical.
Section 1: Asymmetric Synthesis - The Chirality Mandate in Drug Design
Expertise & Experience: Why Chirality is Non-Negotiable
A vast number of pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[4][5] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause harmful side effects.[4] The infamous case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical importance of controlling stereochemistry in drug synthesis.[5] Therefore, modern drug development demands synthetic methods that can selectively produce a single, desired enantiomer. Asymmetric synthesis addresses this need by converting achiral starting materials into chiral products with high enantiomeric purity.[4][6]
Trustworthiness: Self-Validating Protocols for Stereocontrol
The reliability of an asymmetric synthesis is paramount. The protocols employed must be robust and reproducible, consistently delivering the target molecule with the correct stereochemistry. This is typically validated through rigorous analytical techniques such as chiral chromatography (HPLC or GC) and polarimetry to determine the enantiomeric excess (e.e.) of the product.
Application Spotlight: Catalytic Asymmetric Synthesis of (-)-Lasonolide A
Lasonolide A is a potent antitumor agent isolated from a marine sponge.[7] Its complex structure, featuring multiple stereocenters, makes it a challenging target for total synthesis. A key step in a successful synthesis of the biologically active (-)-enantiomer involves the creation of a crucial stereocenter in one of the tetrahydropyran rings.[7][8] This has been elegantly achieved using an engineered enzyme for a dynamic kinetic reduction of a β-ketoester, establishing the absolute stereochemistry with high enantioselectivity.[7][9]
Experimental Protocol: Enzymatic Dynamic Kinetic Reduction
This protocol is a representative example of how biocatalysis can be employed to achieve high enantioselectivity.
-
Enzyme Preparation: An engineered ketoreductase enzyme is overexpressed in E. coli and purified.
-
Reaction Setup: To a solution of the β-ketoester substrate (1.0 eq) in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) with a co-solvent such as isopropanol, add the purified ketoreductase and a nicotinamide cofactor (e.g., NADPH or a regeneration system).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and pH.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired chiral alcohol.
-
Chiral Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
| Parameter | Value | Significance |
| Substrate | β-ketoester precursor of Lasonolide A fragment | Achiral starting material |
| Catalyst | Engineered Ketoreductase | Biocatalyst for stereoselective reduction |
| Enantiomeric Excess (e.e.) | >98% | High purity of the desired enantiomer |
| Yield | ~85% | Efficient conversion to the product |
Logical Relationship Diagram: Asymmetric Synthesis Workflow
Caption: Workflow for Asymmetric Synthesis.
Section 2: Cross-Coupling Reactions - Forging Key Bonds in Complex Molecules
Expertise & Experience: The Power of Catalytic Bond Formation
Many pharmaceuticals, particularly those targeting cancer and inflammatory diseases, feature complex scaffolds built around biaryl or aryl-heteroatom linkages. Constructing these bonds efficiently and selectively is a central challenge in medicinal chemistry. Modern cross-coupling reactions, often catalyzed by transition metals like palladium and copper, have revolutionized this area. These reactions allow for the precise and predictable formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Trustworthiness: The Ullmann Condensation in Modern Drug Synthesis
The Ullmann condensation, a classic copper-catalyzed reaction, is used to form aryl-ether and aryl-amine bonds.[10] While early iterations of this reaction required harsh conditions (high temperatures), modern advancements with specialized ligands and activated copper sources have made it a more versatile and widely applicable tool in drug synthesis.[11][12] The mechanism generally involves the oxidative addition of an aryl halide to a Cu(I) species, followed by reaction with a nucleophile and subsequent reductive elimination to form the desired product and regenerate the catalyst.[10][13]
Application Spotlight: Synthesis of Combretastatin A-4 Analogs
Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization, making it a promising anticancer agent.[14] However, its therapeutic potential is limited by its poor solubility and the isomerization of its cis-double bond.[14] To address these issues, medicinal chemists have synthesized numerous analogs. A key synthetic challenge is the construction of the stilbene core. While Wittig-type reactions are common, cross-coupling strategies offer a powerful alternative for creating structural diversity.
Experimental Protocol: Suzuki Cross-Coupling for Combretastatin Analog Synthesis
This protocol outlines a two-step sequence involving a Wittig olefination followed by a Suzuki cross-coupling to generate Combretastatin A-4 and its analogs with high yields.[15]
-
Step 1: Wittig Olefination
-
A substituted benzylphosphonium salt is treated with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) at low temperature (-78 °C) to generate the corresponding ylide.
-
A substituted benzaldehyde is then added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched and worked up to yield the vinyl halide intermediate.
-
-
Step 2: Suzuki Cross-Coupling
-
To a solution of the vinyl halide (1.0 eq) and a boronic acid (1.2 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., Na₂CO₃, 2.0 eq).
-
The mixture is degassed and heated under an inert atmosphere (e.g., argon) at reflux (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to afford the desired Combretastatin A-4 analog.
-
| Reaction | Key Reagents | Overall Yield of CA-4 | Reference |
| Wittig/Suzuki | (Vinyl halide + Boronic acid), Pd(PPh₃)₄, Na₂CO₃ | 56% | [15] |
| Perkin Reaction | (Aryl acetic acid + Aldehyde), Ac₂O, Et₃N | 37.5% | [16] |
| Wittig/Negishi | (Vinyl halide + Organozinc), Pd catalyst | 39% | [15] |
Diagram: Suzuki Cross-Coupling Catalytic Cycle
Caption: The catalytic cycle of a Suzuki cross-coupling reaction.
Section 3: Emerging and Enabling Technologies
The drive for greater efficiency, sustainability, and speed in pharmaceutical synthesis has led to the adoption of innovative technologies. These approaches are not just incremental improvements; they represent paradigm shifts in how chemists approach the construction of complex molecules.
Flow Chemistry: The Assembly Line for Molecules
Expertise & Experience: Beyond the Round-Bottom Flask
Traditional "batch" synthesis, where reagents are mixed in a flask and the reaction proceeds for a set time, has limitations in terms of safety, scalability, and control. Flow chemistry addresses these challenges by carrying out reactions in a continuously flowing stream within a network of tubes and reactors.[17][18] This approach offers superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved purity, and enhanced safety, especially for highly exothermic or hazardous reactions.[19][20] For multi-step syntheses, flow systems can be coupled together, eliminating the need to isolate and purify intermediates, thereby streamlining the entire process.[19]
Application Protocol: Flow Synthesis of an API Intermediate
This generalized protocol illustrates the setup for a continuous flow reaction.
-
System Setup: A flow chemistry system consisting of pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator is assembled.
-
Reagent Preparation: Solutions of the starting materials are prepared in suitable solvents.
-
Initiation: The pumps are primed with the respective reagent solutions. The flow rates are set to achieve the desired stoichiometry and residence time in the reactor.
-
Steady State: The system is allowed to reach a steady state, where the reaction conditions are stable. The output stream is collected.
-
Work-up: The collected product stream can be purified in-line using continuous extraction or crystallization, or collected for offline batch purification.
Workflow Diagram: Batch vs. Flow Synthesis
Caption: Comparison of batch and continuous flow synthesis workflows.
Photoredox Catalysis: Harnessing Light for Novel Transformations
Expertise & Experience: Light as a Reagent
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling chemical transformations that are difficult or impossible to achieve with traditional thermal methods.[21] This sustainable approach often uses organic dyes or metal complexes as photocatalysts and can be conducted at room temperature, minimizing thermal degradation of sensitive molecules.[22] It has become a powerful tool in medicinal chemistry for late-stage functionalization, allowing for the modification of complex drug candidates to fine-tune their properties.[21][23]
Conceptual Mechanism: A General Photoredox Cycle
Caption: A simplified oxidative quenching cycle in photoredox catalysis.
Click Chemistry: Modular and Efficient Molecular Assembly
Expertise & Experience: Reactions that "Click" into Place
Introduced by K.B. Sharpless, "click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[24] The premier example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[25] This reaction's reliability and biocompatibility have made it an invaluable tool for bioconjugation, drug delivery, and the assembly of complex molecular architectures from smaller, modular building blocks.[25][26][27]
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation: Dissolve the alkyne-functionalized molecule (1.0 eq) and the azide-functionalized molecule (1.0 eq) in a suitable solvent (e.g., a mixture of water and t-butanol).
-
Catalyst Addition: Add a solution of copper(II) sulfate (e.g., 1-5 mol%) and a reducing agent, sodium ascorbate (e.g., 10-20 mol%). A stabilizing ligand like THPTA or TBTA can also be added to improve reliability.[28]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within minutes to a few hours.
-
Purification: The product can often be isolated by simple filtration or extraction, as the reaction is typically very clean.
Conclusion and Future Outlook
The synthesis of bioactive molecules and pharmaceuticals is a dynamic and constantly evolving field. The strategies highlighted here—asymmetric synthesis, cross-coupling reactions, and enabling technologies like flow chemistry, photoredox catalysis, and click chemistry—are at the forefront of modern drug discovery and development.[3] As our understanding of biology deepens and the molecular targets for therapeutic intervention become more complex, the demand for innovative and efficient synthetic methodologies will only continue to grow. The integration of automation, machine learning, and sustainable "green" chemistry principles will undoubtedly shape the future of pharmaceutical synthesis, accelerating the journey from laboratory discovery to clinical reality.[29][30]
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Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. Available at: [Link]
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Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]
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Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube. Available at: [Link]
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Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. PMC - NIH. Available at: [Link]
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Applications of red light photoredox catalysis in organic synthesis. RSC Publishing. Available at: [Link]
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Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. MDPI. Available at: [Link]
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Reimagining enzyme function for synthetic biology and drug discovery. Drug Discovery News. Available at: [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
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Step-by-step procedure for reduction of the ester in Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
An Application Note for the Synthesis of (S)-2-(tert-butyldimethylsilyloxy)propan-1-ol
Introduction: The Strategic Reduction of a Chiral Ester
In the landscape of pharmaceutical and fine chemical synthesis, the availability of enantiomerically pure building blocks is paramount. (S)-2-(tert-butyldimethylsilyloxy)propan-1-ol is a valuable chiral synthon, prized for its versatile diol functionality, where one hydroxyl group is protected with a sterically demanding tert-butyldimethylsilyl (TBS) group. This strategic protection allows for selective reactions at the primary alcohol. The most common precursor to this building block is its corresponding ester, Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate.
This application note provides a detailed, step-by-step protocol for the high-yield reduction of this ester to the desired primary alcohol. We will delve into the mechanistic rationale for reagent selection, provide a field-proven experimental procedure, and outline methods for reaction monitoring and product validation, ensuring both scientific rigor and practical applicability for researchers in drug development and organic synthesis.
Reagent Selection: The Rationale for Lithium Aluminum Hydride (LAH)
The conversion of an ester to a primary alcohol is a fundamental transformation in organic chemistry. While several hydride reagents can effect this change, Lithium Aluminum Hydride (LiAlH₄ or LAH) is exceptionally well-suited for this purpose due to its high reactivity.[1][2]
Why LAH is the Preferred Reagent:
-
Potency: LAH is a powerful reducing agent, capable of readily reducing esters, which are relatively unreactive carbonyl compounds.[3][4] Weaker reagents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce esters efficiently.[4]
-
Mechanism & Efficiency: The reduction proceeds through a well-understood, two-stage mechanism. First, a hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic attack on the ester carbonyl carbon. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde.[3][4] This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alkoxide.[3] A final aqueous workup protonates the alkoxide to yield the desired alcohol. This rapid, sequential reduction ensures a clean conversion to the alcohol without significant accumulation of the aldehyde intermediate.
-
Stereochemical Integrity: For a chiral substrate like this compound, maintaining the stereochemical integrity of the chiral center at C2 is critical. LAH reductions of α-alkoxy esters are well-established to proceed without causing racemization at the adjacent stereocenter.[5]
While other reagents like Diisobutylaluminium hydride (DIBAL-H) can reduce esters, they are often employed at low temperatures (-78 °C) to stop the reaction at the aldehyde stage.[6][7] Since the primary alcohol is the desired product, the uncompromised power of LAH makes it the more direct and efficient choice for this transformation.[1]
Experimental Protocol: Synthesis of (S)-2-(tert-butyldimethylsilyloxy)propan-1-ol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and a workup procedure that guarantees a high-purity product.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles | Equiv. | Notes |
| This compound | C₁₁H₂₄O₃Si | 248.48 | 10.0 g | 40.24 mmol | 1.0 | Starting Material |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 2.30 g | 60.37 mmol | 1.5 | Powerful reductant, handle with care |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | - | Dry solvent is critical |
| Deionized Water | H₂O | 18.02 | ~30 mL | - | - | For quenching |
| 15% Sodium Hydroxide Solution | NaOH (aq) | 40.00 | ~2.3 mL | - | - | For quenching |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - | Drying agent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | - | For extraction & chromatography |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - | For chromatography |
Safety Precautions
-
Lithium Aluminum Hydride (LAH) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas.[2][3] All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.
-
Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.
-
Perform the reaction in a chemical fume hood with easy access to a Class D fire extinguisher (for reactive metals).
Reaction Setup & Procedure
-
Apparatus Assembly: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a 100 mL pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Charging the Flask: In the fume hood, carefully weigh 2.30 g of LAH powder and quickly transfer it to the reaction flask against a positive flow of inert gas. Add 100 mL of anhydrous THF to the flask to create a grey suspension.
-
Prepare Ester Solution: In a separate dry flask, dissolve 10.0 g of this compound in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Initiate Reaction: Cool the LAH suspension in the reaction flask to 0 °C using an ice-water bath.
-
Substrate Addition: Begin vigorous stirring of the LAH suspension. Add the ester solution from the dropping funnel dropwise over a period of 30-45 minutes. The slow addition is crucial to control the initial exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours.
Reaction Monitoring: A Self-Validating Checkpoint
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[8]
-
Sampling: Carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture using a dry syringe or glass capillary. Quench this aliquot in a separate small vial containing ~1 mL of saturated aqueous sodium sulfate solution and ~1 mL of ethyl acetate. Vortex the vial and spot the upper organic layer on a TLC plate.
-
TLC Conditions:
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Visualization: The starting ester and the product alcohol are often not UV-active. After developing the plate, visualize the spots using a potassium permanganate (KMnO₄) stain or a p-anisaldehyde stain, followed by gentle heating.[9]
-
-
Interpretation: The starting ester is less polar and will have a higher Rf value. The product alcohol is more polar due to the hydroxyl group and will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Work-up: The Fieser Method for Safe Quenching
The Fieser workup is a robust and highly reliable method for quenching LAH reactions, which results in the formation of a granular precipitate of aluminum salts that can be easily removed by filtration.[3][10]
-
Cooling: Once the reaction is complete (as determined by TLC), cool the reaction flask back down to 0 °C in an ice-water bath.
-
Sequential Quenching: While stirring vigorously, add the following reagents slowly and dropwise in the specified order. A significant amount of gas evolution will occur.
-
Step 1: Add 2.3 mL of deionized water. (1 mL of H₂O per 1 g of LAH used).
-
Step 2: Add 2.3 mL of 15% aqueous NaOH solution. (1 mL of 15% NaOH per 1 g of LAH used).
-
Step 3: Add 6.9 mL of deionized water. (3 mL of H₂O per 1 g of LAH used).
-
-
Precipitation: After the final addition, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. A white, granular precipitate should form, leaving a clear supernatant.
-
Filtration: Filter the mixture through a pad of Celite or a medium-porosity fritted funnel. Wash the white solid thoroughly with additional THF or ethyl acetate (3 x 30 mL) to ensure all the product is recovered.
Purification and Characterization
-
Solvent Removal: Combine the filtrate and washes in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: This procedure typically yields (S)-2-(tert-butyldimethylsilyloxy)propan-1-ol of high purity. If TLC analysis indicates the presence of minor impurities, the crude oil can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: The final product should be a colorless oil. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry). The expected molecular weight is 190.36 g/mol .[11]
Visualizing the Process
Chemical Transformation
Caption: Overall reduction of the silyl-protected ester to the primary alcohol.
Experimental Workflow
Caption: Step-by-step workflow from reaction setup to product characterization.
References
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
University of Sheffield. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
PubChem. 2-(((Tert-butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]
-
Organic Syntheses. (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. [Link]
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
-
Organic Synthesis. DIBAL-H Reduction. [Link]
-
ResearchGate. (2015). Analysis of sucrose esters by thin-layer chromatography. [Link]
-
Chemistry Steps. DIBAL Reducing Agent. [Link]
-
O'Connor, K. (2013). An Undergraduate Organic Chemistry Laboratory Experiment: The Use of Thin Layer Chromatography to Monitor the Hydrogenation of Unsaturated Esters. The Chemical Educator, 18, 255-258. [Link]
-
Harmand, T., et al. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. ResearchGate. [Link]
-
Chem LibreTexts. Ester to Alcohol - Common Conditions. [Link]
-
American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
Oreate AI Blog. (2023, December 30). The Role of LiAlH4 in Transforming Esters: A Closer Look. [Link]
-
Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. [Link]
-
PubMed. (2018). Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl) Propanoate Using the Short-Chain Dehydrogenase/Reductase Ch KRED12. [Link]
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Organic Syntheses. tert-BUTANESULFINAMIDE. [Link]
-
Reddit. (2023). Visualisation of saturated ester on tlc. [Link]
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Washington State University. Monitoring Reactions by TLC. [Link]
-
The Organic Chemistry Tutor. (2019, July 19). Other Reductions by Lithium Aluminum Hydride. YouTube. [Link]
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ResearchGate. (2007). Diastereoselective LiAlH4 reduction of chiral ketone hydrazones derived from (R)-(–)-2-aminobutan-1-ol. [Link]
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Application Notes & Protocols: A Guide to the Synthesis and Integration of Functional Chiral Polymers Using Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Executive Summary
The development of functional, biodegradable, and chiral polymers is a cornerstone of innovation in advanced drug delivery, tissue engineering, and biomedical devices. Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate, a readily available chiral building block, serves as an ideal precursor for creating sophisticated polymer architectures. The tert-butyldimethylsilyl (TBDMS) protecting group allows for robust polymerization chemistry, after which it can be selectively removed to unveil a pendant hydroxyl group. This hydroxyl functionality is pivotal for tuning polymer hydrophilicity, degradation rates, and for the covalent attachment of therapeutic agents.
This guide provides an in-depth exploration of two primary strategies for incorporating this monomer into polymer systems:
-
Backbone Integration via Ring-Opening Polymerization (ROP): This approach involves converting the monomer into a functionalized lactide, the cyclic dimer of lactic acid. Subsequent ROP yields a modified polylactide (PLA), a biocompatible and biodegradable polyester, with chiral pendant groups integrated directly into the polymer backbone. This method is ideal for creating next-generation biodegradable materials with precisely spaced functional sites.[1][2]
-
Pendant Group Integration via Controlled Radical Polymerization (CRP): This strategy involves modifying the monomer into a functional acrylate. Polymerization via techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) produces polymers with a stable polyacrylate backbone and pendant chiral silyloxy groups. This route offers exceptional control over molecular weight and architecture, making it suitable for designing complex block copolymers and other advanced structures.[3]
We will provide detailed, field-tested protocols for monomer modification, polymerization, and post-polymerization deprotection, explaining the scientific rationale behind each step to empower researchers in their synthetic endeavors.
Section 1: The Monomer: Properties and Handling
This compound is a protected derivative of ethyl lactate, a chiral α-hydroxy ester. The TBDMS group provides steric bulk and chemical stability, protecting the secondary alcohol during subsequent chemical transformations.
| Property | Value | Source |
| CAS Number | 106513-42-2 | [4][5] |
| Molecular Formula | C₁₁H₂₄O₃Si | [4][6] |
| Molecular Weight | 232.39 g/mol | [4] |
| Appearance | Colorless Liquid | [4] |
| Density | 0.875 g/mL at 25 °C | [7] |
| Boiling Point | 187 °C | [7] |
| Optical Rotation | [α]20/D ~ -30° (c=1 in CHCl₃) | [4] |
| Refractive Index | n20/D 1.425 |
Section 2: Strategy A - Incorporation into the Polymer Backbone via ROP
Rationale: The synthesis of polylactide (PLA) via the Ring-Opening Polymerization (ROP) of lactide is a well-established and scalable method for producing biocompatible and biodegradable polyesters.[8][9] By creating a custom lactide monomer bearing the TBDMS-protected hydroxyl group, we can synthesize a PLA derivative with pendant functionalities. This approach maintains the degradable ester backbone characteristic of PLA while introducing sites for further modification. The chirality of the monomer is preserved, influencing the polymer's stereochemistry and, consequently, its physical properties and degradation profile.[10]
Experimental Workflow: ROP Strategy
Sources
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Application Note: Diastereoselective Synthesis of syn- and anti-1,2-Diols from Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Abstract
Chiral 1,2-diols (vicinal diols) are fundamental structural motifs prevalent in a vast array of natural products, pharmaceuticals, and chiral ligands. Their stereospecific synthesis is a cornerstone of modern organic chemistry. This application note provides a comprehensive guide to the use of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate, a readily accessible and versatile chiral building block, as a precursor for the diastereoselective synthesis of both syn- and anti-1,2-diols. We will explore the underlying principles of stereochemical control, detailing how reaction conditions can be manipulated to favor either non-chelation (Felkin-Anh) or chelation-controlled nucleophilic additions to a key aldehyde intermediate, thereby dictating the final diastereomeric outcome. Detailed, field-tested protocols for each pathway are provided for researchers in organic synthesis and drug development.
Introduction: The Strategic Value of a Versatile Chiral Precursor
This compound is an ideal starting material in asymmetric synthesis.[1] It is easily prepared from inexpensive, enantiopure (S)-ethyl lactate and features a robust tert-butyldimethylsilyl (TBDMS) protecting group that provides stability and solubility.[1][2] More importantly, the inherent chirality at the C2 position serves as a powerful stereochemical controller for subsequent transformations.
The general strategy involves the reduction of the ethyl ester to the corresponding chiral aldehyde, (S)-2-(tert-butyldimethylsilyloxy)propanal. This α-silyloxy aldehyde is the pivotal intermediate. The stereochemical outcome of nucleophilic addition to its carbonyl group is highly dependent on the reaction conditions, which can be tuned to produce either the syn or anti 1,2-diol product with high fidelity.
The Dichotomy of Stereocontrol: Felkin-Anh vs. Chelation Models
The ability to selectively generate either the syn or anti diastereomer stems from two competing mechanistic pathways that govern the facial selectivity of nucleophilic attack on the α-chiral aldehyde.
The Felkin-Anh Model: A Pathway to syn-Diols
In the absence of strongly chelating metals, the transition state of the nucleophilic addition is governed by steric and stereoelectronic effects, as described by the Felkin-Anh model.[3][4] The model posits that the largest substituent at the α-stereocenter (in this case, the bulky -OTBDMS group) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) from the least hindered face, which is opposite the medium-sized substituent (the methyl group). This controlled approach leads predictably to the formation of the syn-1,2-diol product.[3][5]
The Cram Chelation Model: Forging anti-Diols
Conversely, the anti-1,2-diol can be favored by enforcing a chelation-controlled pathway.[3] This requires a Lewis acidic metal cation (e.g., Mg²⁺, Zn²⁺) that can coordinate simultaneously to both the carbonyl oxygen and the oxygen of the α-silyloxy group. This coordination locks the substrate into a rigid, five-membered cyclic conformation.[5] In this conformation, the methyl group is forced to point away from the chelate ring, exposing a different face of the carbonyl to nucleophilic attack. The nucleophile is then delivered to the face opposite the methyl group, resulting in the formation of the anti-1,2-diol.[6][7]
While the bulky TBDMS group is generally considered to be a poor chelator, modern methods have demonstrated that the use of appropriate Lewis acids, such as alkylzinc halides, can effectively promote chelation and override the inherent Felkin-Anh preference to deliver the anti product with high diastereoselectivity.[8][9][10]
Workflow for Diastereoselective 1,2-Diol Synthesis
The overall synthetic strategy is bifurcated after the preparation of the common aldehyde intermediate. The choice of reagents in the subsequent nucleophilic addition step dictates the stereochemical path.
Figure 1. General workflow for the selective synthesis of syn- and anti-1,2-diols.
Protocols and Methodologies
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (Nitrogen or Argon) are required for all steps involving organometallic reagents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Preparation of the Key Intermediate, (S)-2-(tert-butyldimethylsilyloxy)propanal
This protocol is adapted from established literature procedures.[2]
-
Apparatus Setup: To a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the ester in anhydrous hexanes (or toluene) to a concentration of approximately 0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.05-1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed.
-
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde is often used directly in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of syn-1,2-Diols via Felkin-Anh Addition
This protocol employs a Grignard reagent under non-chelating conditions to favor the syn diastereomer.[11][12]
-
Apparatus Setup: To a flame-dried, two-necked round-bottomed flask under inert atmosphere, add a solution of (S)-2-(tert-butyldimethylsilyloxy)propanal (1.0 eq) in anhydrous diethyl ether or toluene (~0.2 M).
-
Cooling: Cool the solution to -78 °C.
-
Grignard Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF, 1.2 eq) dropwise.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours.
-
Quenching & Workup: Quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Warm to room temperature, separate the layers, and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Deprotection: Dissolve the crude silyl ether in THF. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) and stir at room temperature for 2-4 hours until deprotection is complete (monitor by TLC).
-
Final Workup & Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify the crude diol by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure syn-1,2-diol.
| Nucleophile (R-MgBr) | Typical syn:anti Ratio | Typical Yield (%) |
| Methylmagnesium bromide | >95:5 | 80-90 |
| Phenylmagnesium bromide | >97:3 | 85-95 |
| Vinylmagnesium bromide | >95:5 | 75-85 |
Table 1. Representative data for the synthesis of syn-1,2-diols. Yields are for the two steps (addition and deprotection).
Protocol 3: Synthesis of anti-1,2-Diols via Chelation-Controlled Addition
This protocol utilizes an organozinc reagent in the presence of a Lewis acid to promote chelation and afford the anti diastereomer.[8][10]
-
Apparatus Setup: To a flame-dried, two-necked round-bottomed flask under inert atmosphere, add a solution of (S)-2-(tert-butyldimethylsilyloxy)propanal (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Lewis Acid Addition: Add a solution of zinc chloride (ZnCl₂, 1.0 M in Et₂O, 1.5 eq) and stir for 15 minutes at room temperature to allow for pre-complexation.
-
Cooling: Cool the solution to -78 °C.
-
Nucleophile Addition: Slowly add the organozinc reagent (e.g., prepared from the corresponding Grignard and ZnCl₂) or a dialkylzinc reagent (e.g., diethylzinc, 1.1 eq) dropwise.
-
Reaction & Workup: Stir the mixture at -78 °C for 4-6 hours, then quench with saturated aqueous NH₄Cl. Perform an aqueous workup as described in Protocol 2.
-
Deprotection: Remove the TBDMS protecting group using TBAF as described in Protocol 2.
-
Purification: Purify the crude product by flash column chromatography to yield the pure anti-1,2-diol.
| Nucleophile (R₂Zn) | Lewis Acid | Typical anti:syn Ratio | Typical Yield (%) |
| Diethylzinc | ZnCl₂ | >98:2 | 75-85 |
| Divinylzinc | Me₂AlCl | >95:5 | 70-80 |
| Diphenylzinc | EtZnCl | >96:4 | 80-90 |
Table 2. Representative data for the synthesis of anti-1,2-diols under chelation control.
Conclusion
This compound is a powerful and highly effective chiral precursor for the stereocontrolled synthesis of vicinal diols. By understanding and applying the principles of Felkin-Anh (non-chelation) and Cram (chelation) models, chemists can selectively access either syn- or anti-1,2-diol diastereomers with a high degree of predictability and stereoselectivity. The choice between standard Grignard conditions and the use of Lewis acid-promoted organozinc additions provides a reliable divergent route from a common aldehyde intermediate, making this a valuable strategy in the synthetic chemist's toolbox for constructing complex, stereochemically rich molecules.
References
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]
-
Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641. [Link]
-
Marshall, J. A., et al. (2002). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses, 79, 19. [Link]
-
Mengel, A., & Reiser, O. (1999). Around and beyond Cram's Rule. Chemical Reviews, 99(5), 1191–1224. [Link]
-
University of Bath. (n.d.). Lecture 5: Diastereoselective Addition into Carbonyl Compounds Containing α-Stereogenic Centres. Retrieved from [Link]
-
Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 132(12), 4399–4408. [Link]
-
Walsh, P. J., et al. (2011). Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. Angewandte Chemie International Edition, 50(22), 5153-5156. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Retrieved from [Link]
-
Montgomery, J. (2006). A nickel(0) N-heterocyclic carbene complex-catalyzed coupling of α-silyloxy aldehydes and alkynylsilanes provides an effective entry to various anti-1,2-diols with excellent diastereoselectivity. Organic Letters, 8(20), 4441–4443. [Link]
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Application Note & Protocols: Strategic Use of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate in Asymmetric Synthesis
Abstract
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is a high-value chiral building block pivotal to modern asymmetric synthesis. Its structure, derived from the readily available ethyl (S)-lactate, combines the stereochemical integrity of the propionate core with a robust tert-butyldimethylsilyl (TBDMS) protecting group. This configuration makes it an exceptional precursor for generating stereodefined lithium enolates, which are instrumental in constructing complex stereochemical architectures found in pharmaceuticals and natural products.[1][2] This guide provides an in-depth analysis of the compound's properties, explains the mechanistic rationale for its application in diastereoselective aldol reactions, and furnishes detailed, field-proven protocols for its use. The methodologies are designed to be self-validating, ensuring reproducibility and high stereochemical fidelity for researchers, scientists, and drug development professionals.
Introduction: A Versatile Chiral Precursor
The precise control of stereochemistry is a cornerstone of pharmaceutical development and complex molecule synthesis. This compound serves as a reliable and versatile tool in this endeavor.[1] The bulky TBDMS group not only protects the C2 hydroxyl but also critically influences the facial selectivity of reactions involving its corresponding enolate. This application note will focus on its primary application in diastereoselective aldol additions, a powerful carbon-carbon bond-forming reaction.[3][4] We will detail the preparation of its lithium enolate using lithium diisopropylamide (LDA) and its subsequent reaction with an aldehyde, governed by the principles of the Zimmerman-Traxler model to achieve high diastereoselectivity.[5][6][7]
Compound Properties and Handling
Successful experimentation begins with a thorough understanding of the reagent's characteristics and safe handling procedures.
| Property | Value | Source |
| CAS Number | 106513-42-2 | [8][9] |
| Molecular Formula | C₁₁H₂₄O₃Si | [1][8] |
| Molecular Weight | 232.39 g/mol | [8][9] |
| Appearance | Colorless Liquid | [1][] |
| Density | 0.875 g/mL at 25 °C | [1][8] |
| Boiling Point | 187 °C | [1][8] |
| Refractive Index (n20/D) | 1.425 | [1][8] |
| Optical Rotation ([α]20/D) | -30° (c = 1.26 in CHCl₃) | [8] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [8] |
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Handle under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination, which can hydrolyze the silyl ether and deactivate the LDA base used in subsequent reactions.
-
Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Core Application: Diastereoselective Aldol Reaction
The reaction of the lithium enolate of this compound with an aldehyde is a classic method for creating two new stereocenters with a high degree of control.
Mechanistic Rationale and Stereochemical Control
The stereochemical outcome of this aldol reaction is rationalized by the Zimmerman-Traxler model .[5][6][7] This model posits a six-membered, chair-like transition state where the lithium cation coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[5]
-
Enolate Formation: Deprotonation of the ester with a strong, sterically hindered base like LDA at low temperatures (-78 °C) quantitatively generates the corresponding lithium enolate.[3][11] The use of LDA is critical as it is a non-nucleophilic base, preventing unwanted addition to the ester carbonyl.[12][13]
-
Transition State Assembly: The (Z)-enolate is believed to be preferentially formed. In the chair-like transition state, the bulky TBDMS-oxy group and the methyl group of the enolate arrange themselves to minimize steric strain. To avoid a high-energy 1,3-diaxial interaction, the substituent (R-group) of the incoming aldehyde preferentially occupies a pseudo-equatorial position.[5][14]
-
Stereochemical Outcome: This arrangement leads predictably to the syn-aldol adduct as the major diastereomer. The inherent chirality of the starting material ensures that the reaction is not only diastereoselective but also enantioselective.
Workflow for Diastereoselective Aldol Reaction
Caption: Workflow for the LDA-mediated diastereoselective aldol reaction.
Detailed Experimental Protocol
This protocol describes the reaction with benzaldehyde as a representative electrophile.
Materials:
-
This compound (1.0 eq)
-
Diisopropylamine (1.2 eq), freshly distilled
-
n-Butyllithium (1.15 eq), standardized solution in hexanes
-
Benzaldehyde (1.1 eq), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Flame-dried, three-neck round-bottom flask with a magnetic stir bar
-
Septa, nitrogen/argon inlet, and syringes
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
Procedure:
Part A: Preparation of LDA Solution (in situ)
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.2 eq).
-
Slowly add n-butyllithium (1.15 eq) dropwise via syringe. The solution may turn slightly yellow or remain colorless.
-
Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.[13] Recool the solution to -78 °C before use.
Part B: Aldol Reaction
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ester solution to -78 °C.
-
Slowly transfer the ester solution via cannula or syringe to the freshly prepared LDA solution at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 45-60 minutes.
-
Add freshly distilled benzaldehyde (1.1 eq) dropwise to the enolate solution, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
Part C: Workup and Purification
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[3]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired syn-aldol product.
Part D: Characterization
-
¹H and ¹³C NMR: To confirm the structure and determine the diastereomeric ratio.
-
Mass Spectrometry: To confirm the molecular weight.
-
Optical Rotation: To confirm the enantiomeric integrity.
Alternative Application: Reduction to Chiral 1,2-Diol Precursor
The ester functionality can be selectively reduced to afford the corresponding chiral alcohol, (S)-2-(tert-butyldimethylsilyloxy)propan-1-ol. This diol, with one protected hydroxyl group, is a valuable intermediate for further synthetic transformations.
Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under a strictly inert atmosphere.
-
Prepare a solution of this compound (1.0 eq) in anhydrous THF in a flame-dried flask under N₂/Ar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a slurry of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Slowly add the LiAlH₄ slurry to the stirred ester solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:
-
Water (X mL)
-
15% aqueous NaOH (X mL)
-
Water (3X mL) (where X = grams of LiAlH₄ used). This procedure (Fieser workup) should produce a granular, white precipitate that is easily filtered.
-
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the solid with ample ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify by flash chromatography if necessary to yield the target alcohol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Aldol Product | 1. Incomplete enolate formation (wet reagents/solvents).2. LDA degradation.3. Competing self-condensation of the aldehyde. | 1. Ensure all glassware is flame-dried; use freshly distilled, anhydrous solvents.2. Use freshly prepared LDA or recently titrated n-BuLi.3. Add the aldehyde slowly to the pre-formed enolate solution at -78 °C. |
| Poor Diastereoselectivity | 1. Reaction temperature too high.2. Enolate equilibration. | 1. Maintain a strict internal temperature of -78 °C throughout the enolate formation and aldehyde addition.2. Avoid prolonged stirring times after enolate formation before adding the aldehyde. |
| Recovery of Starting Ester | 1. Insufficient LDA.2. Inactive LDA. | 1. Use a slight excess of LDA (1.1-1.2 eq).2. Standardize the n-BuLi solution before preparing LDA. |
| TBDMS Deprotection | 1. Acidic quench/workup conditions.2. Contaminated chromatography solvent. | 1. Use a neutral or mildly basic quench (e.g., sat. aq. NH₄Cl). Avoid strongly acidic conditions.[15][16][17][18]2. Neutralize silica gel with triethylamine if necessary. |
References
-
OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. Retrieved from [Link]
- Brodmann, T., et al. (2007). Highly Stereoselective Aldol Reactions in the Total Syntheses of Complex Natural Products. Synthesis, 2007(15), 2269-2295.
- Kalesse, M., et al. (2007). Highly Stereoselective Aldol Reactions in the Total Syntheses of Complex Natural Products.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Slideshare. (n.d.). Presentation on LDA (LITHIUM DI ISOPROPYL AMINE). Retrieved from [Link]
-
Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Nov 6 The Zimmerman-Traxler mechanistic model. Retrieved from [Link]
- Voituriez, A., et al. (2011). Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State.
-
Applied Chemical Engineering. (2019). Selective deprotection of strategy for TBS ether under mild condition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
-
ChemicalDesk.Com. (2012). Lithium diisopropylamide (LDA)-Preparation and usage. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]
-
ResearchGate. (n.d.). Lithium diisopropylamide (LDA). Retrieved from [Link]
-
Protheragen. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Protheragen [protheragen.ai]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 9. scbt.com [scbt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Presentation on LDA (LITHIUM DI ISOPROPYL AMINE | PPTX [slideshare.net]
- 13. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
- 14. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. ace.as-pub.com [ace.as-pub.com]
Strategic Synthesis of the Didemnin B Side Chain: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, stands as one of the most potent natural products identified, exhibiting a formidable range of biological activities, including antitumor, antiviral, and immunosuppressive properties.[1] It was the first marine-derived natural product to enter human clinical trials for cancer. The unique biological profile of didemnin B is intrinsically linked to its complex structure, which consists of a 23-membered macrocyclic core and a linear peptide side chain. This side chain, (S)-Lactyl-L-Proline, attached to the N-methyl-D-leucine residue of the macrocycle, is a critical determinant of its high potency.[1]
Synthetic access to didemnin B and its analogues is paramount for further pharmacological investigation and the development of next-generation therapeutics. A common and effective strategy involves a convergent synthesis, where the macrocycle (didemnin A) and the side chain are prepared separately and then coupled. This approach allows for modularity and the efficient generation of analogues. A key intermediate in this process is dehydrodidemnin B (also known as Plitidepsin or Aplidin), which features a pyruvyl-proline side chain.[2][3] Dehydrodidemnin B is itself a potent, clinically approved anticancer drug.[4]
This application note provides a detailed guide to the synthesis of the didemnin B side chain, focusing on the preparation of the N-pyruvyl-L-proline precursor, its strategic coupling to the didemnin macrocycle to form dehydrodidemnin B, and the final stereoselective reduction to yield the didemnin B side chain. We will delve into the rationale behind reagent selection, provide step-by-step protocols, and offer mechanistic insights to empower researchers in this challenging synthetic endeavor.
Overall Synthetic Workflow
The synthesis follows a convergent pathway. The primary steps discussed in this guide are:
-
Synthesis of the Side Chain Precursor: Formation of N-Pyruvyl-L-Proline from commercially available starting materials.
-
Coupling to the Macrocycle: Attachment of the side chain to the deprotected macrocycle (Didemnin A) to yield Dehydrodidemnin B.
-
Final Stereoselective Reduction: Conversion of the pyruvyl moiety to the (S)-lactyl group to complete the synthesis of Didemnin B.
Protocol 1: Synthesis of the Side Chain Precursor (N-Pyruvyl-L-Proline)
The first stage involves the straightforward amide bond formation between pyruvic acid and the protected amino acid, L-proline. Using a benzyl ester for protection allows for a clean final deprotection via hydrogenolysis.
Rationale:
The use of N,N'-Dicyclohexylcarbodiimide (DCC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for peptide coupling.[5] HOBt acts as an additive to form an active ester intermediate, which minimizes the primary side reaction of racemization and suppresses the formation of N-acylurea byproduct.[6] Catalytic hydrogenolysis is a mild and efficient method for removing the benzyl protecting group without affecting other sensitive functionalities.[5]
Step-by-Step Protocol:
-
Carboxyl Protection of Proline (Not Shown): L-proline is first converted to its benzyl ester (H-Pro-OBzl) using standard procedures (e.g., reaction with benzyl alcohol under acidic conditions).
-
DCC/HOBt Coupling:
-
To a solution of L-proline benzyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-Diisopropylethylamine (DIEA) (1.1 eq) and stir for 10 minutes.
-
Add pyruvic acid (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter the mixture and wash the solid with cold DCM.
-
Wash the combined filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Pyruvyl-L-Proline-OBzl. Purify via silica gel chromatography if necessary.
-
-
Deprotection via Hydrogenolysis:
-
Dissolve the purified N-Pyruvyl-L-Proline-OBzl (1.0 eq) in methanol or ethanol.
-
Add Palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final N-Pyruvyl-L-Proline side chain as a solid or viscous oil.[5]
-
Protocol 2: The Critical Coupling Step to form Dehydrodidemnin B
Coupling the N-Pyruvyl-L-Proline side chain to the N-methyl-D-leucine residue of the didemnin A macrocycle is the most challenging step. The secondary amine of the N-methylated amino acid is a poor nucleophile, and the surrounding residues create significant steric hindrance. Standard coupling reagents like DCC are often ineffective.[5][7]
Expertise: Rationale for Reagent Selection
To overcome the low reactivity and steric hindrance, highly efficient phosphonium or aminium/uronium salt-based coupling reagents are required.[5][7] These reagents activate the carboxylic acid to form a highly reactive species that can be readily attacked by the weak nucleophile. The choice of reagent is critical for achieving high yield and avoiding racemization.
Table 1: Comparison of Advanced Peptide Coupling Reagents
| Reagent | Full Name | Type | Key Advantages | Considerations |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | High efficiency, low racemization. Safer byproduct than original BOP reagent. | Less effective for highly hindered couplings like N-methyl amino acids compared to PyBrOP.[8] |
| PyBrOP | Bromotripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Exceptionally reactive; excellent for sterically hindered and N-methylated amino acids.[9][10][11] | High reactivity can sometimes lead to side reactions if not controlled.[8] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium | Widely used, reliable, and cost-effective for standard and moderately difficult couplings. | Can cause guanidinylation of the free amine as a side reaction. Based on potentially explosive HOBt.[7] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium | More reactive than HBTU due to the HOAt leaving group; excellent for difficult couplings and racemization suppression.[12][13] | More expensive than HBTU. Based on potentially explosive HOAt.[8] |
For the synthesis of dehydrodidemnin B, PyBrOP is an outstanding choice due to its proven efficacy in forming amide bonds with N-methylated residues where other reagents may fail.[5][11] Its mechanism involves the formation of a highly reactive acyloxyphosphonium intermediate, which readily undergoes nucleophilic attack by the hindered amine.[9]
Step-by-Step Protocol (PyBrOP Coupling):
-
Reaction Setup:
-
Dissolve Didemnin A (1.0 eq) and the N-Pyruvyl-L-Proline side chain (1.5 eq) in anhydrous DCM or a DCM/DMF mixture.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reagent Addition:
-
Add PyBrOP (1.5 eq) to the cooled solution.
-
Slowly add a solution of DIEA (3.0-4.0 eq) dropwise. The base is crucial for deprotonating the carboxylic acid and scavenging the HBr formed.
-
-
Reaction and Monitoring:
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Let the reaction proceed for 2-4 hours. Monitor the progress by HPLC or LC-MS to confirm the formation of dehydrodidemnin B and consumption of starting materials.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel chromatography or preparative HPLC to obtain pure dehydrodidemnin B.[2]
-
Protocol 3: Final Stereoselective Reduction to Didemnin B
The final step in the synthesis is the conversion of the pyruvyl ketone in dehydrodidemnin B to the (S)-hydroxyl group of the lactyl moiety. This transformation must be stereoselective to yield the natural product.
Expertise: Rationale for Stereocontrol
While a specific protocol for this reduction on the full dehydrodidemnin B molecule is not prominently detailed in introductory literature, the principles of substrate-controlled diastereoselective reduction are well-established. Studies on simpler, analogous systems, such as the reduction of α-ketoamides derived from (S)-proline esters, have shown that sodium borohydride (NaBH₄) can produce high diastereoselectivity.[6] The rigid, chiral environment provided by the adjacent proline ring directs the incoming hydride nucleophile to one face of the ketone, leading to the preferential formation of one alcohol stereoisomer. The expected outcome is the formation of the natural (S)-lactyl configuration.
Proposed Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve dehydrodidemnin B (1.0 eq) in a suitable protic solvent, such as methanol (MeOH) or ethanol (EtOH), or a mixed solvent system like THF/MeOH.
-
Cool the solution to -20 °C or 0 °C using an appropriate cooling bath.
-
-
Reducing Agent Addition:
-
Slowly add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise to the stirred solution, ensuring the temperature remains low.
-
-
Reaction and Monitoring:
-
Stir the reaction at the low temperature for 1-3 hours.
-
Monitor the reaction by HPLC or LC-MS. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.
-
-
Workup and Purification:
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acetic acid at 0 °C.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue multiple times with ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting diastereomeric mixture (if any) by preparative HPLC to isolate pure Didemnin B.
-
Summary of Quantitative Data
| Step | Key Reagents | Solvent | Typical Yield | Reference |
| Precursor Synthesis | Pyruvic Acid, H-Pro-OBzl, DCC, HOBt | DCM | ~70-85% | Based on[5] |
| Precursor Deprotection | 10% Pd/C, H₂ | Methanol | >95% (Quantitative) | Based on[5] |
| Side Chain Coupling | PyBrOP, DIEA | DCM | ~60-75% | [2][5] |
| Final Reduction | NaBH₄ | Methanol | High (Diastereoselectivity is key) | Proposed based on[6] |
Conclusion
The synthesis of the didemnin B side chain and its subsequent coupling to the macrocyclic core is a challenging yet achievable goal that relies on a strategic selection of modern synthetic methodologies. The use of robust carbodiimide chemistry for precursor synthesis and highly active phosphonium salt reagents like PyBrOP for the sterically demanding coupling step are critical for success. The final, substrate-controlled stereoselective reduction provides an elegant route to the natural product from the clinically important dehydrodidemnin B. The protocols and insights provided herein offer a comprehensive framework for researchers and drug development professionals to access this powerful class of molecules, enabling further exploration of their therapeutic potential.
References
-
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry, 59(9), 2437–2446. [Link]
-
Xiao, D., Vera, M. D., Liang, B., & Joullié, M. M. (2001). Total synthesis of a conformationally constrained didemnin B analog. The Journal of Organic Chemistry, 66(8), 2734–2742. [Link]
-
Mayer, S. C., et al. (1996). Total Synthesis of Dehydrodidemnin B. Use of Uronium and Phosphonium Salt Coupling Reagents in Peptide Synthesis in Solution. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock. Retrieved from [Link]
-
Xiao, D., Vera, M. D., Liang, B., & Joullié, M. M. (2001). Total Synthesis of a Conformationally Constrained Didemnin B Analog. The Journal of Organic Chemistry, 66(8), 2734-2742. [Link]
-
SirDeshpande, B. V., & Toogood, P. L. (1995). Mechanism of Protein Synthesis Inhibition by Didemnin B in Vitro. Biochemistry, 34(29), 9577–9583. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with PyBrOP: A Guide for Researchers. Retrieved from [Link]
-
Munegumi, T., & Harada, K. (1987). Diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters with sodium borohydride. Preparation of optically active α-hydroxy acids. Journal of the Chemical Society, Perkin Transactions 1, 1987, 1953-1958. [Link]
-
Zhang, H., et al. (2024). A Semisynthesis Platform for the Efficient Production and Exploration of Didemnin-Based Drugs. Angewandte Chemie International Edition, 63(12), e202318784. [Link]
-
Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437-2446. [Link]
-
Chen, J. R., et al. (2007). Synthesis of proline-derived dipeptides and their catalytic enantioselective direct aldol reactions: catalyst, solvent, additive and temperature effects. Tetrahedron, 63(41), 10291-10299. [Link]
-
Urdiales, J. L., Morata, P., Núñez De Castro, I., & Sánchez-Jiménez, F. (1996). Antiproliferative Effect of Dehydrodidemnin B (DDB), a Depsipeptide Isolated From Mediterranean Tunicates. Cancer Letters, 102(1-2), 31-37. [Link]
-
Joullié, M. M., et al. (1991). The didemnin story: A tribute to K. L. Rinehart. Pure and Applied Chemistry, 63(6), 833-836. [Link]
-
Vera-Lozada, G. A., et al. (2022). Depsipeptides Targeting Tumor Cells: Milestones from In Vitro to Clinical Trials. International Journal of Molecular Sciences, 23(19), 11956. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative effect of dehydrodidemnin B (DDB), a depsipeptide isolated from Mediterranean tunicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Survey of Didemnin Depsipeptide Production in Tistrella [escholarship.org]
- 6. Diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters with sodium borohydride. Preparation of optically active α-hydroxy acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions [organic-chemistry.org]
- 8. REDUCTION OF ACID AMIDES TO AMINES WITH SODIUM BOROHYDRIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Semisynthesis Platform for the Efficient Production and Exploration of Didemnin-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective peptide catalysis in complex environments – from river water to cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Mastering Multi-Step Synthesis: A Guide to Protecting Group Strategies
For the modern researcher in organic chemistry and drug development, the synthesis of complex molecules is a symphony of precisely controlled reactions. However, the very reactivity that makes functional groups useful can also be a significant hurdle, leading to undesired side reactions and diminished yields. This is where the art and science of protecting group chemistry become indispensable. By temporarily masking a reactive functional group, a protecting group allows chemists to direct reactions to other parts of a molecule with high selectivity.[1] This guide provides an in-depth exploration of protecting group strategies, offering not only the fundamental principles but also detailed, field-proven protocols for their application and removal.
The Core Principles of Functional Group Protection
A protecting group is a reversible chemical modification of a functional group to ensure chemoselectivity in a subsequent reaction.[2][3] The ideal protecting group strategy is governed by a set of key principles:
-
Selective Introduction: The protecting group must be introduced onto the desired functional group efficiently and without affecting other functionalities in the molecule.[4]
-
Stability: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps.[1][4]
-
Selective Removal (Deprotection): The protecting group must be removable in high yield under conditions that do not affect other parts of the molecule, including other protecting groups.[1][4] This principle of selective removal of one protecting group in the presence of others is known as orthogonality .[5][6]
The judicious choice of protecting groups is paramount to the success of a multi-step synthesis, influencing the overall efficiency and feasibility of the synthetic route.[7]
Caption: General workflow of a protecting group strategy.
Protecting Groups for Alcohols
Alcohols are among the most common functional groups requiring protection due to their acidic proton and nucleophilicity. Silyl ethers are a versatile and widely used class of protecting groups for alcohols.
Tert-butyldimethylsilyl (TBDMS) Ethers
The tert-butyldimethylsilyl (TBDMS or TBS) group is popular due to its relative stability under a variety of non-acidic conditions and its straightforward removal with fluoride ions.[8] The steric bulk of the tert-butyl group confers greater stability compared to smaller silyl ethers like trimethylsilyl (TMS).[1]
Application Notes:
-
Stability: TBDMS ethers are generally stable to basic conditions, organometallic reagents (e.g., Grignard reagents), and many oxidizing and reducing agents. They are, however, labile to acidic conditions and fluoride sources.
-
Selectivity: Primary alcohols can often be selectively protected in the presence of secondary or tertiary alcohols due to reduced steric hindrance.[9]
Protocols:
Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether
-
Dissolution: Dissolve the primary alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[1]
Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)
-
Dissolution: Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Fluoride Source: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture and monitor by TLC. Deprotection is usually rapid.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[10][11]
Protecting Groups for Amines
The nucleophilicity and basicity of amines often necessitate their protection during multi-step syntheses. Carbamates are the most common class of protecting groups for amines.
Tert-butyloxycarbonyl (Boc) Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and its removal under mild acidic conditions.[4][12] It is stable to a wide range of nucleophilic and basic conditions.[13]
Application Notes:
-
Orthogonality: The Boc group is orthogonal to the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. This orthogonality is a cornerstone of solid-phase peptide synthesis (SPPS).[14][]
-
Deprotection: The deprotection of the Boc group proceeds via an acid-catalyzed mechanism, generating a stable tert-butyl cation.[16] Scavengers, such as anisole or triethylsilane, are often added to trap this cation and prevent side reactions with sensitive residues like tryptophan or methionine.[16]
Protocols:
Protocol 3: Protection of a Primary Amine with Boc Anhydride
-
Dissolution: Dissolve the primary amine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or a mixture of water and acetone.[2]
-
Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the stirred solution. In some procedures, a base like triethylamine (1.1 eq.) is added.[4]
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC.[2][4]
-
Work-up: If an organic solvent was used, wash the reaction mixture sequentially with a weak acid (e.g., 1 M HCl), water, and brine. If an aqueous mixture was used, the product can be extracted with an organic solvent like DCM.[2][4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.[2][4]
Protocol 4: Deprotection of a Boc-Protected Amine with Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Addition of Acid: Add trifluoroacetic acid (TFA), often as a 25-50% solution in DCM, to the reaction mixture.[7][]
-
Reaction: Stir the solution at room temperature. Deprotection is usually complete within 1-2 hours.[7]
-
Removal of Volatiles: Remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual TFA.[4]
-
Isolation: The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution).[4]
Caption: Orthogonal deprotection of Fmoc and Boc groups.
Protecting Groups for Carbonyls (Aldehydes and Ketones)
Aldehydes and ketones are highly reactive towards nucleophiles. Acetals and ketals are the most common protecting groups for these functionalities.[6]
Cyclic Acetals (1,3-Dioxolanes)
Cyclic acetals, typically formed from the reaction of a carbonyl compound with ethylene glycol, are robust protecting groups that are stable to a wide range of nucleophilic and basic reagents, including hydrides and organometallics.[17][18]
Application Notes:
-
Chemoselectivity: Aldehydes can often be selectively protected in the presence of ketones due to their higher reactivity.[19]
-
Deprotection: Acetals are readily hydrolyzed back to the corresponding carbonyl compound under acidic aqueous conditions.[14][20] The reversibility of acetal formation necessitates the removal of water during the protection step to drive the equilibrium towards the product.[21]
Protocols:
Protocol 5: Protection of a Ketone as a 1,3-Dioxolane
-
Setup: To a solution of the ketone (1.0 eq.) in a solvent such as toluene, add ethylene glycol (1.5 eq.) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH).
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by distillation or chromatography if necessary.
Protocol 6: Deprotection of a 1,3-Dioxolane
-
Dissolution: Dissolve the acetal in a mixture of an organic solvent (e.g., acetone or THF) and water.
-
Addition of Acid: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Reaction: Stir the mixture at room temperature. The hydrolysis is typically complete within a few hours.
-
Work-up: Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Isolation: Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the deprotected carbonyl compound.[20]
Case Study: Protecting Groups in the Synthesis of Oseltamivir (Tamiflu®)
The industrial synthesis of the antiviral drug oseltamivir provides a compelling example of the strategic use of protecting groups. In several synthetic routes, a Boc group is used to protect an amine functionality, while other transformations are carried out on the molecule.[22] For instance, in a synthesis starting from aziridine, the amide group is protected as a BOC group with Boc anhydride.[22] This protection allows for subsequent reactions, such as iodolactamization and elimination, to proceed without interference from the nucleophilic amine. The Boc group is then removed in a later step of the synthesis.
Data Summary
| Protecting Group | Functional Group Protected | Protection Conditions | Deprotection Conditions | Stability |
| TBDMS | Alcohol | TBDMS-Cl, Imidazole, DMF | TBAF, THF or mild acid | Basic conditions, organometallics |
| Boc | Amine | (Boc)₂O, Base (optional) | Strong acid (e.g., TFA) | Basic conditions, hydrogenation |
| Acetal | Aldehyde/Ketone | Diol, Acid catalyst, H₂O removal | Aqueous acid | Basic conditions, nucleophiles, hydrides |
Conclusion
Protecting group chemistry is a fundamental and powerful tool in the arsenal of the synthetic organic chemist. A deep understanding of the principles of protection, deprotection, and orthogonality, coupled with a knowledge of reliable experimental protocols, is essential for the successful synthesis of complex molecules. The strategies and protocols outlined in this guide provide a solid foundation for researchers to navigate the challenges of multi-step organic synthesis and achieve their synthetic goals with greater efficiency and precision.
References
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. JoVE. Retrieved January 20, 2026, from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). Nature. Retrieved January 20, 2026, from [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Hydrates, Hemiacetals, and Acetals. (2025, December 19). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
Acetal As A Protective Group in Organic Synthesis. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 20, 2026, from [Link]
-
Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library. Retrieved January 20, 2026, from [Link]
-
Topics in Organic Chemistry. (2024, February 3). Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Topics in Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). PubMed. Retrieved January 20, 2026, from [Link]
-
Hydrolysis of acetals to give aldehydes and ketones. (n.d.). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018, May 7). ACS Omega. Retrieved January 20, 2026, from [Link]
-
9.7: Acetals as Protecting Groups. (2021, December 27). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Oseltamivir total synthesis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. (2021, February 13). YouTube. Retrieved January 20, 2026, from [Link]
-
19.10: Nucleophilic Addition of Alcohols - Acetal Formation. (2025, February 24). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Reduction of ester in presence of ketone group. (2019, June 23). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
-
Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. (2021, August 11). YouTube. Retrieved January 20, 2026, from [Link]
-
The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. (2020, July 26). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 20, 2026, from [Link]
-
A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Corey–Itsuno reduction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Corey–Itsuno reduction. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]
-
TBS Protecting Group: TBS Protection & Deprotection. (n.d.). Total Synthesis. Retrieved January 20, 2026, from [Link]
-
Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Alcohol Protecting Groups. (n.d.). University of Calgary. Retrieved January 20, 2026, from [Link]
-
Itsuno-Corey Reduction. (n.d.). SynArchive. Retrieved January 20, 2026, from [Link]
-
Different Synthetic Strategies of Oseltamivir Phosphate: A Potent Influenza Neuraminidase Inhibitor. (2025, August 9). ResearchGate. Retrieved January 20, 2026, from [Link]
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- 17. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
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- 22. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
How to improve the yield of reactions using Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate (CAS No. 106513-42-2). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to help you optimize your reaction conditions, maximize yields, and maintain the stereochemical integrity of your intermediates. This versatile chiral building block is invaluable in asymmetric synthesis, but its utility is maximized when common pitfalls are understood and avoided.[1][2][3]
Section 1: Foundational Troubleshooting & Best Practices
Low yields can often be traced back to foundational experimental parameters. Before investigating complex reaction-specific issues, it's crucial to validate the basics.
FAQ 1: I'm experiencing a significantly lower yield than reported in the literature. What are the first things I should check?
This is a common issue that can often be resolved by systematically reviewing your setup and reagents.[4] We recommend a tiered approach to troubleshooting.
Tier 1: Reagent & Solvent Quality
-
Reagent Purity: Verify the purity of your this compound, which should be ≥ 97.5%.[1] Impurities can act as catalysts for side reactions or inhibit the primary reaction.
-
Solvent Integrity: The most frequent culprit is residual water or peroxides in solvents, especially ethers like THF. Always use freshly distilled or commercially available anhydrous solvents.
-
Reagent Potency: For reactions involving organometallics (e.g., Grignard reagents, DIBAL-H) or strong bases (e.g., LDA, NaH), ensure their activity has not diminished due to improper storage. Consider titrating them before use.
Tier 2: Reaction Environment
-
Atmosphere Control: Many reactions involving this substrate, particularly those with anionic intermediates, are sensitive to air and moisture.[5] Ensure all glassware is thoroughly flame- or oven-dried and that the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Temperature Regulation: Precise temperature control is critical, especially for exothermic reactions or when using highly reactive reagents. A deviation of even a few degrees can dramatically shift the product distribution. For instance, DIBAL-H reductions require stringent maintenance at -78 °C.[6]
Tier 3: Reaction Workup & Purification
-
Quenching: The method used to quench the reaction can impact product stability. For example, quenching a reaction with an acidic solution can prematurely cleave the TBDMS group.[7]
-
Extraction & Chromatography: Product loss during aqueous workups or decomposition on silica gel can significantly reduce isolated yields. Consider buffering your workup solutions or using deactivated silica gel for purification if your product shows sensitivity.[8]
Section 2: The TBDMS Protecting Group: Stability & Strategic Cleavage
The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group, but its stability is conditional. Understanding its limits is key to preventing accidental deprotection and to designing an effective final deprotection step.[9]
FAQ 2: My TBDMS group is being cleaved during a reaction. How can I predict its stability?
The stability of the TBDMS group is a function of steric hindrance and the electronic nature of the reaction conditions.[10][11] It is generally stable to basic conditions, organometallic reagents, and many oxidizing/reducing agents. However, it is labile under acidic conditions or in the presence of fluoride ions.
| Reagent/Condition Class | Stability of TBDMS Group | Causality & Expert Insight |
| Strongly Acidic (e.g., HCl, H₂SO₄) | Low | Protonation of the ether oxygen is followed by cleavage, often rapidly. The bulky tert-butyl group can facilitate cleavage via an E1-like mechanism.[12] |
| Mildly Acidic (e.g., AcOH, PPTS) | Moderate | Cleavage is possible but slower. Often used for controlled deprotection. Acetic acid in a THF/water mixture is a classic method.[7] |
| Strongly Basic (e.g., NaOH, LiOH) | High | Generally stable, but prolonged exposure at elevated temperatures can cause slow hydrolysis, especially on less hindered silyl ethers. |
| Fluoride Ions (e.g., TBAF, HF-Py) | Very Low | This is the primary method for TBDMS removal. The exceptional strength of the Silicon-Fluoride (Si-F) bond (bond energy ~160 kcal/mol) is the thermodynamic driving force for this cleavage.[12] |
| Organometallics (e.g., Grignard, Organolithiums) | High | The TBDMS group is designed to be stable to these strongly basic and nucleophilic reagents. |
| Hydride Reductants (e.g., LiAlH₄, DIBAL-H) | High | Stable under standard conditions. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | High | Stable, making it orthogonal to benzyl (Bn) ether deprotection.[8] |
FAQ 3: My deprotection with TBAF is incomplete and messy. How can I improve the yield?
While TBAF is the go-to reagent, poor results often stem from two sources: the quality of the TBAF and the reaction conditions.
-
TBAF Quality: Commercial TBAF solutions in THF contain varying amounts of water and hydroxide ions, which can cause side reactions, especially if your deprotected alcohol is base-sensitive. For sensitive substrates, consider using TBAF buffered with acetic acid or using anhydrous TBAF sources.
-
Solvent: THF is standard, but for difficult deprotections, switching to a more polar aprotic solvent like DMF can accelerate the reaction.
-
Temperature: Most deprotections are run at room temperature. If the reaction is sluggish due to steric hindrance, gentle heating (e.g., to 40-50 °C) can be effective, but monitor carefully for side reactions.
Alternative Deprotection Protocol: Acetyl Chloride in Methanol
For substrates sensitive to basic conditions from TBAF, this mildly acidic method is highly effective and often cleaner.[13]
Protocol:
-
Dissolve the TBDMS-protected substrate (1.0 mmol) in anhydrous methanol (5 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.1 mmol, 10 mol%) to the stirred solution. An in situ generation of HCl occurs.
-
Monitor the reaction by TLC. It is often complete in 30-60 minutes.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or saturated sodium bicarbonate solution.
-
Remove the solvent under reduced pressure and proceed with a standard aqueous workup and extraction.[11]
Section 3: Optimizing Reactions at the Ester Functional Group
The ethyl ester is a primary site for transformation. Achieving high yields in these reactions hinges on controlling reagent stoichiometry and, most importantly, temperature.
FAQ 4: I'm reducing the ester with DIBAL-H to get the aldehyde, but I'm getting a mix of starting material and the over-reduced alcohol. How can I get a clean conversion to the aldehyde?
This is a classic challenge in ester-to-aldehyde reductions. The key is to prevent the reaction from proceeding to the alcohol.
Causality: DIBAL-H adds to the ester to form a relatively stable tetrahedral intermediate at low temperatures. If this intermediate is allowed to warm up, it collapses to the aldehyde, which is then rapidly reduced by a second equivalent of DIBAL-H to the alcohol.
Solutions:
-
Temperature is Paramount: The reaction must be maintained at -78 °C (a dry ice/acetone bath is essential) throughout the DIBAL-H addition and for a short period afterward.[6]
-
Stoichiometry: Use precisely 1.0 to 1.1 equivalents of DIBAL-H. An excess will inevitably lead to over-reduction.
-
Slow Addition: Add the DIBAL-H solution dropwise to the ester solution, never the other way around. This maintains a low concentration of the reducing agent and helps control the exotherm.
-
Quenching: Quench the reaction at -78 °C, typically with methanol followed by a Rochelle's salt solution to break up the aluminum complexes, before allowing it to warm to room temperature.
Optimized Protocol for Reduction to (S)-2-(tert-Butyldimethylsilyloxy)propanal: [6]
-
Charge a flame-dried, three-neck flask with this compound (1.0 eq) and anhydrous hexanes or toluene under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.0 M in hexanes, 1.05 eq) dropwise via syringe pump over 30 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stir the mixture for an additional 30 minutes at -78 °C after the addition is complete.
-
Quench the reaction by slowly adding anhydrous methanol (2.0 eq) at -78 °C.
-
Remove the cooling bath and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously at room temperature until the two layers become clear (this can take several hours).
-
Separate the layers and extract the aqueous phase with ether or ethyl acetate. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
FAQ 5: How can I hydrolyze the ethyl ester to the carboxylic acid without cleaving the TBDMS group?
Standard saponification with NaOH or KOH in aqueous alcohol at room temperature or with heating can cause partial cleavage of the TBDMS group. The solution is to use milder conditions.
-
Recommended Reagent: Lithium hydroxide (LiOH) is often the base of choice. Its smaller size and lower propensity to coordinate with the silyl ether oxygen can lead to higher selectivity.
-
Solvent System: A mixed solvent system, typically THF/water or dioxane/water, is used to ensure solubility of both the substrate and the inorganic base.
-
Temperature Control: Running the reaction at 0 °C to room temperature is usually sufficient. Avoid heating. Monitor the reaction closely by TLC to stop it as soon as the starting material is consumed, preventing prolonged exposure of the product to basic conditions.
Section 4: Preserving Stereochemical Integrity
The (S)-stereocenter is the most valuable part of this molecule. Protecting it from epimerization is non-negotiable.
FAQ 6: I suspect I'm getting some racemization at the C2 position. When is this a risk and how do I prevent it?
The proton on the C2 carbon (the alpha-carbon to the ester carbonyl) is weakly acidic. Strong bases can deprotonate this position to form an enolate. While the adjacent silyloxy group provides some steric hindrance, this planar enolate intermediate can be re-protonated from either face during the reaction or workup, leading to racemization.
When is the risk highest?
-
When using strong, non-nucleophilic bases (e.g., LDA, LiHMDS) for reactions like alpha-alkylation.
-
During ester hydrolysis if conditions are too harsh (high temperature, prolonged reaction time with a strong base).
Mitigation Strategies:
-
Use Low Temperatures: When forming enolates, always work at -78 °C to minimize proton exchange and other side reactions.
-
Choose the Right Base: For ester hydrolysis, use the mildest conditions possible (e.g., LiOH at 0 °C).[14]
-
Controlled Quench: When quenching reactions involving enolates, use a proton source that will rapidly protonate the enolate before the temperature rises significantly.
References
-
Protheragen. This compound. [Link]
-
Marshall, J. A., et al. (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Jensen, K. J. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. [Link]
-
Khan, A. T., et al. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. Synthetic Communications. [Link]
-
Pore, V. S., et al. Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering. [Link]
-
Kumar, P., et al. Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry. [Link]
-
Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. [Link]
-
Wikipedia. Steric effects. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
Wuts, P. G. M. Chapter 8 - Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols. Greene's Protective Groups in Organic Synthesis. [Link]
-
Murray, P. R. D., et al. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling. [Link]
-
Evans, D. A., et al. Diastereofacial selectivity in the alkylation of titanium enolates. A new interpretation of the role of the chiral auxiliary. Journal of the American Chemical Society. [Link]
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- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Challenges in Chiral Molecule Synthesis
Welcome to the Technical Support Center dedicated to addressing the complex challenges encountered in the synthesis of chiral molecules. This resource is designed for researchers, scientists, and drug development professionals who are actively engaged in the nuanced field of asymmetric synthesis. Here, we will dissect common experimental hurdles, provide in-depth troubleshooting guides, and answer frequently asked questions, all grounded in established scientific principles and field-proven expertise. Our goal is to empower you with the knowledge to not only identify the root cause of your synthetic challenges but also to implement robust and effective solutions.
Section 1: Troubleshooting Guide for Asymmetric Synthesis
This section is structured to address specific, high-frequency problems encountered during the synthesis of chiral molecules. Each issue is presented with potential causes and actionable, step-by-step solutions.
Issue 1: Poor Enantioselectivity or Diastereoselectivity
One of the most common and critical challenges in chiral synthesis is achieving high levels of stereocontrol. Low enantiomeric excess (ee) or diastereomeric excess (de) can arise from a multitude of factors, ranging from catalyst inefficiency to subtle changes in reaction conditions.
Question: My asymmetric reaction is yielding a nearly racemic mixture (low ee). What are the likely causes and how can I improve the enantioselectivity?
Answer: Achieving high enantioselectivity is the cornerstone of asymmetric catalysis. Low ee values are a clear indicator that the chiral catalyst or auxiliary is not effectively discriminating between the two enantiotopic faces of the prochiral substrate. Let's break down the potential culprits and the strategies to address them.
Potential Causes & Solutions for Poor Enantioselectivity
| Potential Cause | Explanation | Troubleshooting Steps |
| Ineffective Catalyst/Ligand System | The chosen chiral catalyst or ligand may not be optimal for the specific substrate, leading to a small energy difference between the diastereomeric transition states.[1] | 1. Screen a Library of Ligands: For a given metal, screen a variety of chiral ligands with different steric and electronic properties. 2. Vary the Metal Precursor: The choice of metal can significantly impact selectivity. 3. Consider a Different Catalytic System: Explore entirely different classes of catalysts (e.g., organocatalysts, biocatalysts) that may offer a different mode of activation and stereocontrol.[2] |
| Sub-Optimal Reaction Temperature | Temperature plays a critical role in the thermodynamics of the transition states. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer. | 1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature to increase the energy difference between the diastereomeric transition states. 2. Perform a Temperature Screen: Run the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, RT) to identify the optimum. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[3] | 1. Conduct a Solvent Screen: Test a range of solvents with varying polarities and coordinating abilities. 2. Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility and selectivity. |
| Presence of Impurities | Trace impurities in reagents or solvents can poison the catalyst or interfere with the catalytic cycle. Water is a common culprit. | 1. Use High-Purity Reagents and Solvents: Ensure all starting materials and solvents are of the highest purity and are appropriately dried. 2. Employ Scavengers: If applicable, use scavengers to remove specific impurities. |
| Incorrect Catalyst Loading or Substrate Concentration | The ratio of catalyst to substrate and the overall concentration can affect the kinetics and selectivity of the reaction. | 1. Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration. 2. Investigate Concentration Effects: Run the reaction at different substrate concentrations. |
Experimental Protocol: Temperature Screening for Enantioselectivity Optimization
Objective: To determine the optimal temperature for maximizing the enantiomeric excess of a reaction.[3]
Methodology:
-
Set up a series of identical reactions in parallel in a multi-well reaction block or individual flasks.
-
Ensure all reagents and solvents are from the same batches to minimize variability.
-
Add the substrate and solvent to each reaction vessel.
-
Equilibrate each reaction to its target temperature (e.g., -78°C, -40°C, -20°C, 0°C, and room temperature) for 15-30 minutes.
-
Initiate the reactions by adding the chiral catalyst/reagent.
-
Allow the reactions to proceed for the same amount of time or until completion (monitored by TLC or LC-MS).
-
Quench the reactions and work up each sample identically.
-
Analyze the enantiomeric excess of each sample using chiral HPLC or GC.[4][5]
-
Plot the enantiomeric excess versus temperature to identify the optimal condition.
Logical Workflow for Troubleshooting Poor Enantioselectivity
Caption: A decision tree for systematically troubleshooting poor enantioselectivity.
Issue 2: Racemization of Product or Chiral Intermediate
The successful synthesis of an enantiopure compound can be undermined if the product or a key intermediate undergoes racemization during the reaction or workup.
Question: I've confirmed the formation of my chiral product, but the enantiomeric excess is decreasing over time or after purification. What could be causing this racemization, and how can I prevent it?
Answer: Racemization is the conversion of an enantiomerically enriched substance into a racemic mixture and is a significant challenge that can compromise the success of a chiral synthesis.[6] Understanding the mechanisms of racemization is key to its prevention.
Common Causes of Racemization and Preventative Measures
| Cause | Mechanism | Prevention Strategies |
| Presence of an Acidic Proton α to a Stereocenter | An acidic or basic catalyst can facilitate the formation of a planar, achiral enol or enolate intermediate, which upon reprotonation can lead to a racemic mixture.[6] | 1. Maintain Neutral pH: Carefully control the pH during the reaction and workup. Use buffered solutions if necessary. 2. Avoid Harsh Acidic or Basic Conditions: If possible, choose reagents and purification methods that operate under neutral conditions. 3. Lower the Temperature: Racemization is often a thermally activated process. Conducting the reaction and workup at lower temperatures can significantly reduce its rate. |
| Formation of a Carbocation at a Stereocenter | If the stereocenter is prone to forming a carbocation (e.g., through the loss of a leaving group), the resulting planar carbocation can be attacked from either face, leading to racemization. | 1. Choose Less Polar Solvents: Polar, protic solvents can stabilize carbocation intermediates. Using less polar, aprotic solvents can disfavor their formation. 2. Avoid Strong Lewis Acids: Strong Lewis acids can promote carbocation formation. |
| Reversible Reactions | If the reaction is reversible, the product can revert to an achiral starting material or intermediate, which can then re-react to form both enantiomers. | 1. Use Stoichiometric Reagents: Employing stoichiometric reagents can drive the reaction to completion and prevent reversal. 2. Remove Byproducts: If a byproduct is involved in the reverse reaction, its removal (e.g., by distillation) can prevent racemization. |
| Purification-Induced Racemization | The stationary phase in chromatography (e.g., silica gel) can be acidic and promote racemization of sensitive compounds. | 1. Deactivate Silica Gel: Treat silica gel with a base (e.g., triethylamine) before use. 2. Use Alternative Purification Methods: Consider other purification techniques like crystallization or distillation. 3. Minimize Contact Time: Perform flash chromatography quickly to reduce the time the compound is in contact with the stationary phase. |
Section 2: Frequently Asked Questions (FAQs) in Chiral Synthesis
This section provides concise answers to common conceptual and practical questions in the field of chiral synthesis.
Q1: What is the difference between enantioselective and diastereoselective synthesis?
A1: Enantioselective synthesis involves the preferential formation of one enantiomer over the other from a prochiral substrate.[][] Diastereoselective synthesis, on the other hand, is the preferential formation of one diastereomer over another.[9]
Q2: How do I choose the right chiral auxiliary for my synthesis?
A2: The ideal chiral auxiliary should be readily available in high enantiopurity, easily attached to the substrate, effectively control the stereochemistry of the desired transformation, and be readily cleaved without causing racemization.[10] Evans' oxazolidinones are a classic example used to direct aldol reactions.[11]
Q3: What are the advantages of catalytic asymmetric synthesis over the use of chiral auxiliaries?
A3: Catalytic asymmetric synthesis is often more atom-economical as only a small amount of the chiral catalyst is required to generate a large amount of the chiral product.[12] In contrast, chiral auxiliaries are used in stoichiometric amounts.[12]
Q4: My kinetic resolution is not providing the desired ee for the recovered starting material. What should I do?
A4: In a kinetic resolution, the ee of the recovered starting material increases with conversion. To achieve high ee, the reaction may need to be run to a higher conversion (approaching 50%). However, this comes at the cost of yield. For a more efficient process, consider a dynamic kinetic resolution where the starting material is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer.[13][14][15]
Q5: What are the main challenges in scaling up a chiral synthesis from the lab to an industrial setting?
A5: Scaling up chiral syntheses presents several challenges, including the cost and availability of chiral catalysts and reagents, the need for robust and reproducible reaction conditions, efficient removal of metal catalysts from the final product, and ensuring consistent stereoselectivity on a larger scale.[16][17]
Q6: How can I determine the enantiomeric excess of my product?
A6: The most common techniques for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[4][5] These methods utilize a chiral stationary phase to separate the enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed.
Workflow for Chiral Analysis Method Selection
Caption: A simplified workflow for selecting a suitable analytical method for determining enantiomeric excess.
References
- Asymmetric-Synthesis. (n.d.).
- Meeting Challenges in Asymmetric Synthesis - Pharmaceutical Technology. (n.d.).
- Practical Considerations in Kinetic Resolution Reactions - STEM - Unipd. (n.d.).
- Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.).
- Part 5. The Future of Chirality: Challenges and Innovations - Chiralpedia. (2025, April 12).
- Frequently Asked Questions - Chiral / BOC Sciences. (n.d.).
- Trouble with chiral separations. (2020, May 20). Chromatography Today.
- Application of chiral recyclable catalysts in asymmetric catalysis. (2024, May 21). RSC Advances.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). Journal of the American Chemical Society.
- Asymmetric reactions_synthesis. (n.d.).
- Micrograms to Kilos: The Challenges of Scaling. (2007, September 6). Drug Discovery and Development.
- Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. (2015, April 8). CureFFI.org.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. (n.d.).
- Racemisation in Chemistry and Biology - The University of Manchester. (n.d.).
- Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. (2005, March 30).
- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (n.d.). Chemical Reviews.
- Chiral Synthesis & Resolution - BOC Sciences. (n.d.).
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. (n.d.). Benchchem.
- Racemization - Wikipedia. (n.d.).
- The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024, January 16). SCIREA.
- Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. (n.d.). Hilaris Publisher.
- 26 questions with answers in CHIRAL HPLC | Science topic - ResearchGate. (n.d.).
- Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. (2025, October 20).
- Determination of enantiomeric excess. (n.d.).
- Problem Set Six - Dr. May Group. (n.d.).
- Chiral Auxiliaries and Optical Resolving Agents - TCI Chemicals. (n.d.).
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Enantiomeric excess - Wikipedia. (n.d.).
- What are the different steps in chiral synthesis? - Quora. (2018, December 17).
- Unlocking Diastereoselectivity Secrets. (2019, February 23). YouTube.
- Challenges and opportunities for chiral covalent organic frameworks - PMC. (n.d.).
- Chiral Auxiliary Controlled Reactions - No Added Chemicals. (2016, July 21).
- What's a Racemic Mixture? – Master Organic Chemistry. (2012, May 23).
- Recent Advances in Catalytic Asymmetric Synthesis - Chiralpedia. (2024, August 22).
- Racemization, Enantiomerization and Diastereomerization. (2007, December 14). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
- Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. (n.d.). MDPI.
- (PDF) CHIRAL SYNTHESIS: AN OVERVIEW - ResearchGate. (2015, December 14).
- Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich. (n.d.).
- Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations - Benchchem. (n.d.).
- Chiral Auxiliaries In CSIR NET Chemistry | Reactive Intermediate. (2023, January 7). YouTube.
- Diastereoselective Synthesis : r/OrganicChemistry - Reddit. (2025, November 4).
- Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions - PMC - PubMed Central. (2023, May 24).
- Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. (2022, December 19). Journal of the American Chemical Society.
- 5.10: Enantiomeric Excess - Chemistry LibreTexts. (2014, August 29).
- Dynamic kinetic resolution in asymmetric synthesis - Wikipedia. (n.d.).
- Stereoselective and Stereospecific Reactions - Master Organic Chemistry. (2025, April 10).
- Dynamic Kinetic Resolutions - Macmillan Group. (n.d.).
- Isothiourea Catalysed Dynamic Kinetic Resolution with Shubham Agrawal. (2024, November 1). YouTube.
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Technical Support Center: Purification of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Welcome to the technical support guide for the purification of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate. This resource is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this versatile chiral building block.[1][2] The following content is structured in a question-and-answer format to directly address potential challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of this compound?
A1: Following the silylation of (S)-ethyl lactate, you can typically expect to find several types of impurities in your crude reaction mixture. These include:
-
Unreacted Starting Materials: (S)-ethyl lactate and tert-butyldimethylsilyl chloride (TBDMSCl).
-
Reagents and Catalysts: Imidazole or other bases used to facilitate the reaction.
-
Silylation Byproducts: The most common byproduct is tert-butyldimethylsilanol (TBSOH), which is formed from the hydrolysis of excess TBDMSCl.[3] You may also find disiloxanes (TBS-O-TBS) which can form from the dehydration of TBSOH.[3]
-
Degradation Products: The primary degradation product is the desilylated starting material, (S)-ethyl lactate, which can form if the TBDMS ether is cleaved during workup or purification.[4][5]
Q2: What is the general stability of the tert-butyldimethylsilyl (TBS) ether in this molecule during purification?
A2: The TBS ether is a robust protecting group, significantly more stable than smaller silyl ethers like trimethylsilyl (TMS) ethers.[6][7][8] It is generally stable to aqueous workups under neutral pH conditions and can withstand flash column chromatography on silica gel.[7] However, the silicon-oxygen bond is susceptible to cleavage under acidic or basic conditions.[5][9] Prolonged exposure to acidic media, such as untreated silica gel, or harsh basic conditions can lead to premature deprotection.[5][7]
Q3: Which purification method is most suitable for this compound on a laboratory scale?
A3: For typical laboratory-scale purifications (milligrams to several grams), flash column chromatography is the most common and effective method. It allows for the efficient separation of the desired product from polar impurities like imidazole and TBSOH, as well as unreacted starting materials.[10][11] For larger quantities or to remove volatile impurities, vacuum distillation is also a viable option, as the product has a boiling point of 70-78°C at 0.5 mmHg.[10]
Q4: How can I assess the purity and enantiomeric integrity of my final product?
A4: A combination of analytical techniques is recommended:
-
Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the chemical purity of silylated compounds due to their volatility.[12][13][14] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure and identifying any residual impurities.
-
Enantiomeric Integrity: To confirm that no racemization has occurred, chiral analytical methods are necessary. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the standard techniques for separating and quantifying enantiomers.[15][][17]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: My product is degrading during flash column chromatography.
-
Symptom: You observe the appearance of a more polar spot on your TLC plate (corresponding to (S)-ethyl lactate) after running a column, which was not present in the crude mixture. Your final yield is lower than expected.
-
Cause: The inherent acidity of standard silica gel can catalyze the hydrolysis of the silyl ether.[5] The longer your compound remains on the column, the greater the risk of degradation.
-
Solution:
-
Neutralize the Silica Gel: Before preparing your column, you can neutralize the silica gel. A common practice is to add 1-3% triethylamine (or another non-nucleophilic base) to your eluent system.[18] This will neutralize the acidic sites on the silica.
-
Use Pre-treated Silica: Alternatively, you can use commercially available neutral silica gel or alumina.[19]
-
Optimize Chromatography Conditions: Aim for a faster elution to minimize the residence time of your compound on the stationary phase. This can be achieved by carefully selecting your solvent system to give an Rf value of approximately 0.3-0.4 for your product on the TLC plate.[5]
-
Issue 2: A persistent impurity is co-eluting with my product.
-
Symptom: Your purified product looks clean by TLC, but NMR or GC-MS analysis shows a persistent impurity.
-
Cause: The most likely culprit is tert-butyldimethylsilanol (TBSOH) or its corresponding disiloxane (TBS-O-TBS).[3] These byproducts can be relatively non-polar and may have similar retention factors to your product in certain solvent systems.
-
Solution:
-
Adjust Solvent Polarity: Carefully optimize your eluent system using TLC. A common system for this compound is a gradient of ethyl acetate in hexanes.[10][18] Try different solvent ratios to maximize the separation between your product and the impurity. Sometimes, switching to a different solvent system, such as ether/hexanes, can alter the selectivity.[18]
-
Azeotropic Removal: For stubborn TBSOH contamination, an azeotropic distillation with toluene under reduced pressure can be effective before chromatography.[20]
-
Vacuum Distillation: If your product is thermally stable, vacuum distillation can be a highly effective method to separate it from the less volatile TBSOH and other byproducts.[10]
-
Issue 3: My final product shows a low optical rotation or is a racemic mixture.
-
Symptom: The measured optical rotation of your purified product is significantly lower than the literature value (lit. [α]²⁰D = -30 +/- 1° (c=1 in CHCl₃)), or chiral analysis shows the presence of the (R)-enantiomer.[1]
-
Cause: While the silylation reaction itself does not typically cause racemization at the chiral center, harsh workup or purification conditions (e.g., strong acid or base) could potentially lead to side reactions. However, it is more likely that the starting (S)-ethyl lactate had low enantiomeric purity.
-
Solution:
-
Verify Starting Material Purity: Always check the enantiomeric purity of your starting (S)-ethyl lactate using a suitable chiral analytical method before starting the synthesis.
-
Maintain Neutral Conditions: Ensure that your workup and purification steps are performed under neutral or near-neutral pH to minimize the risk of any unforeseen side reactions.
-
Chiral Chromatography: If you have a racemic or partially racemized mixture, it will need to be resolved using preparative chiral chromatography, which can be a complex and costly process.[21]
-
Experimental Protocols
Standard Flash Column Chromatography Protocol
This protocol is a general guideline and should be optimized based on your specific reaction scale and observed impurities.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems of increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexanes) to find a system that gives your product an Rf value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the initial eluent or a compatible, low-boiling point solvent like dichloromethane.
-
Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined by your TLC analysis.
-
Collect fractions and monitor the elution of your product by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product and then any more polar impurities.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for flash chromatography of moderately polar organic compounds.[22] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | A versatile system that allows for fine-tuning of polarity to separate the product from common impurities.[18] |
| Base Additive | 1-3% Triethylamine (optional) | Neutralizes acidic sites on silica gel to prevent product degradation.[18] |
| TLC Visualization | Potassium Permanganate or Ceric Ammonium Molybdate Stain | Silyl ethers may not be UV active, so a chemical stain is required for visualization. |
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Silyl ether. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
- Google Patents. (2009). WO2010056694A1 - Process to remove silanol from the preparation of a modified polymer.
-
Reddit. (2014, July 25). Getting rid of TBSOH? Retrieved from [Link]
-
Semantic Scholar. (2010). Catalytic removal of tert-butyldimethylsilyl (TBS) and tetrahydropyranyl (THP) groups from protected alcohols by NO+BF4− in methanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Retrieved from [Link]
-
Reddit. (2025, April 15). Flash column on silyl enol ether. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Retrieved from [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Wiley-VCH. (n.d.). The Long Overdue Total Synthesis of RK-397. Retrieved from [Link]
- Rolf, J., & Andersson, J. T. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
- Zhang, Q., Kang, X., Long, L., Zhu, L., & Wei, J. (2008). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Millennial Scientific. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
ResearchGate. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Rotachrom Technologies. (2023, May 3). The Secrets to Mastering Chiral Chromatography. Retrieved from [Link]
- Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(2), 143-151.
-
Protheragen. (n.d.). This compound. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
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Technical Support Center: Preventing Silyl Group Migration
Welcome to the Technical Support Center for managing silyl protecting groups. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue of intramolecular silyl group migration. Here, we will move beyond simple protocols to explore the underlying mechanisms, enabling you to troubleshoot existing problems and proactively design more robust synthetic routes.
Part 1: FAQ - Fundamentals of Silyl Group Migration
This section addresses the foundational questions about why and how silyl groups move between nucleophilic sites within a molecule.
Q1: What is silyl group migration and why is it a problem?
Silyl group migration is an intramolecular rearrangement where a silyl group moves from one heteroatom to another, most commonly from one oxygen to another in a diol or polyol system. This is a significant problem in multi-step synthesis as it leads to the formation of undesired regioisomers, complicating purification and reducing the yield of the target molecule. In carbohydrate chemistry, for instance, unintended migration can completely alter the substitution pattern of a sugar ring, compromising the entire synthetic strategy[1][2].
Q2: What is the chemical mechanism driving silyl group migration?
Silyl group migration, often a specific type of Brook Rearrangement , is driven by the high thermodynamic stability of the silicon-oxygen (Si-O) bond.[3][4][5] The process can be catalyzed by both bases and acids.
-
Base-Catalyzed Migration: This is the most common pathway. A base deprotonates a free hydroxyl group, forming an alkoxide. This intramolecular nucleophile then attacks the silicon atom of the nearby silyl ether. This attack forms a transient, high-energy pentacoordinate silicon intermediate .[3][4][6] The intermediate then collapses, cleaving the original Si-O bond and forming a new one, effectively transferring the silyl group. The driving force is the formation of a thermodynamically more stable silyl ether, often moving the silyl group to a less sterically hindered or primary position.
-
Acid-Catalyzed Migration: Under acidic conditions, the oxygen of the silyl ether is protonated, making it a better leaving group.[7] A nearby hydroxyl group can then attack the silicon atom, again proceeding through a pentacoordinate transition state to complete the transfer.
Below is a diagram illustrating the common base-catalyzed migration pathway.
Caption: Mechanism of base-catalyzed intramolecular silyl migration.
Q3: What key factors influence the rate and likelihood of migration?
Several interdependent factors govern silyl migration. Understanding these allows for rational control over the reaction outcome.
-
Steric Hindrance: This is the most critical factor. Silyl groups will preferentially migrate away from sterically congested environments to less hindered positions (e.g., from a secondary to a primary alcohol). Conversely, using a sterically bulky silyl group (like TIPS or TBDPS) dramatically reduces its tendency to migrate because the bulky substituents shield the silicon atom from nucleophilic attack.[7][8][9]
-
Solvent Polarity: Polar aprotic solvents like THF or DMF can stabilize the charged pentacoordinate intermediate, thereby accelerating migration.[4][10][11] In contrast, nonpolar solvents such as toluene or hexane can slow down the migration process.
-
Temperature: Higher reaction temperatures provide the necessary activation energy for the rearrangement to occur. Running reactions at low temperatures (e.g., -78 °C to 0 °C) is a cornerstone of preventing unwanted migration.
-
Catalyst (Acid/Base): The presence and strength of an acid or base catalyst are pivotal. Even trace amounts of basic or acidic impurities can initiate migration. Fluoride ions (e.g., from TBAF), commonly used for deprotection, are potent catalysts for migration due to the formation of the strong Si-F bond which facilitates the formation of the pentacoordinate intermediate.[12]
Part 2: Troubleshooting Guide - Migration in Common Reactions
This section provides actionable advice for specific experimental scenarios where silyl migration is a frequent complication.
Q4: My TBDMS group migrated from a secondary to a primary alcohol during an acylation reaction using DMAP. What happened and how can I fix it?
This is a classic problem. 4-Dimethylaminopyridine (DMAP) is a nucleophilic catalyst but is also sufficiently basic to promote silyl migration, especially at room temperature or with prolonged reaction times. The reaction likely proceeds by forming a small equilibrium concentration of the primary alkoxide, which then initiates the migration.
Troubleshooting Protocol: Acylation without Migration
-
Lower the Temperature: Perform the acylation at 0 °C or -20 °C. This will dramatically slow the rate of migration relative to the rate of acylation.
-
Change the Base: Replace DMAP with a non-nucleophilic, sterically hindered base. 2,6-Lutidine or diisopropylethylamine (DIPEA) are excellent choices as they are less likely to promote deprotonation and subsequent migration.
-
Use a More Reactive Acylating Agent: Switch from an acid chloride to an anhydride if possible. If using an acid chloride, ensure it is of high purity and added slowly to the cooled reaction mixture.
-
Consider a Bulkier Silyl Group: If this is a recurring problem in your synthesis, consider using the triisopropylsilyl (TIPS) group instead of TBDMS for the secondary alcohol. TIPS is significantly more resistant to migration.[7][13]
Q5: I'm trying to perform a Dess-Martin Periodinane (DMP) oxidation on a substrate with both a primary TBDMS ether and a secondary alcohol, but I'm seeing migration and over-oxidation. How can I achieve selective oxidation?
Dess-Martin periodinane (DMP) itself is not typically a cause of migration, but the reaction conditions and workup can be problematic.[14][15] The byproduct, acetic acid, can create a mildly acidic environment that may promote migration if the reaction is left for too long or heated. Furthermore, if the desired aldehyde is sensitive, it can isomerize or degrade.
Troubleshooting Protocol: Selective DMP Oxidation
-
Buffer the Reaction: Add a mild, solid base like sodium bicarbonate (NaHCO₃) to the reaction mixture before adding the DMP. This will neutralize the acetic acid byproduct as it forms, maintaining neutral conditions and suppressing acid-catalyzed migration.
-
Control Reaction Time and Temperature: Run the oxidation at 0 °C and monitor carefully by TLC. Quench the reaction as soon as the starting material is consumed to minimize side reactions.
-
Aqueous-Free Workup: Instead of a standard aqueous workup, try quenching the reaction by adding a solution of sodium thiosulfate in saturated sodium bicarbonate, then filter through a pad of celite and silica gel, washing with a solvent like ethyl acetate. This avoids prolonged exposure to potentially acidic or basic aqueous layers.
-
Alternative Oxidants: If problems persist, consider alternative neutral oxidation conditions. A Swern oxidation, performed at -78 °C, is often an excellent choice for sensitive substrates as the very low temperature effectively inhibits silyl migration.
Part 3: Preventative Strategy Center
Proactive experimental design is the most powerful tool for avoiding silyl group migration. This section focuses on the strategic selection of protecting groups and reaction conditions.
Q6: How do I choose the right silyl protecting group to minimize migration from the outset?
The choice of silyl group should be guided by a balance of stability, steric bulk, and the conditions it needs to endure in subsequent steps. The primary principle is: the greater the steric bulk around the silicon atom, the lower the tendency to migrate .[7][8][9]
Table 1: Comparison of Common Silyl Protecting Groups
| Silyl Group | Abbreviation | Steric Bulk | Relative Stability (Acidic Hydrolysis)[7][16] | Relative Stability (Basic Hydrolysis)[7][16] | Migration Tendency |
| Trimethylsilyl | TMS | Very Low | 1 | 1 | Very High |
| Triethylsilyl | TES | Low | 64 | 10-100 | High |
| tert-Butyldimethylsilyl | TBDMS / TBS | Medium | 20,000 | ~20,000 | Moderate |
| Triisopropylsilyl | TIPS | High | 700,000 | 100,000 | Low |
| tert-Butyldiphenylsilyl | TBDPS | Very High | 5,000,000 | ~20,000 | Very Low |
Relative stability values are approximate and compared to TMS = 1.
Key Takeaways:
-
For protecting primary alcohols: TBDMS is often sufficient and is readily cleaved.
-
For protecting secondary or tertiary alcohols, especially in polyol systems: TIPS or TBDPS are far superior choices to prevent migration to an adjacent primary position.[6][13] While TBDPS offers immense acid stability, its stability in base is comparable to TBDMS, a crucial point for planning deprotection strategies.[7]
Q7: What general reaction conditions should I use to build a "migration-proof" synthetic step?
A robust protocol involves carefully controlling multiple variables. The following decision workflow can guide your experimental design.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 4. Brook Rearrangement [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 13. Silyl Groups - Gelest [technical.gelest.com]
- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 15. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 16. Silyl ether - Wikipedia [en.wikipedia.org]
Troubleshooting low enantiomeric excess in chiral synthesis
<Technical Support Center: Chiral Synthesis
Welcome to the Technical Support Center for Chiral Synthesis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low enantiomeric excess (ee) in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high enantioselectivity in your reactions.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing Low Enantiomeric Excess
Q1: My asymmetric reaction resulted in a low enantiomeric excess. What is the first thing I should check?
The very first step is to rigorously validate your analytical method.[1] It is not uncommon for chromatographic artifacts or an unoptimized separation method to give the appearance of low enantioselectivity.[1] Before spending time optimizing the reaction, confirm that you can accurately measure the ee.
Action:
-
Prepare a true racemic sample of your product.
-
Analyze the racemic sample using your chiral chromatography method (HPLC, GC, or SFC).[1]
Expected Result: You should see two well-resolved, baseline-separated peaks of equal area (a 50:50 ratio).[1]
Troubleshooting: If you do not see two well-resolved peaks, your analytical method needs optimization before you can trust the ee values from your reaction.[1][2] This may involve screening different chiral stationary phases, mobile phases, or adjusting the temperature.[3]
Q2: How can impurities in the starting material or substrate affect the enantiomeric excess?
Impurities in the substrate can have a significant negative impact on enantioselectivity.[1] Some impurities can act as inhibitors or competing substrates for the chiral catalyst, leading to a decrease in the desired stereochemical control.[1]
Action:
-
Check the purity of your substrate using standard analytical techniques (NMR, GC-MS, etc.).
-
If impurities are detected, purify the substrate by an appropriate method (e.g., distillation, recrystallization, or column chromatography).
Q3: Could the chiral catalyst be the source of the problem?
Absolutely. The purity, activity, and proper handling of the chiral catalyst are paramount for achieving high enantioselectivity.
Common Catalyst-Related Issues:
-
Improper Preparation or Degradation: The catalyst may have been improperly synthesized, handled, or stored, leading to decomposition or the presence of inactive species.
-
Incorrect Catalyst Loading: Using too little or too much catalyst can negatively affect the reaction's stereochemical outcome.
-
Presence of Racemic Catalyst: If the catalyst itself is not enantiomerically pure, it cannot induce high enantioselectivity in the product.
Action:
-
Verify the enantiomeric purity of the catalyst if possible.
-
Consider synthesizing or purchasing a fresh batch of the catalyst.
-
Ensure the catalyst is stored under the recommended conditions (e.g., under an inert atmosphere, protected from light and moisture).
Q4: Can the choice of solvent impact the enantiomeric excess?
Yes, the solvent can play a crucial role in the stereochemical outcome of a reaction. It can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[4][5] A solvent screen is often a critical step in optimizing a new asymmetric reaction.[4]
Q5: My reaction is known to be sensitive to air and moisture. Could this be the reason for low ee?
Many asymmetric catalytic reactions are highly sensitive to air and moisture. The presence of oxygen or water can deactivate the catalyst or interfere with the catalytic cycle, leading to a loss of enantioselectivity.
Action:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Perform the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).
Section 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low enantioselectivity in your asymmetric synthesis experiments.
Guide 1: Systematic Reaction Parameter Optimization
If you are confident in your analytical method and the purity of your reagents, the next step is to systematically optimize the reaction conditions. The following parameters are known to significantly influence enantioselectivity.
The enantioselectivity of many asymmetric reactions is highly temperature-dependent.[6] Generally, lower temperatures lead to higher enantiomeric excess because the difference in activation energies between the two diastereomeric transition states becomes more significant.[6]
Experimental Protocol: Temperature Screening
Objective: To determine the optimal reaction temperature for maximizing enantiomeric excess.
Methodology:
-
Set up a series of identical small-scale reactions.
-
Run each reaction at a different, precisely controlled temperature (e.g., -78 °C, -40 °C, -20 °C, 0 °C, and room temperature).
-
Ensure all other parameters (concentrations, catalyst loading, reaction time) are kept constant.[4]
-
After a fixed time, quench the reactions and analyze the enantiomeric excess of the product for each temperature.[4]
-
Plot ee vs. temperature to identify the optimal condition.[4]
| Temperature (°C) | Enantiomeric Excess (%) |
| 25 | 65 |
| 0 | 82 |
| -20 | 91 |
| -40 | 95 |
| -78 | 93 (reaction very slow) |
| This table illustrates a typical trend where lower temperatures improve enantioselectivity, though excessively low temperatures might hinder the reaction rate. |
The choice of solvent can have a profound effect on enantioselectivity.[4][7]
Experimental Protocol: Solvent Screening
Objective: To identify a solvent that enhances the stereochemical outcome of the reaction.
Methodology:
-
Select a range of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, toluene, acetonitrile, THF, hexanes).[4]
-
Set up a small-scale reaction in each solvent, keeping all other parameters identical.[4]
-
Monitor the reactions for conversion and, upon completion or after a fixed time, determine the enantiomeric excess.[4]
-
Tabulate the results to identify the solvent that provides the best balance of reactivity and enantioselectivity.[4]
| Solvent | Dielectric Constant | Enantiomeric Excess (%) |
| Hexane | 1.9 | 75 |
| Toluene | 2.4 | 88 |
| Dichloromethane | 9.1 | 92 |
| THF | 7.5 | 85 |
| Acetonitrile | 37.5 | 60 |
| This table shows hypothetical data from a solvent screen, indicating that a solvent of moderate polarity provides the best enantioselectivity for this particular reaction. |
The relative concentrations of the catalyst, substrate, and any additives can influence the reaction's enantioselectivity. For instance, in some reactions, a higher catalyst loading can lead to the formation of less selective catalytic species. Conversely, a very low catalyst loading might not be sufficient to drive the desired enantioselective pathway effectively.
Experimental Protocol: Concentration Optimization
Objective: To find the optimal catalyst loading and substrate concentration.
Methodology:
-
Fix the optimal temperature and solvent determined from previous screens.
-
Set up a matrix of experiments varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) and the substrate concentration (e.g., 0.1 M, 0.2 M, 0.5 M).
-
Analyze the enantiomeric excess and conversion for each reaction.
-
Identify the conditions that provide the highest enantioselectivity without compromising the reaction rate significantly.
Guide 2: Post-Reaction Enhancement of Enantiomeric Excess
In some cases, even after optimization, the enantiomeric excess of the product may not be satisfactory. In such situations, post-reaction purification techniques can be employed to enhance the enantiomeric purity.
If your product is a crystalline solid, recrystallization can be a powerful method for enriching one enantiomer.[8] This technique relies on the fact that, in some cases, the racemic mixture and the pure enantiomers have different solubilities.
Methodology:
-
Dissolve the enantioenriched product in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly.
-
Collect the crystals that form and analyze their enantiomeric excess.
-
The mother liquor will be enriched in the other enantiomer.
For non-crystalline products or when recrystallization is ineffective, chiral preparative HPLC or SFC can be used to separate the enantiomers.[9][]
Methodology:
-
Develop an analytical chiral HPLC or SFC method that provides good separation of the enantiomers.
-
Scale up the separation to a preparative column.
-
Collect the fractions corresponding to each enantiomer.
-
Combine the fractions of the desired enantiomer and remove the solvent.
Section 3: Visualization & Diagrams
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low enantiomeric excess.
Caption: A decision tree for systematically troubleshooting low enantiomeric excess.
References
- PharmaGuru. (2025, June 17).
- Determin
- Reitti, M., & O'Brien, A. G. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Benchchem. (n.d.).
- Sánchez-Lafuente, C., et al. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Benchchem. (n.d.).
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Madarász, Á., et al. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace.
- (n.d.). Enantioenrichment by Crystallization.
- Chatterley, A. S., et al. (n.d.). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PMC - NIH.
- Asymmetric reactions_synthesis.
- Joyce, L. A., et al. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH.
- (2021, April 6). Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS.
- Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.
- Benchchem. (2025). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
- Asymmetric Induction. MSU chemistry.
- Asymmetric induction. Wikipedia.
- Enantiomeric Purific
- Key Concepts in Stereoselective Synthesis.
- Liu, R., & Hoveyda, A. H. (n.d.). Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre. PubMed Central.
- Enantioselective synthesis. Wikipedia.
- Zheng, B., et al. (n.d.). Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. PMC.
- (2010, October 23). Chiral separation problem.
- Zhang, Y., et al. (n.d.).
- (2020, May 20). Trouble with chiral separations.
- Ta, N., et al. (n.d.).
- Wang, Y., et al. (n.d.).
- Gross, M., et al. (n.d.). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments.
- Plausible explanation for the low enantioselectivity observed.
- Deka, R., & Sarmah, G. K. (2023).
- Effect of Acid Catalyst on the Yield and Purity of Hemiacetal 34.
- Basics of chiral HPLC. Sigma-Aldrich.
- Deka, R., & Sarmah, G. K. (2023). Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding.
- (2025, February 4). What Is Asymmetric Catalysis? Chemistry For Everyone - YouTube.
- HPLC Troubleshooting Guide.
- Corless, V. (2017, March 24).
- Pastor, M., & Cruciani, G. (n.d.). Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach.
- Gross, M., et al. (2021, July 28).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of enantiomeric excess [ch.ic.ac.uk]
- 3. Chiral separation problem - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
TBDMS Group Steric Hindrance: Technical Support Center
Welcome to the Technical Support Center for managing the steric effects of the tert-butyldimethylsilyl (TBDMS or TBS) protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the protection and deprotection of hydroxyl groups with TBDMS ethers. Here, we delve into the causality behind common experimental issues and provide field-proven, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my TBDMS protection of a secondary or tertiary alcohol failing or giving low yields?
A1: The primary reason is steric hindrance. The bulky tert-butyl group on the silicon atom, combined with the steric congestion around a secondary or tertiary hydroxyl group, significantly slows down the rate of silylation.[1][2][3] The standard TBDMS-Cl/imidazole conditions are often insufficient for these hindered environments.[3]
Q2: I'm observing the cleavage of my TBDMS group during silica gel chromatography. Why is this happening and how can I prevent it?
A2: Silica gel is weakly acidic and can catalyze the hydrolysis of TBDMS ethers, especially those derived from sterically hindered or electronically activated alcohols (e.g., phenolic or allylic). To prevent this, neutralize the silica gel by running a mobile phase containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (TEA), through the column before loading your sample.[4]
Q3: Can the TBDMS group migrate between different hydroxyl groups in my molecule?
A3: Yes, TBDMS group migration is a known issue, particularly in molecules containing diol systems, such as carbohydrates.[5][6] This intramolecular process is often base-catalyzed and can lead to a mixture of isomers.[5][6] Careful selection of reaction conditions and protecting groups is crucial to avoid this complication.
Q4: How does the stability of TBDMS compare to other common silyl ethers like TMS, TES, TIPS, and TBDPS?
A4: The stability of silyl ethers is directly related to the steric bulk around the silicon atom. The general order of stability under acidic conditions is TMS < TES < TBDMS < TIPS < TBDPS.[7] This trend allows for orthogonal deprotection strategies where a less stable silyl ether can be removed in the presence of a more stable one.[3][7]
Troubleshooting Guides
Problem 1: Inefficient Protection of a Sterically Hindered Alcohol
You are attempting to protect a hindered secondary or tertiary alcohol with TBDMS-Cl and imidazole in DMF, but the reaction is slow, incomplete, or fails entirely.
Root Cause Analysis: The SN2-like reaction mechanism for silylation is highly sensitive to steric hindrance at both the alcohol and the silicon electrophile.[8] For a hindered alcohol, the activation energy for the nucleophilic attack on the silicon atom of TBDMS-Cl is prohibitively high under standard conditions.
Solutions & Protocols:
-
Increase the Electrophilicity of the Silylating Agent: Switch from TBDMS-Cl to the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf).[3][9] The triflate is a much better leaving group, rendering the silicon atom more electrophilic.
-
Protocol 1: Silylation with TBDMS-OTf
-
Dissolve the hindered alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).
-
Add a non-nucleophilic base, such as 2,6-lutidine or pyridine (1.5 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add TBDMS-OTf (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by flash column chromatography (if necessary, use a neutralized silica gel as described in FAQ 2).
-
-
-
Employ a More Powerful Catalyst: While imidazole is standard, more potent, non-nucleophilic catalysts can accelerate the reaction. Proazaphosphatrane catalysts have been shown to be effective for silylating a wide range of hindered substrates.[10]
Decision Workflow for Hindered Alcohol Protection
Caption: Decision tree for protecting hindered alcohols.
Problem 2: Difficulty in Deprotecting a Sterically Hindered TBDMS Ether
You are trying to remove a TBDMS group from a sterically congested position using standard TBAF in THF, but the reaction is sluggish or requires harsh conditions, leading to side products.
Root Cause Analysis: Just as steric hindrance impedes the formation of the TBDMS ether, it also shields the silicon-oxygen bond from attack by the fluoride nucleophile during deprotection.[11] This necessitates more forcing conditions, which can compromise other functional groups in the molecule.
Solutions & Protocols:
-
Utilize a Stronger Fluoride Source or Additives:
-
HF-Pyridine: This reagent is more acidic and often more effective than TBAF for cleaving stubborn silyl ethers.[12]
-
TBAF with Additives: In some cases, adding a polar, aprotic co-solvent like DMF or HMPA can accelerate the reaction.
-
-
Switch to Acidic Deprotection Conditions: If the substrate is stable to acid, this can be a highly effective alternative.
-
Protocol 2: Acidic Deprotection with Acetic Acid
-
Prepare a 3:1:1 solvent mixture of acetic acid, water, and THF.[11]
-
Dissolve the TBDMS-protected substrate in this mixture.
-
Stir at room temperature, monitoring by TLC. For very hindered groups, gentle heating (40-50 °C) may be required.
-
Once the reaction is complete, carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
-
-
Employ Catalytic Lewis Acids: Mild Lewis acids can catalyze the cleavage of TBDMS ethers. Iron(III) tosylate has been reported as an inexpensive and chemoselective catalyst for this purpose.[13]
Comparative Table of Deprotection Reagents for Hindered TBDMS Ethers
| Reagent/System | Typical Conditions | Advantages | Disadvantages |
| TBAF | THF, 25-60 °C | Standard, mild for non-hindered ethers | Slow for hindered ethers, basicity can cause side reactions[11][14] |
| HF-Pyridine | THF/Pyridine, 0-25 °C | More potent than TBAF | Highly toxic and corrosive |
| AcOH/H₂O/THF | 3:1:1, 25-50 °C | Good for acid-stable substrates | Can affect other acid-labile groups[11][15] |
| Fe(OTs)₃ (cat.) | CH₃CN, 25 °C | Mild, chemoselective | May require optimization for specific substrates[13] |
Problem 3: Lack of Selectivity in Protection or Deprotection
You have a molecule with multiple hydroxyl groups (e.g., primary and secondary) and are struggling to selectively protect or deprotect the desired one.
Root Cause Analysis: Selectivity arises from the differential reaction rates due to steric hindrance. Primary alcohols react faster with TBDMS-Cl than secondary, which react faster than tertiary alcohols.[2][15] Similarly, less hindered TBDMS ethers are cleaved more readily than more hindered ones.[10][14] Achieving high selectivity requires fine-tuning reaction conditions to exploit these rate differences.
Solutions & Protocols:
-
For Selective Protection of a Primary Alcohol:
-
Use stoichiometric control of TBDMS-Cl (1.0-1.1 equivalents) at low temperatures (e.g., 0 °C or -20 °C) to favor reaction at the least hindered site.
-
Monitor the reaction closely by TLC and quench it as soon as the desired product is the major component.
-
-
For Selective Deprotection of a Primary TBDMS Ether:
-
Use milder deprotection reagents that are more sensitive to steric effects.
-
Protocol 3: Selective Deprotection with Oxone
-
A 50% aqueous methanolic solution of Oxone can selectively cleave primary TBDMS ethers at room temperature.[10]
-
Dissolve the substrate in a 1:1 mixture of methanol and water.
-
Add Oxone (potassium peroxymonosulfate) in portions.
-
Stir at room temperature and monitor by TLC. The reaction is typically slower for secondary ethers.[10]
-
Work up by quenching with sodium thiosulfate solution and extracting the product.
-
-
-
Leveraging Different Silyl Protecting Groups: For complex molecules, it is often best to use protecting groups with significantly different steric bulk and reactivity, such as protecting a primary alcohol as a TBDMS ether and a secondary alcohol as a more robust TIPS ether.[1] This allows for highly selective deprotection of the TBDMS group with reagents like formic acid, which leave the TIPS group intact.
Orthogonal Deprotection Strategy
Caption: Workflow for orthogonal protection/deprotection.
References
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2024, from [Link]
-
KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. (n.d.). Synlett. Retrieved January 17, 2024, from [Link]
-
Deprotection of Silyl Ethers. (n.d.). Gelest. Retrieved January 17, 2024, from [Link]
-
tert-Butyldiphenylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2024, from [Link]
-
Yu, Z., & Verkade, J. G. (2000). P(MeNCH2CH2)3N: An Efficient Catalyst for the Desilylation of Tert-Butyldimethylsilyl Ethers. The Journal of Organic Chemistry, 65(7), 2065–2068. [Link]
-
t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. (n.d.). ResearchGate. Retrieved January 17, 2024, from [Link]
-
Alcohol Protecting Groups. (n.d.). University of Calgary. Retrieved January 17, 2024, from [Link]
-
A Mild and Chemoselective Method for the Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers Using Iron(III) Tosylate as a Catalyst. (n.d.). ResearchGate. Retrieved January 17, 2024, from [Link]
-
Chandrasekhar, S., Reddy, C. R., & Rao, R. J. (2001). Chemoselective Deprotection of Triethylsilyl Ethers. Beilstein Journal of Organic Chemistry, 7, 764–767. [Link]
-
TBS Protecting Group: TBS Protection & Deprotection. (n.d.). Total Synthesis. Retrieved January 17, 2024, from [Link]
-
Protecting Groups For Alcohols. (n.d.). Chemistry Steps. Retrieved January 17, 2024, from [Link]
-
tert-Butyldiphenylsilyl. (n.d.). Wikipedia. Retrieved January 17, 2024, from [Link]
-
TBDMS group lost during workup or purification. (2023, October 18). Reddit. Retrieved January 17, 2024, from [Link]
-
Selective protection of secondary alcohols by using formic acid as a mild and efficient deprotection reagent for primary TBDMS ethers. (n.d.). ResearchGate. Retrieved January 17, 2024, from [Link]
-
Jones, S. S., & Reese, C. B. (1979). Migration of t-butyldimethylsilyl protecting groups. Journal of the Chemical Society, Perkin Transactions 1, 2762-2766. [Link]
Sources
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- 3. total-synthesis.com [total-synthesis.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Migration of t-butyldimethylsilyl protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Hydrolytic Stability Under Physiological Conditions
Welcome to the technical support center dedicated to addressing the challenges of hydrolytic stability. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with material and formulation stability in aqueous environments simulating physiological conditions. Here, we move beyond mere procedural lists to offer in-depth, scientifically grounded explanations and actionable troubleshooting strategies. Our goal is to empower you with the expertise to design robust experiments, interpret your results accurately, and ensure the integrity of your work.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial questions and concerns regarding hydrolytic instability.
Q1: My formulation/biomaterial is showing unexpected degradation in my in-vitro study. What are the likely causes?
A1: Unexpected degradation under physiological conditions (typically aqueous, pH ~7.4, 37°C) is most often due to hydrolysis, the cleavage of chemical bonds by water.[1][2] Several factors can be at play:
-
Susceptible Functional Groups: Your molecule or polymer likely contains hydrolytically labile groups such as esters, amides, carbonates, or urethanes.[2][3] Esters are particularly susceptible compared to the more stable amide bonds.[4][5]
-
pH of the Microenvironment: While your bulk medium may be at pH 7.4, localized acidic or basic conditions can arise, significantly accelerating hydrolysis.[6][7] For instance, the degradation of some polymers, like polyesters, can produce acidic byproducts, leading to an autocatalytic cycle of degradation.[3]
-
Temperature Fluctuations: Although physiological studies are typically conducted at 37°C, inconsistencies in incubator temperature can increase the rate of hydrolysis.[2][8]
-
Enzymatic Activity: If you are using a complex biological medium, the presence of enzymes like esterases can catalyze hydrolysis at a much faster rate than simple chemical hydrolysis.
-
Material Properties: For solid materials, properties such as crystallinity, molecular weight, and hydrophilicity play a crucial role. Amorphous regions are more accessible to water and thus degrade faster than crystalline regions.[3][9][10]
Q2: How can I quickly assess the hydrolytic stability of my new compound?
A2: A preliminary assessment can be achieved through an accelerated stability study. By elevating the temperature, you can speed up the degradation process to predict long-term stability.[11] A common approach involves incubating your compound in a buffered solution at physiological pH (e.g., PBS at pH 7.4) at elevated temperatures (e.g., 40°C, 50°C, and 60°C).[11][12] Samples are collected at various time points and analyzed for the parent compound and potential degradation products using techniques like HPLC.[7][13]
Q3: What is the difference between bulk and surface erosion, and why does it matter for my biomaterial?
A3: Bulk and surface erosion describe two different ways a material can degrade.[10][14]
-
Bulk Erosion: Water penetrates the entire material, and hydrolysis occurs throughout the matrix.[9][10] This leads to a decrease in molecular weight and mechanical properties before significant mass loss is observed. Aliphatic polyesters are a classic example of materials that undergo bulk erosion.[10]
-
Surface Erosion: Degradation is confined to the surface of the material. The rate of water penetration is slower than the rate of hydrolysis at the surface.[9][10]
The type of erosion is critical for applications like drug delivery, as it dictates the release kinetics of the encapsulated drug. Bulk erosion often results in a sudden release of the drug, whereas surface erosion provides a more controlled, zero-order release.
Q4: My peptide/protein therapeutic is losing activity. Could hydrolysis be the culprit?
A4: Yes, hydrolysis is a significant degradation pathway for protein and peptide therapeutics.[15] The peptide bonds (amide bonds) in the protein backbone can be hydrolyzed, leading to fragmentation. Additionally, the side chains of certain amino acids, such as asparagine and glutamine, can undergo deamidation, a form of hydrolysis that can alter the protein's structure and function.[15]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to diagnosing and resolving specific issues encountered during your experiments.
Issue 1: Inconsistent Results in Hydrolytic Stability Assays
-
Symptom: High variability in degradation rates between replicate experiments.
-
Potential Causes & Solutions:
-
Inconsistent Environmental Control:
-
pH Shifts: The pH of your buffer can change over time, especially if not adequately buffered or if acidic/basic degradation products are formed. Solution: Use a robust buffer system and monitor the pH of your degradation medium throughout the experiment. Consider periodic replacement of the buffer.[16]
-
Temperature Gradients: Incubators can have hot and cold spots. Solution: Use a calibrated, high-quality incubator and place your samples in a consistent location.
-
-
Sample Heterogeneity:
-
Inconsistent Material Processing: For polymers and biomaterials, variations in processing can lead to differences in crystallinity and morphology.[3][9] Solution: Ensure your material synthesis and processing protocols are highly controlled and reproducible.
-
Non-uniform Sample Dimensions: The surface area-to-volume ratio can affect degradation kinetics. Solution: Prepare samples with consistent and well-defined dimensions.
-
-
Issue 2: Faster-Than-Expected Degradation
-
Symptom: Your material or drug degrades much more quickly than anticipated based on literature values.
-
Potential Causes & Solutions:
-
Autocatalysis: The degradation products are acidic and are catalyzing further degradation.[3] Solution: Incorporate a basic salt into your formulation or material to neutralize the acidic byproducts.
-
Presence of Catalytic Impurities: Trace metals or other impurities can catalyze hydrolysis.[7] Solution: Use high-purity reagents and ensure your experimental setup is thoroughly clean.
-
Photodegradation: Exposure to light, especially UV light, can accelerate degradation in some molecules.[8] Solution: Protect your samples from light by using amber vials or conducting experiments in a dark environment.
-
Issue 3: Difficulty in Analyzing Degradation Products
-
Symptom: You are unable to identify or quantify the products of hydrolysis.
-
Potential Causes & Solutions:
-
Inappropriate Analytical Technique: The chosen method may not be suitable for the degradation products. Solution: A multi-faceted analytical approach is often necessary.[1]
-
HPLC/LC-MS: Ideal for separating and identifying soluble degradation products.[13][17]
-
FTIR Spectroscopy: Useful for detecting changes in chemical bonds within a solid material.[9]
-
Differential Scanning Calorimetry (DSC): Can reveal changes in thermal properties like glass transition temperature and melting point, which are related to changes in molecular weight and crystallinity.[1]
-
Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, providing information on thermal stability.[1]
-
-
Low Concentration of Degradants: The concentration of degradation products may be below the detection limit of your instrument. Solution: Concentrate your sample before analysis or use a more sensitive detector.
-
Section 3: Experimental Protocols & Workflows
Protocol 1: Standard In-Vitro Hydrolytic Degradation Study
This protocol provides a framework for assessing the hydrolytic stability of a material or formulation under physiological conditions.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Sterile, sealed sample containers (e.g., glass vials with PTFE-lined caps)
-
Your test material/formulation
-
Analytical instrumentation (e.g., HPLC, GPC, FTIR)
Procedure:
-
Prepare your samples with known dimensions or concentrations.
-
Place each sample in a separate container and add a sufficient volume of pre-warmed PBS (37°C) to ensure complete immersion.
-
Seal the containers and place them in the incubator at 37°C.[16]
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), remove a set of samples for analysis.
-
For solid samples, gently rinse with deionized water and dry to a constant weight before analysis.[16]
-
For liquid samples, analysis can often be performed directly or after appropriate dilution.
-
Analyze the samples using relevant techniques to assess changes in properties such as mass loss, molecular weight, chemical structure, and drug content.
Workflow for Investigating Hydrolytic Instability
Caption: A systematic workflow for diagnosing and addressing hydrolytic stability issues.
Protocol 2: Accelerated Aging Study for Predicting Shelf-Life
This protocol uses elevated temperatures to accelerate degradation and predict long-term stability.[11]
Materials:
-
Temperature-controlled chambers or ovens
-
Your test material/formulation in its final packaging
-
Analytical instrumentation
Procedure:
-
Place your samples in at least three different temperature chambers, for example, 40°C, 50°C, and 60°C.
-
Include a control set of samples stored at the intended long-term storage temperature (e.g., 4°C or 25°C).
-
At specified time intervals, remove samples from each temperature condition for analysis.
-
Analyze the degradation of the active ingredient or a key performance parameter.
-
Plot the natural log of the remaining concentration versus time for each temperature to determine the degradation rate constant (k).
-
Use the Arrhenius equation to plot the natural log of k versus the inverse of the absolute temperature (1/T).
-
Extrapolate the line to the intended storage temperature to predict the degradation rate and thus the shelf-life.
Hydrolytic Degradation Pathways of Common Polymers
Caption: Simplified hydrolytic degradation pathways for polyesters and polyamides.
Section 4: Mitigation Strategies - Proactive Measures for Stability
Proactively addressing potential hydrolytic instability during development is crucial.
Table 1: Strategies to Enhance Hydrolytic Stability
| Strategy | Mechanism of Action | Examples |
| Formulation Modification | Reduce water activity and mobility. | Lyophilization (freeze-drying) to remove water[7][8], use of less hygroscopic excipients[18], formulation in non-aqueous solvents. |
| Chemical Modification | Replace labile functional groups with more stable ones. | Synthesizing an amide analog of an ester-containing drug, increasing the hydrophobicity of a polymer to reduce water uptake.[19] |
| Use of Stabilizers/Additives | Neutralize acidic byproducts or act as water scavengers. | Addition of basic salts (e.g., magnesium carbonate) to polyester formulations, use of carbodiimide-based anti-hydrolysis agents.[12] |
| Protective Barriers | Physically prevent water from reaching the sensitive material. | Microencapsulation to create a protective shell around a drug particle[8][20], applying a hydrophobic coating to a medical device.[20] |
| Control of Material Morphology | Increase crystallinity to reduce water accessibility. | Annealing polymers to increase the crystalline fraction.[3] |
Section 5: Advanced Topics and Considerations
-
In Vitro-In Vivo Correlation (IVIVC): While in-vitro studies are essential, correlating these results to the in-vivo performance is the ultimate goal.[21] The presence of enzymes, complex fluid dynamics, and cellular interactions in the body can lead to different degradation profiles.
-
Standardized Testing: Adhering to standardized testing methods, such as those from ASTM (e.g., ASTM D2619 for hydraulic fluids, which can be adapted conceptually), can improve the comparability of data across different studies and labs.[22][23][24][25][26]
-
Material Characterization: A thorough characterization of your starting material is non-negotiable. Small batch-to-batch variations in molecular weight, polydispersity, or purity can have a significant impact on hydrolytic stability.[27]
This technical support center provides a comprehensive overview of the challenges and solutions related to hydrolytic stability. By understanding the fundamental principles and employing systematic troubleshooting and experimental design, you can ensure the robustness and reliability of your research and development efforts.
References
- Fiveable.
- Slideshare.
- Fraunhofer-Publica. Accelerated ageing and hydrolytic stabilization of poly(lactic acid) (PLA)
- PMC.
- MicroSolv. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer.
- ResearchGate. (PDF) Stability of drugs and medicines Hydrolysis.
- PMC - NIH.
- A users guide to degradation testing of PEG-based hydrogels:
- Machinery Lubrication. Understanding Hydrolysis and Hydrolytic Stability.
- Pharmaguideline.
- Reachem. Degradation of Polymer: A Comprehensive Overview.
- ACS Macro Letters.
- Wikipedia.
- NIH.
- PMC - NIH.
- ManTech Publications.
- ResearchGate.
- ResearchGate. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF.
- Chemistry LibreTexts. 17.4: Hydrolysis of Esters and Amides.
- PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Cambridge University Press.
- Lubrizol.
- PubMed. Hydrolysis profiling: an in vitro methodology to predict in vivo absorption time.
- Understanding the chemical basis of drug stability and degrad
- SPL. ASTM D2619 (Hydrolytic Stability).
- SARBI Engineering. HYDROLYTIC STABILITY OF HYDRAULIC FLUIDS.
- Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)1.
Sources
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- 2. Degradation of Polymer: A Comprehensive Overview - Reachem [reachemchemicals.com]
- 3. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. Hydrolytic degradation | PPTX [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Accelerated aging - Wikipedia [en.wikipedia.org]
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- 13. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 14. Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Hydrolytic stability and biocompatibility on smooth muscle cells of polyethylene glycol–polycaprolactone-based polyurethanes | Journal of Materials Research | Cambridge Core [cambridge.org]
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- 21. Hydrolysis profiling: an in vitro methodology to predict in vivo absorption time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Understanding Hydrolysis and Hydrolytic Stability [machinerylubrication.com]
- 23. Why Hydrolytic Stability Matters in Hydraulic Fluid Formulations - Lubrizol [lubrizol.com]
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- 26. img.antpedia.com [img.antpedia.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Welcome to the technical support center for Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving this versatile chiral building block. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the successful transition of your synthesis from the laboratory bench to pilot plant and beyond.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of reactions, particularly the deprotection of the tert-butyldimethylsilyl (TBS) ether to yield Ethyl (S)-2-hydroxypropionate.
Issue 1: Incomplete or Stalled TBS Deprotection at Scale
Q: My TBS deprotection reaction with tetra-n-butylammonium fluoride (TBAF) was quantitative at the 1-gram scale, but is stalling at 50-60% conversion on a 1-kilogram scale. What are the likely causes and how can I resolve this?
A: This is a common and frustrating issue when scaling up silyl ether deprotections. The root cause often lies in factors that are negligible at the lab scale but become significant in larger reactors.
Possible Causes & Solutions:
-
Insufficient Mixing and Mass Transfer: In a large reactor, inadequate agitation can lead to poor dispersion of the TBAF reagent, creating localized areas of low concentration.[1] This results in a slower overall reaction rate.
-
Solution: Increase the agitation speed and ensure the impeller design is appropriate for the reactor geometry and batch volume. For highly viscous reaction mixtures, consider a turbine or anchor-style mixer to improve bulk blending.[2]
-
-
Reagent Quality and Water Content: TBAF is hygroscopic, and its reactivity can be diminished by water. A new bottle of reagent might be used for a small-scale reaction, while a larger-scale reaction might use an older drum with higher water content.
-
Solution: Always use a fresh, unopened container of TBAF for large-scale reactions, or titrate the reagent to determine its exact molarity before use.
-
-
Localized Temperature Gradients: While the deprotection is often run at room temperature, poor mixing can lead to "hot spots" if there is any exotherm, or "cold spots" if the reaction is cooled.[1] These temperature inconsistencies can affect the reaction rate.
-
Solution: Ensure your reactor has adequate temperature control and monitoring. Use a jacketed reactor with a suitable heat transfer fluid and ensure good mixing to maintain a uniform temperature throughout the batch.[3]
-
-
Slow Reagent Addition: On a larger scale, adding the TBAF solution too slowly can prolong the reaction time and increase the chance of side reactions or reagent degradation.
-
Solution: While controlled addition is important to manage any potential exotherm, the addition rate should be optimized. Consider a subsurface addition to ensure rapid dispersion of the reagent.
-
A decision workflow for troubleshooting incomplete deprotection is outlined below:
Caption: Troubleshooting workflow for incomplete TBS deprotection.
Issue 2: Difficult and Emulsion-Prone Aqueous Workup
Q: After quenching my large-scale TBAF deprotection, I'm struggling with a persistent emulsion during the aqueous workup, leading to poor phase separation and product loss. How can I improve the workup?
A: Emulsion formation is a frequent challenge in large-scale workups, often exacerbated by the presence of ammonium salts and silyl byproducts.
Strategies for Improved Workup:
-
Brine Wash: Instead of using deionized water for the initial washes, use a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break emulsions.
-
Solvent Choice: If you are using a solvent like ethyl acetate, which has some water miscibility, consider switching to a less polar solvent for extraction, such as methyl tert-butyl ether (MTBE) or toluene.
-
Temperature Adjustment: Gently warming the mixture (if the product is thermally stable) can sometimes help to break emulsions by reducing the viscosity of the phases.
-
Alternative Quench: Instead of a simple water quench, consider quenching with a saturated aqueous solution of ammonium chloride.[4]
-
Non-Aqueous Workup: For particularly problematic emulsions, a non-aqueous workup can be employed. This involves quenching the reaction with a solid scavenger resin to remove excess TBAF, followed by filtration.[5]
Issue 3: Product Isolation and Purity
A: The isolation of a relatively polar and water-soluble product like Ethyl (S)-2-hydroxypropionate can be challenging on a large scale. Byproducts can arise from impurities in starting materials or from side reactions that are more prevalent at longer reaction times or with temperature fluctuations.
Purification Strategies:
-
Crystallization: If the product is a solid or can be induced to crystallize, this is often the most effective method for purification at scale.[6]
-
Distillation: Given that Ethyl (S)-2-hydroxypropionate is a liquid, fractional distillation under reduced pressure can be an effective purification method.
-
Chromatography: While flash chromatography is common in the lab, it is less practical for multi-kilogram quantities. However, for high-value products, preparative HPLC may be a viable, albeit expensive, option.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when using fluoride-based deprotection agents on a large scale?
A1: Fluoride-containing reagents, especially those that can generate hydrofluoric acid (HF), pose significant safety risks that are magnified at scale.[9][10]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including HF-resistant gloves (nitrile gloves are not sufficient), a lab coat, and chemical splash goggles.[11]
-
Ventilation: Work in a well-ventilated area, such as a walk-in fume hood, to avoid inhalation of any volatile fluoride species.[12]
-
Materials of Construction: HF is corrosive to glass. While TBAF is less aggressive, it's prudent to use reactors made of glass-lined steel or other resistant alloys. For reagents like HF-pyridine, plastic or Teflon-lined vessels are mandatory.[11]
-
Emergency Preparedness: Have a 2.5% calcium gluconate gel readily available as an antidote for skin contact with HF. All personnel should be trained in its use.[12][13]
Q2: How can I monitor the progress of my large-scale deprotection reaction effectively?
A2: Real-time reaction monitoring is crucial for process control and optimization.[14]
-
Thin-Layer Chromatography (TLC): TLC remains a quick and effective method for qualitative monitoring.[15] However, obtaining a representative sample from a large, potentially heterogeneous, reaction mixture is key.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the disappearance of starting material and the appearance of the product. Automated sampling systems can provide real-time data.[16]
-
Mass Spectrometry (MS): Online MS techniques, such as those using direct analysis in real time (DART-MS), can offer continuous monitoring of reaction components.[17][18]
Q3: Can I use acidic conditions for TBS deprotection at scale, and what are the advantages and disadvantages?
A3: Yes, acidic conditions can be used for TBS deprotection and may be advantageous in certain situations.
-
Advantages:
-
Avoids the use of hazardous fluoride reagents.
-
Workup can be simpler, often involving neutralization with a mild base.
-
-
Disadvantages:
-
The ester functionality in this compound is susceptible to hydrolysis under strongly acidic conditions.
-
Longer reaction times may be required compared to fluoride-mediated deprotection.[19]
-
-
Recommended Conditions: A mild acidic system, such as acetic acid in a mixture of THF and water, is often effective.[19]
| Parameter | Fluoride-Based (TBAF) | Acid-Based (AcOH/THF/H₂O) |
| Reagent Cost | Higher | Lower |
| Reaction Time | Generally Faster | Can be Slower |
| Safety Concerns | High (Fluoride Hazard) | Moderate (Corrosivity) |
| Workup | Can be challenging (emulsions) | Generally simpler (neutralization) |
| Substrate Compatibility | Good for acid-sensitive groups | Good for base-sensitive groups |
Q4: How critical is the enantiomeric purity of the starting material when scaling up?
A4: The enantiomeric purity of your starting material is paramount, especially in pharmaceutical applications. Even small enantiomeric impurities can lead to significant amounts of the undesired enantiomer in the final product, which can have different pharmacological or toxicological properties.
-
Supplier Qualification: Always source your chiral building blocks from reputable suppliers and request a certificate of analysis with enantiomeric purity data.
-
In-house Analysis: It is good practice to verify the enantiomeric purity of incoming raw materials using chiral HPLC or GC.
-
Impact on Crystallization: The presence of the opposite enantiomer can sometimes inhibit the crystallization of the desired product or lead to the formation of a racemic compound instead of a conglomerate.[6]
Experimental Protocols
Protocol 1: Scale-Up of TBS Deprotection using TBAF (1 kg scale)
Materials:
-
This compound (1.0 kg, 4.3 mol)
-
Tetrahydrofuran (THF), anhydrous (10 L)
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M in THF (5.2 L, 5.2 mol, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (5 L)
-
Methyl tert-butyl ether (MTBE) (15 L)
-
Saturated aqueous sodium chloride (brine) solution (5 L)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Charge a 50 L jacketed glass-lined reactor with this compound (1.0 kg) and anhydrous THF (10 L).
-
Begin agitation and ensure the mixture is homogeneous.
-
Cool the reactor contents to 15-20 °C.
-
Add the TBAF solution (5.2 L) via a subsurface addition tube over 1-2 hours, maintaining the internal temperature below 25 °C.
-
Stir the reaction mixture at 20-25 °C and monitor the reaction progress by HPLC or GC every hour.
-
Once the reaction is complete (typically < 3% starting material remaining), cool the mixture to 10-15 °C.
-
Slowly add the saturated aqueous NH₄Cl solution (5 L) to quench the reaction, maintaining the temperature below 25 °C.
-
Stop the agitation and allow the phases to separate.
-
Drain the lower aqueous phase.
-
Add MTBE (10 L) to the reactor and agitate for 15 minutes.
-
Settle the phases and drain the lower aqueous phase.
-
Wash the organic phase with brine (5 L).
-
Drain the brine layer.
-
Transfer the organic phase to a separate vessel containing anhydrous MgSO₄ and stir for 30 minutes.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield crude Ethyl (S)-2-hydroxypropionate.
-
Purify the crude product by vacuum distillation.
Protocol 2: Purification by Crystallization (Conceptual)
Note: This is a conceptual protocol, as Ethyl (S)-2-hydroxypropionate is a liquid at room temperature. This would be applicable if a solid derivative were being made.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).
-
Slowly add a co-solvent in which the product is less soluble (e.g., heptane) until the solution becomes slightly turbid.
-
Add a small amount of the first solvent to redissolve the solid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
If crystals do not form, add a seed crystal of the pure compound.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of Key Processes
Deprotection and Workup Workflow
Caption: General workflow for scaled-up TBS deprotection.
References
- BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. BenchChem.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Analytical Chemistry. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
- BenchChem. (2025). Technical Support Center: Crystallization-Based Chiral Resolution of Hydroxy Esters. BenchChem.
- Harris, J. T., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
- Scribd. (n.d.). Mixing in Bulk Chemical Industry.
- COMSOL. (2019).
- U.S. Department of Energy. (n.d.). Some considerations in the handling of fluorine and the chlorine fluorides.
- Just Measure It - Zero Instrument. (n.d.). Common Types of Mixing in Reactors.
- Mettler Toledo. (n.d.).
- UCSB Engineering. (n.d.). CHAPTER 8: Mixing in Chemical Reactors.
- Reddit. (2021). What are the safety precautions necessary for working with HF?
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
- Purdue University. (n.d.). Fluorine Safety.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- ResearchGate. (n.d.). Safe Deprotection Strategy for the Tert-Butyldimethylsilyl (TBS) Group During RNA Synthesis.
- Common Organic Chemistry. (n.d.). TBS Deprotection - TBAF.
- BenchChem. (2025). Technical Support Center: Silyl Group Deprotection. BenchChem.
- BenchChem. (2025).
- MDPI. (2022).
- Scribd. (n.d.). TBS Deprotection 1.
- ResearchGate. (2022).
- Technobis. (2022).
- Quora. (2017). How to monitor a chemical reaction.
- Wikipedia. (n.d.). Chiral resolution.
- Reddit. (2020).
- ACS Publications. (2009). Potential of Chiral Solvents for Enantioselective Crystallization. 2.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers.
- Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process.
- Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Wiley Online Library. (2024). SilE-R and SilE-S-DABB Proteins Catalyzing Enantiospecific Hydrolysis of Organosilyl Ethers.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
Sources
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- 7. researchgate.net [researchgate.net]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
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- 12. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Silyl Ether Protecting Groups: TBDMS vs. TMS, TIPS, and TBDPS
In the complex world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] For hydroxyl groups, silyl ethers are an indispensable class of protecting groups, offering a tunable range of stability and reactivity that can be precisely matched to the demands of a synthetic route.[2][3] Among these, the tert-butyldimethylsilyl (TBDMS or TBS) group is arguably the most versatile and widely used.[4]
This guide provides a detailed, evidence-based comparison of TBDMS with three other common silyl protecting groups: Trimethylsilyl (TMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS). We will delve into the causal relationships between their structure and reactivity, present quantitative data on their relative stabilities, and provide field-proven experimental protocols for their application.
The Decisive Factor: Steric Hindrance at the Silicon Center
The fundamental differences among these silyl ethers stem from the steric bulk of the substituents attached to the silicon atom.[5][6] This steric environment dictates the accessibility of the silicon atom to nucleophiles or electrophiles, thereby governing the ease of formation (silylation) and cleavage (desilylation) of the silyl ether.[7]
The trimethylsilyl (TMS) group, with three small methyl groups, is the least sterically hindered.[7] In contrast, the TBDMS group replaces one methyl group with a bulky tert-butyl group, significantly increasing steric shielding.[7] The TIPS group features three bulky isopropyl groups, creating an even more congested environment, while the TBDPS group combines the tert-butyl group with two phenyl rings, which also contribute significant steric and electronic effects.[6][8]
dot graph Steric_Hindrance { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
// Define nodes with positions and sizes reflecting steric bulk TMS [label="TMS", fillcolor="#4285F4", pos="0,1.5!", width=0.8]; TBDMS [label="TBDMS", fillcolor="#34A853", pos="1.5,0.5!", width=1.2]; TIPS [label="TIPS", fillcolor="#FBBC05", pos="0,-1.5!", width=1.5]; TBDPS [label="TBDPS", fillcolor="#EA4335", pos="-1.5,0.5!", width=1.4];
// Invisible edges to maintain structure if needed, or just rely on pos TMS -- TBDMS [style=invis]; TBDMS -- TIPS [style=invis]; TIPS -- TBDPS [style=invis]; TBDPS -- TMS [style=invis];
label = "Relative Steric Bulk of Silyl Groups"; labelloc = "b"; fontsize=12; } dot Caption: Visualization of increasing steric hindrance: TMS < TBDMS < TBDPS < TIPS.
Quantitative Comparison of Stability
The practical utility of a protecting group is defined by its stability under various reaction conditions. Silyl ethers exhibit a predictable trend in stability that directly correlates with steric hindrance. The TBDMS group offers a robust profile, being approximately 10,000 to 20,000 times more stable to hydrolysis than a TMS ether, providing a significant advantage for most synthetic applications.[7][9][10] The bulkier TIPS and TBDPS groups offer even greater stability.
This differential stability is the foundation for orthogonal protection strategies, where one type of silyl ether can be selectively removed in the presence of another.[9]
| Silyl Group | Reagent/Conditions | Relative Rate of Cleavage (Acidic Hydrolysis) [6][9] | Relative Rate of Cleavage (Basic Hydrolysis) [9] | Common Deprotection Reagents |
| TMS | Mildly acidic or protic conditions | 1 | 1 | K₂CO₃/MeOH; H₂O; mild acid (e.g., AcOH) |
| TBDMS | Mild acid, Fluoride source | 20,000⁻¹ | 20,000⁻¹ | TBAF/THF; HF-Pyridine; AcOH/H₂O; CSA/MeOH |
| TIPS | Stronger acid, Fluoride source | 700,000⁻¹ | 100,000⁻¹ | TBAF/THF (slower); HF-Pyridine |
| TBDPS | Stronger acid, Fluoride source | 5,000,000⁻¹ | 20,000⁻¹ | TBAF/THF (slower); HF-Pyridine |
Note: Relative rates are approximate and can vary with substrate and specific conditions. Values are relative to TMS, which is set to 1.
Choosing the Right Silyl Protecting Group: A Workflow
Selecting the optimal silyl group requires a careful analysis of the overall synthetic plan. Key considerations include the stability needed to withstand upcoming reactions and the conditions available for deprotection that will not compromise other functional groups.
Experimental Protocols
The following protocols are robust, general procedures that serve as an excellent starting point for substrate-specific optimization.
Protocol 1: Protection of a Primary Alcohol using TBDMSCl (Corey Protocol)
This method is highly effective for the selective silylation of primary alcohols due to the steric bulk of the TBDMS group.[10][11] The use of imidazole as a base is crucial, as it is believed to form a highly reactive N-tert-butyldimethylsilylimidazole intermediate.[10]
Materials:
-
Alcohol substrate (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (or Ethyl Acetate)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous DMF (to a typical concentration of 0.1-0.5 M).
-
Add imidazole (2.5 equiv) and stir until fully dissolved. For syntheses requiring high selectivity between primary and secondary alcohols, cool the solution to 0 °C.[11]
-
Silylation: Add TBDMSCl (1.2 equiv) portion-wise to the stirred solution.
-
Monitoring: Stir the reaction at room temperature (or 0 °C). Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Quench the reaction by adding deionized water or saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure TBDMS-protected alcohol.[11]
Protocol 2: Selective Deprotection of a TBDMS Ether using Mild Acid
This protocol is designed for the selective cleavage of a TBDMS ether in the presence of more robust protecting groups like TIPS or TBDPS. Acetyl chloride in methanol generates a catalytic amount of HCl in situ, providing mild acidic conditions suitable for this transformation.[10][12]
Materials:
-
TBDMS-protected substrate (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Acetyl chloride (AcCl) (0.1 equiv)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous methanol in a flame-dried round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate dry vial, prepare a solution of acetyl chloride (0.1 equiv) in a small amount of anhydrous methanol. Slowly add this solution dropwise to the stirred reaction mixture.[12]
-
Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the selective deprotection carefully by TLC or LC-MS to avoid cleavage of more stable groups.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[12]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Conclusion
The choice of a silyl protecting group is a critical decision in synthetic planning. While TMS offers transient protection for highly sensitive applications, TBDMS provides a superior balance of stability, reliability, and ease of use, making it the workhorse for a majority of synthetic challenges.[7][11] For cases requiring exceptional robustness, particularly towards acidic conditions, the bulkier TIPS and TBDPS groups are the protecting groups of choice.[6][8] A thorough understanding of their relative stabilities and the conditions required for their selective cleavage empowers the synthetic chemist to navigate complex molecular landscapes with precision and efficiency.
References
- BenchChem. (2025).
- BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
- Gelest. Deprotection of Silyl Ethers. Gelest Technical Library.
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Wikipedia. Silyl ether. [Link]
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Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central (PMC), NIH. [Link]
- Tan, Z. P., et al. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
- Benchchem. (2025). Detailed protocol for silylation of primary alcohols with Chlorotrimethylsilane.
- Benchchem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups.
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LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry, ACS Publications. [Link]
- Benchchem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
-
Soderberg, T. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
- Jadhav, V. H., et al. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups. [Link]
- Crouch, R. D. (2013). RECENT ADVANCES IN SILYL PROTECTION OF ALCOHOLS.
- Crouch, R. D. (2012). Selective Deprotection of Silyl Ethers. Synthesis, 44(15), 2287-2307.
- Bartoszewicz, A., et al. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Synlett, 2008(1), 37-40.
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
- Madsen, R. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105.
- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
-
Wikipedia. tert-Butyldiphenylsilyl. [Link]
-
Chemistry LibreTexts. (2021). Silylethers. [Link]
-
ResearchGate. (2013). Silylation of alcohols using the TBDMSCl/DBU/KNO3 reagent system. [Link]
-
Royal Society of Chemistry. (2003). A novel and simple method for the silylation of alcohols in DMSO–hexane without a catalyst. Green Chemistry. [Link]
- Gelest. General Silylation Procedures. Gelest Technical Library.
-
ResearchGate. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
University of Calgary. Alcohol Protecting Groups. [Link]
- Piers, E., et al. (2000). B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. The Journal of Organic Chemistry, 65(19), 6179-6188.
-
Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [Link]
-
Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Glycoscience Protocols. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
Wikipedia. Triisopropylsilane. [Link]
-
Reddit. (2017). Silyl protecting group lability. [Link]
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A Strategic Guide to Silyl Ether Reactivity in Organic Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can dictate the success of a synthetic campaign. Silyl ethers are a cornerstone of modern synthetic strategy, offering a tunable shield for hydroxyl groups that is both robust and selectively removable. This in-depth guide provides a comprehensive comparison of the reactivity of common silyl ethers, supported by experimental data and detailed protocols, to empower chemists with the knowledge to make informed, strategic decisions in their synthetic endeavors.
The Pillars of Silyl Ether Stability: A Mechanistic Overview
The stability of a silyl ether is not an absolute property but rather a nuanced characteristic governed by a combination of steric and electronic factors. Understanding these principles is paramount to predicting the behavior of a silyl ether in a given chemical environment and for designing effective protection and deprotection strategies.
Steric Hindrance: The primary determinant of silyl ether stability is the steric bulk of the substituents on the silicon atom.[1][2] Larger, more sterically demanding groups, such as tert-butyl or isopropyl, create a physical barrier that impedes the approach of reagents to the silicon-oxygen bond, thereby slowing the rate of cleavage.[1] This steric shielding is the fundamental principle that allows for the differential stability among various silyl ethers.
Electronic Effects: While steric hindrance is the dominant factor, electronic effects also play a role. Electron-withdrawing groups on the silicon atom can enhance stability under acidic conditions. Conversely, the nature of the protected alcohol (primary, secondary, or tertiary) also influences reactivity, with silyl ethers of more sterically hindered alcohols generally exhibiting greater stability.
Mechanisms of Deprotection
The selective removal of a silyl ether is achieved by exploiting its reactivity towards specific classes of reagents. The three primary modes of silyl ether cleavage are acidic, basic, and fluoride-mediated conditions, each with its own distinct mechanism.
Acid-Catalyzed Cleavage
Under acidic conditions, the deprotection is initiated by protonation of the ether oxygen, which enhances the leaving group ability of the alcohol. A nucleophile, often the solvent, then attacks the silicon atom. This process is thought to proceed through a pentacoordinate silicon intermediate.[3] Due to the instability of silyl cations, an SN1-type mechanism is not favored. The rate of acidic cleavage is highly sensitive to steric hindrance, with less hindered silyl ethers being cleaved more rapidly.
Caption: Mechanism of fluoride-mediated silyl ether deprotection.
A Comparative Analysis of Common Silyl Ethers
The true utility of silyl ethers lies in the wide spectrum of stabilities offered by different substituents on the silicon atom. This allows for the strategic protection of multiple hydroxyl groups within the same molecule and their selective deprotection at various stages of a synthesis. The following tables provide a quantitative comparison of the relative stabilities of the most common silyl ethers.
Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Cleavage (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Data sourced from Wikipedia.[4]
Table 2: Relative Stability of Silyl Ethers to Basic Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Cleavage (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Data sourced from Wikipedia.[4]
Table 3: Half-lives for the Cleavage of Common Silyl Ethers Under Various Conditions
| Protecting Group | 1% HCl in 95% EtOH (22.5 °C) | 5% NaOH in 95% EtOH (90 °C) | 2 equiv. TBAF in THF (22.5 °C) |
| tert-Butyldimethylsilyl (TBDMS) | 4 minutes | 26 hours | 76 minutes |
| Triisopropylsilyl (TIPS) | >100 hours | 44 hours | 137 minutes |
| tert-Butyldiphenylsilyl (TBDPS) | >100 hours | 14 hours | 360 minutes |
Data for p-cresol silyl ethers, sourced from "Hydroxyl Protecting Groups".[5]
Experimental Protocols
The following protocols are provided as a starting point for the deprotection of common silyl ethers. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) or another appropriate analytical technique and to adjust the reaction time and conditions as needed for a specific substrate.
Protocol 1: Acid-Catalyzed Deprotection of a TBDMS Ether
Objective: To deprotect a primary TBDMS ether using acetic acid.
Materials:
-
TBDMS-protected alcohol
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 4:1:1 mixture of acetic acid, THF, and water. [4]2. Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction can be slow, potentially requiring several hours. [4]4. Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.
Caption: Workflow for the acid-catalyzed deprotection of a TBDMS ether.
Protocol 2: Fluoride-Mediated Deprotection of a TIPS Ether using TBAF
Objective: To deprotect a TIPS-protected alcohol using tetrabutylammonium fluoride.
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TIPS-protected alcohol in anhydrous THF (approximately 0.1 M concentration).
-
To the stirred solution, add a 1 M solution of TBAF in THF (1.1 - 1.5 equivalents) at room temperature. [6][7]3. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. [6][7]5. Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.
For Base-Sensitive Substrates: To buffer the basicity of the TBAF solution, glacial acetic acid (1.1-1.5 equivalents) can be pre-mixed with the TBAF solution in THF at 0 °C for 10-15 minutes before adding it to the substrate solution. [7]
Caption: Workflow for the fluoride-mediated deprotection of a TIPS ether.
Protocol 3: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether
Objective: To selectively cleave a primary TES ether while leaving a TBDMS ether intact.
Materials:
-
Substrate containing both TES and TBDMS ethers
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Dissolve the substrate (1.0 mmol) in a 10:1 mixture of methanol and dichloromethane (10 mL). [1]2. Cool the solution to 0 °C.
-
Add pyridinium p-toluenesulfonate (PPTS, 0.1 mmol, 10 mol%). [1]4. Stir the reaction at 0 °C and monitor by TLC for the disappearance of the TES ether.
-
Once the selective deprotection is complete, quench the reaction with a few drops of triethylamine. [1]6. Concentrate the mixture under reduced pressure.
-
Dilute the residue with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The judicious selection and strategic application of silyl ether protecting groups are indispensable skills in the art of organic synthesis. By understanding the interplay of steric and electronic factors that govern their stability, and by mastering the various deprotection methodologies, chemists can navigate the challenges of complex molecule construction with greater precision and efficiency. This guide serves as a foundational resource to aid in the rational design of synthetic routes that leverage the remarkable versatility of silyl ethers.
References
Sources
A Senior Application Scientist's Guide to Chiral Propionate Synthons: Evaluating Alternatives to Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
In the landscape of modern asymmetric synthesis, the quest for efficient, selective, and economically viable chiral building blocks is perpetual. For drug development professionals and researchers engaged in the synthesis of complex molecular architectures, particularly polyketide natural products, chiral α-hydroxypropionate derivatives are indispensable synthons. Among these, Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate has long served as a reliable workhorse. Its bulky tert-butyldimethylsilyl (TBDMS) protecting group offers thermal stability and is generally robust to a range of reaction conditions. However, an over-reliance on a single chiral synthon can stifle innovation and overlook more efficient or cost-effective synthetic strategies.
This guide provides an in-depth technical comparison of viable alternatives to this compound. We will delve into the nuances of using lactate esters with different protecting groups, explore the strategic advantages of employing chiral auxiliaries like the renowned Evans auxiliary, and assess the burgeoning fields of organocatalysis and biocatalysis as powerful methods for the in-situ generation of desired stereochemistry. This analysis is grounded in experimental data from peer-reviewed literature, offering a pragmatic resource for making informed decisions in your synthetic endeavors.
The Landscape of Chiral Propionate Equivalents: A Comparative Overview
The utility of a chiral building block is multifaceted, hinging on factors such as stereochemical directing ability, ease of synthesis and purification, stability, and cost. Here, we compare this compound with its primary competitors.
Lactate Esters with Alternative Protecting Groups
The choice of the protecting group for the C2 hydroxyl of ethyl lactate is not merely a matter of stability; it profoundly influences the stereochemical outcome of subsequent reactions. The steric and electronic properties of the protecting group play a crucial role in the organization of the transition state during enolization and subsequent C-C bond formation.
A key consideration is the propensity of the enolate to chelate with the metal cation. Bulky, non-coordinating groups like TBDMS favor non-chelated, Zimmerman-Traxler-type transition states, which can lead to high diastereoselectivity. In contrast, more coordinating protecting groups like methoxymethyl (MOM) or benzyl (Bn) can participate in chelation, altering the facial bias of the enolate and potentially leading to different stereochemical outcomes.
| Protecting Group | Key Features | Typical Diastereoselectivity (d.r.) in Aldol Reactions |
| TBDMS | Bulky, non-coordinating, high thermal stability. | Generally high syn selectivity (often >90:10) |
| Benzyl (Bn) | Less bulky than TBDMS, can be cleaved by hydrogenolysis. | Good to high syn selectivity, can be substrate-dependent. |
| Methoxymethyl (MOM) | Can act as a chelating group, potentially altering stereoselectivity. | Variable, can provide access to anti-aldol products in some cases. |
Note: Diastereoselectivity is highly dependent on the specific substrates and reaction conditions.
Chiral Auxiliaries: The Evans Oxazolidinones
A fundamentally different approach is to employ a chiral auxiliary, which is temporarily attached to a propionyl group, directs a stereoselective reaction, and is subsequently cleaved. The Evans oxazolidinone auxiliaries are the gold standard in this regard, offering exceptional levels of stereocontrol in a wide range of reactions, including aldol additions and alkylations.[1][2]
Key Advantages of Evans Auxiliaries:
-
High Diastereoselectivity: Often exceeding 95:5 d.r. due to a well-defined, rigid chelated transition state.[2]
-
Predictable Stereochemistry: The stereochemical outcome is reliably predicted by established models.
-
Versatility: Effective for a broad scope of electrophiles.
Considerations:
-
Stoichiometric Use: The auxiliary is used in stoichiometric amounts, which can be a drawback in terms of atom economy and cost for large-scale synthesis.
-
Additional Synthetic Steps: Requires attachment and cleavage of the auxiliary, adding to the overall step count.
Organocatalysis: In-Situ Generation of Chirality
The rise of asymmetric organocatalysis offers a powerful alternative to the use of pre-functionalized chiral building blocks. Chiral amines, ureas, and cinchona alkaloids can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, generating the desired chiral propionate moiety directly and with high enantioselectivity.[3][4]
Advantages of Organocatalysis:
-
Catalytic Chirality: Only a small amount of the chiral organocatalyst is required.
-
Operational Simplicity: Reactions are often performed under mild conditions and are tolerant of air and moisture.
-
Direct Access to Functionalized Products: Allows for the rapid construction of complex molecules.
Biocatalysis: The Green Chemistry Approach
Enzymes, particularly lipases and dehydrogenases, offer an environmentally benign and highly selective means of accessing chiral α-hydroxy esters. Lipases can be used for the kinetic resolution of racemic lactate esters, while dehydrogenases can asymmetrically reduce α-keto esters to the desired chiral alcohol.[5][6]
Advantages of Biocatalysis:
-
Exceptional Selectivity: Enzymes often exhibit near-perfect enantioselectivity.
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature.
-
Sustainability: Biocatalysts are renewable and biodegradable.
Experimental Protocols
The following protocols are representative examples for the synthesis and application of the discussed alternatives.
Synthesis of Ethyl (S)-2-(benzyloxy)propanoate
This protocol details the protection of the hydroxyl group of ethyl (S)-lactate as a benzyl ether, a common alternative to the TBDMS-protected analogue.[3]
Materials:
-
(S)-Ethyl lactate
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Petroleum ether
-
2 M Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium chloride
Procedure:
-
Wash sodium hydride (1.1 eq) with petroleum ether to remove the mineral oil.
-
Suspend the NaH powder in anhydrous THF and cool to 0 °C.
-
Add (S)-ethyl lactate (1.0 eq) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.4 eq) to the reaction mixture.
-
After 45 minutes at 0 °C, warm the mixture to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Acidify with 2 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Evans Asymmetric Aldol Reaction
This protocol is a general procedure for the highly diastereoselective syn-aldol reaction using an Evans oxazolidinone auxiliary.[7]
Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Aldehyde
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
-
pH 7 buffer
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes to form the Z-enolate.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding methanol, followed by pH 7 buffer and hydrogen peroxide.
-
Stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the aldol adduct by column chromatography.
Organocatalytic Asymmetric Michael Addition
This protocol describes a cinchona alkaloid-catalyzed Michael addition of a β-ketoester to nitrostyrene, which can be adapted to generate chiral propionate synthons.[8]
Materials:
-
β-ketoester (e.g., methyl 2-oxocyclopentanecarboxylate)
-
trans-β-nitrostyrene
-
Cinchona alkaloid-derived catalyst (e.g., a quinidine-derived sulfonamide, 5 mol%)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the β-ketoester (0.50 mmol) and trans-β-nitrostyrene (0.55 mmol) in CH₂Cl₂ (2.5 mL) at room temperature, add the cinchona alkaloid-derived catalyst (0.025 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to afford the Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.[8]
Lipase-Catalyzed Kinetic Resolution of a Racemic Lactate Ester
This protocol outlines a general procedure for the enzymatic resolution of a racemic α-hydroxy ester using a lipase.[7]
Materials:
-
Racemic ethyl 2-hydroxypropanoate
-
Immobilized lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., diisopropyl ether)
-
Molecular sieves
Procedure:
-
To a solution of the racemic ethyl 2-hydroxypropanoate in diisopropyl ether, add the immobilized lipase and molecular sieves.
-
Add the acyl donor (e.g., vinyl acetate).
-
Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by GC or HPLC.
-
When approximately 50% conversion is reached, filter off the enzyme.
-
Concentrate the filtrate and separate the unreacted (S)-alcohol from the acylated (R)-ester by column chromatography.
Mechanistic Insights and Stereochemical Models
The stereochemical outcome of these reactions is dictated by the precise arrangement of atoms in the transition state. Understanding these models is key to predicting and controlling the stereochemistry of your products.
Zimmerman-Traxler Model for Aldol Reactions
The diastereoselectivity of aldol reactions involving lactate-derived enolates and Evans auxiliaries is often rationalized using the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[9][10] The substituents on the enolate and the aldehyde preferentially occupy equatorial positions to minimize 1,3-diaxial interactions.
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- 10. youtube.com [youtube.com]
The Alchemist's Choice: A Cost-Benefit Analysis of Chiral Building Block Strategies in Pharmaceutical Development
In the intricate world of pharmaceutical synthesis, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of therapeutic efficacy and patient safety. The differential biological activity of enantiomers, starkly illustrated by historical examples such as thalidomide, has made the procurement and synthesis of single-enantiomer chiral building blocks a cornerstone of modern drug development. For researchers, scientists, and drug development professionals, the choice of strategy to access these enantiopure materials is a complex equation, balancing scientific elegance with economic viability and scalability. This guide provides an in-depth, objective comparison of the primary methodologies for obtaining chiral building blocks, supported by experimental data and field-proven insights to inform your synthetic strategy.
The Three Pillars of Chiral Synthesis: A Strategic Overview
The journey to an enantiomerically pure active pharmaceutical ingredient (API) typically begins with the selection of a core chiral fragment. The strategies to obtain these fragments can be broadly categorized into three main approaches: leveraging nature's readily available chiral molecules (the "chiral pool"), separating a mixture of enantiomers (resolution), and intentionally creating a single enantiomer from an achiral starting material (asymmetric synthesis). Each of these pillars has its own set of advantages and disadvantages, and the optimal choice is highly dependent on the specific target molecule, the scale of production, and the economic constraints of the project.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Decision workflow for selecting a chiral building block strategy.
The Chiral Pool: Standing on the Shoulders of Nature
The chiral pool comprises readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, terpenes, and alkaloids.[1] This approach is often the most straightforward and cost-effective when the target molecule's stereochemistry is already present in a natural product.
Core Advantages:
-
Cost-Effectiveness: Natural starting materials are often produced in large quantities and are therefore relatively inexpensive.[1]
-
Established Chirality: The stereocenters are pre-defined, eliminating the need for complex asymmetric induction steps.
-
Predictable Synthesis: Subsequent transformations are often well-established, leading to a more predictable synthetic route.
Limitations:
-
Limited Structural Diversity: The available structures are dictated by nature, which may not always align with the desired target scaffold.
-
Multi-step Modifications: Significant synthetic effort may be required to convert the natural product into the desired building block, potentially eroding the initial cost advantage.
Case in Point: Synthesis of Oseltamivir (Tamiflu)
A classic example of chiral pool synthesis is the industrial production of the antiviral drug oseltamivir, which originally utilized shikimic acid, a compound extracted from star anise, as the chiral starting material. While effective, the reliance on a natural source with fluctuating availability and price prompted the development of alternative, fully synthetic routes.
Resolution of Racemates: The Art of Separation
Many chemical syntheses produce a racemic mixture, an equal mixture of both enantiomers.[2] Resolution is the process of separating these enantiomers. While this approach may seem less elegant than asymmetric synthesis, it remains a widely used and practical strategy, particularly when a cost-effective synthesis of the racemate is available.
Key Resolution Techniques:
-
Diastereomeric Crystallization: This classical method involves reacting the racemate with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by crystallization.
-
Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.[3]
-
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) to differentially retain the two enantiomers, leading to their separation.[4] While historically expensive, advances in CSP technology and the development of techniques like simulated moving bed (SMB) chromatography have made it a viable option for industrial-scale separations.[4][5]
Cost-Benefit Considerations for Resolution:
| Technique | Advantages | Disadvantages | Estimated Cost |
| Diastereomeric Crystallization | Well-established, can be cost-effective for large scales. | Relies on the formation of crystalline salts, can be labor-intensive, yield is limited to 50% for the desired enantiomer. | Low to Medium |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly.[6] | Yield is limited to 50% for each enantiomer in a standard kinetic resolution; requires screening for a suitable enzyme. | Medium |
| Chiral Chromatography (HPLC/SMB) | Broad applicability, high purity achievable. | High initial capital investment for equipment, cost of chiral stationary phases can be high.[7] | High (but can be cost-effective at scale with SMB)[5] |
Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Amine
This protocol describes the lipase-catalyzed acylation of a racemic primary amine, a common method for obtaining enantioenriched amines.
Materials:
-
Racemic amine (e.g., 1-phenylethylamine)
-
Acylating agent (e.g., ethyl acetate)
-
Immobilized lipase (e.g., Candida antarctica lipase B, CALB)
-
Anhydrous organic solvent (e.g., toluene)
-
Magnetic stirrer
-
Reaction vessel
-
Equipment for chiral HPLC analysis
Procedure:
-
To a clean, dry reaction vessel, add the racemic amine (1.0 equivalent) and the anhydrous organic solvent.
-
Add the acylating agent (0.5-1.0 equivalent) to the solution.
-
Add the immobilized lipase to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (typically room temperature to 40°C).
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of the remaining amine and the formed amide.
-
Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The unreacted amine and the acylated product can then be separated by standard techniques such as column chromatography or acid-base extraction.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Workflow for enzymatic kinetic resolution of a racemic amine.
Asymmetric Synthesis: Precision Engineering of Chirality
Asymmetric synthesis is the most sophisticated approach, aiming to selectively create the desired enantiomer from a prochiral substrate.[8] This is achieved through the use of a chiral influence, which can be a chiral catalyst, a chiral auxiliary, or a chiral reagent.
Dominant Asymmetric Synthesis Strategies:
-
Chiral Catalysis: A small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This is a highly atom-economical and desirable approach in industrial settings. Catalysts can be metal-based (e.g., using chiral ligands) or metal-free organocatalysts.
-
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[9] After the desired transformation, the auxiliary is removed and can often be recycled.
Comparative Analysis of Asymmetric Synthesis Methods:
| Method | Advantages | Disadvantages | Key Considerations |
| Metal Catalysis | High efficiency and selectivity, broad substrate scope. | Cost and toxicity of some metals, sensitivity to air and moisture.[10] | Catalyst loading, ligand synthesis cost. |
| Organocatalysis | Metal-free, often less sensitive to air and moisture, environmentally benign. | Can require higher catalyst loadings compared to metal catalysts. | Catalyst availability and cost. |
| Chiral Auxiliaries | High diastereoselectivity, reliable and well-understood. | Stoichiometric use of the auxiliary, additional steps for attachment and removal.[9] | Cost of the auxiliary, atom economy. |
Experimental Protocol: Asymmetric Hydrogenation of a Ketone
This protocol outlines the asymmetric hydrogenation of a ketone to a chiral alcohol using a chiral ruthenium catalyst, a widely used transformation in pharmaceutical synthesis.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
Chiral Ruthenium catalyst (e.g., RuCl₂[(S)-BINAP]₂ )
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., methanol)
-
High-pressure reactor (autoclave)
-
Magnetic stirrer
-
Equipment for chiral GC or HPLC analysis
Procedure:
-
In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the prochiral ketone and the chiral ruthenium catalyst in the anhydrous solvent.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC, GC, or HPLC).
-
Carefully vent the reactor and purge with an inert gas.
-
The reaction mixture is then worked up to isolate the chiral alcohol.
-
The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Workflow for asymmetric hydrogenation of a ketone.
Economic and Environmental Impact: A Holistic View
Beyond the initial cost of raw materials and catalysts, a comprehensive cost-benefit analysis must consider the overall process efficiency and its environmental footprint. Metrics such as Process Mass Intensity (PMI) and E-Factor are increasingly used to quantify the "greenness" of a chemical process.[11][12]
-
Process Mass Intensity (PMI): The total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of the final product.[11] A lower PMI indicates a more efficient and sustainable process.
-
E-Factor: The mass ratio of waste to desired product.
Generally, asymmetric synthesis, particularly with highly efficient catalysts, tends to have a lower PMI and E-Factor compared to resolution methods, where the theoretical yield of the desired enantiomer is capped at 50% in a simple kinetic resolution, and the separation process itself can be solvent-intensive.
Case Study: Cost Comparison of Chiral Amine Synthesis
A study comparing two enzymatic routes for the production of (S)-α-methylbenzylamine provides valuable insights into the cost structure of biocatalytic processes.[13]
| Cost Component | Transamination Route | Reductive Amination Route |
| Raw Materials | 99.57% of total cost | 99.39% of total cost |
| - Biocatalyst | 92.3% of raw material cost | 96.39% of raw material cost |
| Unit Price of Product | $0.51/g | $2.06/g |
This data highlights that the cost of the enzyme is a major contributor to the overall cost of the process.[13][14] However, the study also notes that improving the activity of the amine dehydrogenase in the reductive amination route could significantly reduce the unit price, making it competitive with the transamination route.[13]
The Final Verdict: A Tailored Approach
There is no one-size-fits-all answer to the question of which chiral building block strategy is superior. The optimal choice is a nuanced decision that requires a thorough evaluation of the specific synthetic challenge at hand.
-
For early-stage drug discovery , where speed and access to a diverse range of chiral molecules are paramount, asymmetric synthesis with a broad toolkit of catalysts and auxiliaries may be the preferred approach.
-
For process development and large-scale manufacturing , where cost of goods sold (COGS) is a primary driver, a chiral pool approach (if a suitable starting material exists) or a highly optimized resolution or asymmetric catalytic process will likely be more favorable.[15]
The continuous innovation in catalyst development, biocatalysis, and separation technologies is constantly shifting the economic landscape of chiral synthesis. By understanding the fundamental principles, advantages, and limitations of each strategy, and by embracing a holistic view that includes both economic and environmental considerations, researchers and drug development professionals can make informed decisions that pave the way for the efficient and sustainable production of the next generation of life-saving medicines.
References
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SciSpace. (n.d.). The cost benefit ratio of enantiomeric drugs (1994) | G. Pifferi | 27 Citations. Retrieved January 21, 2026, from [Link].
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MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes, 8(12), 1629. [Link]
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ResearchGate. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Retrieved January 21, 2026, from [Link].
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PubMed. (2022). Detection and remediation of chiral pharmaceuticals from wastewater: A review. Environmental Toxicology and Chemistry, 41(3), 527-543. [Link].
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PharmTech. (n.d.). Simulated Moving Bed Chromatography: A Powerful Unit Operation. Retrieved January 21, 2026, from [Link].
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ResearchGate. (2025). The chiral switch: The development of single enantiomer drugs from racemates | Request PDF. Retrieved January 21, 2026, from [Link].
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YMC America, Inc. (n.d.). Cost-Effective Chiral Separation by Preparative HPLC. Retrieved January 21, 2026, from [Link].
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R Discovery. (1996). ReviewChirotechnology: Designing Economic Chiral Syntheses. CHIMIA International Journal for Chemistry, 50(9), 431-435. [Link].
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ResearchGate. (n.d.). Chemical chiral pollution: Impact on the society and science and need of the regulations in the 21st century | Request PDF. Retrieved January 21, 2026, from [Link].
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ACS Catalysis. (n.d.). On the Hunt for Chiral Single-Atom Catalysts. Retrieved January 21, 2026, from [Link].
-
MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(16), 8753. [Link].
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Save My Exams. (2024). Chirality & Drug Production. Retrieved January 21, 2026, from [Link].
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Metric. Retrieved January 21, 2026, from [Link].
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PubMed Central. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved January 21, 2026, from [Link].
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ResearchGate. (2025). Simulated Moving Bed Chromatography and Its Application to Chirotechnology. Retrieved January 21, 2026, from [Link].
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EPA. (n.d.). Cost Comparisons Of Treatment and Disposal Alternatives For Hazardous Materials Vol I and Ii. Retrieved January 21, 2026, from [Link].
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Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Retrieved January 21, 2026, from [Link].
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Excedr. (2025). Chromatography System Costs: Factors & Pricing Breakdown. Retrieved January 21, 2026, from [Link].
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ResearchGate. (n.d.). Chiral Auxiliaries and Catalysts. Retrieved January 21, 2026, from [Link].
-
ACS Publications. (n.d.). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry. [Link].
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AVAC. (2022). Cost of Goods Sold (COGS) Analyses: FAQ Brief. Retrieved January 21, 2026, from [Link].
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Process Mass Intensity (PMI). Retrieved January 21, 2026, from [Link].
-
Pendidikan Kimia. (n.d.). Assessing Process Mass Intensity and Waste via an aza-Baylis− Hillman Reaction. Retrieved January 21, 2026, from [Link].
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PubMed Central. (n.d.). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Retrieved January 21, 2026, from [Link].
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ResearchGate. (2015). CHIRAL SYNTHESIS: AN OVERVIEW. Retrieved January 21, 2026, from [Link].
-
National Institutes of Health. (2022). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. Retrieved January 21, 2026, from [Link].
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 21, 2026, from [Link].
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PubMed Central. (2021). Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. JAMA Network Open, 4(5), e2110217. [Link].
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PubMed. (2025). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. Chimia (Aarau), 79(11), 809-815. [Link].
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Royal Society of Chemistry. (n.d.). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry. [Link].
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ResearchGate. (2025). ChemInform Abstract: Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme-Metal Cocatalysis | Request PDF. Retrieved January 21, 2026, from [Link].
-
McCracken Alliance. (n.d.). Cost of Goods Sold (COGS): The Formula and Why it Matters. Retrieved January 21, 2026, from [Link].
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A Comparative Guide to Orthogonal Protecting Group Strategies in Complex Molecule Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of complex molecules is a foundational challenge that demands precision and strategic planning. Among the most critical tools in the synthetic chemist's arsenal is the concept of the protecting group. This guide provides an in-depth, objective comparison of orthogonal protecting group strategies, moving beyond a simple catalog of groups to explain the causality behind experimental choices. We will explore the strategic application of these groups, supported by experimental data and detailed protocols, to empower you in the rational design of sophisticated synthetic routes.
The Core Principle: Orthogonality in Synthesis
In the intricate dance of multi-step organic synthesis, a protecting group acts as a temporary shield for a reactive functional group, preventing it from participating in a reaction while transformations occur elsewhere in the molecule.[1][2] The true power of this concept is realized through orthogonal protection , a strategy that employs multiple protecting groups, each of which can be selectively removed under a unique set of conditions without disturbing the others.[2][3][4] This allows for the sequential unmasking and reaction of different functional groups, a necessity for building complex molecular architectures like peptides, oligonucleotides, and natural products.[3][4][5][6]
An ideal protecting group strategy is characterized by several key features:
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the substrate.[7][8]
-
Stability: The protecting group must be robust enough to withstand a variety of reaction conditions planned for subsequent steps.[7][8]
-
Selectivity: The removal of one protecting group should not affect others in the orthogonal set.[2][7]
The following diagram illustrates the logical flow of a synthetic sequence employing an orthogonal protecting group strategy.
Caption: Logical workflow for a synthesis using orthogonal protecting groups.
Comparative Analysis of Common Orthogonal Protecting Groups for Key Functional Groups
The selection of a protecting group is dictated by the specific functional group it needs to mask and the reaction conditions it must endure. Below, we compare common protecting groups for alcohols, amines, and carbonyls, providing quantitative data where available to guide your selection.
Alcohol Protecting Groups: Silyl Ethers vs. Benzyl Ethers
Alcohols are among the most common functional groups requiring protection. Silyl ethers and benzyl ethers represent two major orthogonal classes.
| Protecting Group | Abbreviation | Typical Protection Reagents | Typical Deprotection Conditions | Relative Stability & Notes |
| Silyl Ethers | ||||
| Trimethylsilyl | TMS | TMSCl, Et₃N, DCM | Mild acid (e.g., 1M HCl in MeOH), K₂CO₃/MeOH | Very labile, often used for temporary protection. Relative rate of acidic hydrolysis = 1.[9] |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, Imidazole, DMF | TBAF in THF; HF in pyridine; Acetic acid in THF/H₂O.[1] | ~20,000 times more stable to acidic hydrolysis than TMS.[9] A workhorse protecting group due to its moderate stability. |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | TBAF in THF (slower than TBDMS); HF in pyridine. | ~700,000 times more stable to acidic hydrolysis than TMS.[9] Its steric bulk allows for selective protection of less hindered alcohols. |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF | TBAF in THF (slower than TIPS); HF in pyridine. | ~5,000,000 times more stable to acidic hydrolysis than TMS.[9] Very robust, suitable for syntheses with many steps. |
| Benzyl Ethers | ||||
| Benzyl | Bn | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) | Stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. Orthogonal to silyl ethers. |
| p-Methoxybenzyl | PMB | PMBCl, NaH, THF | DDQ or CAN (Oxidative cleavage); Strong acid (e.g., TFA).[10] | Can be removed under oxidative conditions, providing orthogonality to benzyl ethers which are removed by hydrogenolysis. |
Expertise in Action: Causality Behind Silyl Ether Stability
The dramatic differences in the stability of silyl ethers are a direct consequence of steric hindrance around the silicon atom. The bulky alkyl groups (e.g., tert-butyl, isopropyl) on the silicon shield the Si-O bond from the approach of both protons (in acidic hydrolysis) and nucleophiles, significantly slowing the rate of cleavage.[9][11] This predictable trend in stability allows for the selective deprotection of one silyl ether in the presence of another, a powerful tool in complex syntheses. For example, a TMS ether can be cleaved under mildly acidic conditions while a TBDMS or TIPS ether on the same molecule remains intact.[9]
Amine Protecting Groups: The Cornerstone of Peptide Synthesis
The protection of amines is paramount in peptide synthesis and is also crucial in the synthesis of many pharmaceuticals.[5][12] The most widely used strategies involve carbamate-based protecting groups.
| Protecting Group | Abbreviation | Typical Protection Reagents | Typical Deprotection Conditions | Key Features & Orthogonality |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA in DCM, HCl in dioxane).[13][14][15][16] | Stable to base and hydrogenolysis. Forms the basis of the Boc/Bzl strategy in peptide synthesis.[3] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl, base | Base (e.g., 20% piperidine in DMF).[7] | Base-labile, but stable to acid and hydrogenolysis. The foundation of the widely used Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[3][5][7] |
| Carboxybenzyl | Cbz or Z | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis); HBr in Acetic Acid. | Removable by hydrogenolysis, making it orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups. |
Trustworthiness Through Orthogonality: The Fmoc/tBu Strategy
The Fmoc/tBu strategy is a testament to the power of orthogonal protection in complex synthesis, particularly in automated solid-phase peptide synthesis (SPPS).[1][3] In this approach:
-
The α-amino group of each incoming amino acid is temporarily protected with the base-labile Fmoc group .
-
Reactive amino acid side chains are protected with acid-labile groups (e.g., tert-butyl esters for carboxylic acids, Boc for amines).
-
After each coupling step, the Fmoc group is removed with a base (piperidine) to allow the next amino acid to be added. The acid-labile side-chain protecting groups remain unaffected.
-
At the end of the synthesis, all the side-chain protecting groups are removed simultaneously with a strong acid (TFA).
This orthogonal scheme ensures the stepwise and controlled assembly of the peptide chain.[3][7]
Caption: The Fmoc/tBu orthogonal strategy in Solid-Phase Peptide Synthesis.
Carbonyl Protecting Groups: Acetals and Ketals
Aldehydes and ketones are often protected to prevent their reaction with nucleophiles like Grignard reagents or hydrides.[1][17] The most common strategy is the formation of acetals or ketals.
| Protecting Group | Formation Reagents | Deprotection Conditions | Stability & Notes |
| Dimethyl Acetal/Ketal | Methanol, acid catalyst | Aqueous acid (e.g., HCl, p-TsOH).[17] | Stable to bases, nucleophiles, and hydrides. |
| 1,3-Dioxolane/Dioxane (Cyclic) | Ethylene glycol or 1,3-propanediol, acid catalyst | Aqueous acid.[10][17] | Generally more stable to hydrolysis than acyclic acetals. Thioacetals (formed with dithiols) are stable to acid but can be cleaved with reagents like HgCl₂ or NIS. |
Experimental Protocols: A Self-Validating System
The reliability of a protecting group strategy rests on the robustness of its experimental procedures. Here, we provide detailed, field-proven protocols for the protection and deprotection of common functional groups.
Protocol 1: Boc Protection of a Primary Amine
This protocol describes the widely applicable method for protecting an amine with di-tert-butyl dicarbonate ((Boc)₂O).[13][14][16]
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv) or aqueous NaHCO₃
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water/acetone mixture)[13][18]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., Et₃N).
-
Add the di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often driven by the evolution of CO₂ gas.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[13]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
Caption: Experimental workflow for the Boc protection of an amine.
Protocol 2: TBDMS Protection of a Primary Alcohol
This protocol details the selective protection of a primary alcohol using the sterically demanding TBDMSCl.[11]
Materials:
-
Alcohol substrate (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere (N₂ or Ar)
Procedure:
-
Dissolve the alcohol and imidazole in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath. This can enhance selectivity for primary over secondary alcohols.[11]
-
Add TBDMSCl portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.[11]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Selective Deprotection of a TBDMS Ether with TBAF
This protocol describes the fluoride-mediated cleavage of a TBDMS ether, a method that is orthogonal to most acid- and base-labile groups.
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.[9]
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[9]
Conclusion: Strategic Implementation is Key
The successful synthesis of complex molecules is not merely a matter of knowing which protecting groups exist, but of understanding their relative stabilities and the logic of their orthogonal relationships. By carefully selecting a set of protecting groups that can be removed under distinct, non-interfering conditions, chemists can orchestrate a symphony of reactions with precision and control. This guide has provided a framework for comparing these strategies, grounded in quantitative data and reliable protocols. The ultimate success, however, lies in the thoughtful application of these principles to the unique challenges presented by your target molecule.
References
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Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
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Liu, C. F., Rao, C., & Tam, J. P. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. [Link]
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Liu, C. F., Rao, C., & Tam, J. P. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
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Fisher Scientific. Amine Protection / Deprotection. [Link]
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NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Wikipedia. Protecting group. [Link]
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ResearchGate. (n.d.). Cleavage time (t ½ ) for various protecting groups and cleavage conditions a. [Link]
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Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
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Fiveable. (2025). Orthogonal Protection Definition. [Link]
-
Scribd. Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. [Link]
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Chemistry Stack Exchange. (2016). How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. [Link]
-
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-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
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Organic Chemistry Portal. Protecting Groups - Stability. [Link]
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Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
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Willingdon College, Sangli. Protection and deprotection. [Link]
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NIH. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]
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The Strategic Application of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate in Complex Drug Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the intricate landscape of chiral synthesis, the selection of an appropriate chiral building block is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and economic viability of a synthetic route. This guide provides an in-depth technical comparison of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate, a versatile C3 chiral synthon, with other prominent asymmetric synthesis strategies for the construction of key structural motifs in drug candidates, particularly syn- and anti-1,2-diols.
The Central Role of Chirality in Drug Efficacy
The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This biological chirality dictates that enantiomers of a drug molecule can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the ability to synthesize enantiomerically pure active pharmaceutical ingredients (APIs) is not merely a synthetic challenge but a regulatory and safety imperative. The use of chiral building blocks, derived from the "chiral pool" of readily available natural products like amino acids and sugars, is a cornerstone of modern medicinal chemistry, offering an efficient pathway to complex chiral molecules.[1][2]
This compound, derived from the naturally abundant (S)-ethyl lactate, exemplifies the chiral pool approach. Its utility lies in providing a pre-defined stereocenter and a robust protecting group that facilitates a range of subsequent chemical transformations.
In Focus: this compound
This chiral building block is particularly valued for its role in the synthesis of polyketide natural products and other complex molecules containing 1,2-diol functionalities. The tert-butyldimethylsilyl (TBDMS) ether provides excellent stability under a variety of reaction conditions, yet it can be cleaved selectively, making it an ideal protecting group during multi-step syntheses.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 106513-42-2 |
| Molecular Formula | C₁₁H₂₄O₃Si |
| Molecular Weight | 232.39 g/mol |
| Appearance | Colorless liquid |
| Optical Rotation | [α]²⁰/D ≈ -30° (c=1 in CHCl₃) |
Case Study: Synthesis of the Didemnin B Side Chain
A notable application of this compound is in the synthesis of the lactyl-3,4-didehydroproline side chain of Didemnin B, a marine-derived cyclic depsipeptide with potent antitumor, antiviral, and immunosuppressive properties. The synthesis leverages the inherent chirality of the building block to establish a key stereocenter in the side chain.
Experimental Workflow: Synthesis of the Didemnin B Side Chain Precursor
Caption: Stereocontrol in the Evans Asymmetric Aldol Reaction.
Experimental Protocol: Crimmins Thiazolidinethione Aldol Reaction
The Crimmins modification of the Evans aldol reaction, using a thiazolidinethione auxiliary, offers excellent diastereoselectivity and the auxiliary can often be removed under milder conditions. [3][4]
-
Enolate Formation: To a solution of the N-acyl thiazolidinethione in an anhydrous solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere, add titanium tetrachloride (TiCl₄). After stirring, add a hindered amine base such as (-)-sparteine.
-
Aldol Addition: Add the aldehyde to the enolate solution at -78 °C and stir until the reaction is complete.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Purify the aldol adduct by flash column chromatography.
-
Auxiliary Cleavage: The thiazolidinethione auxiliary can be removed by various methods, such as reduction with diisobutylaluminum hydride (DIBAL-H) to yield the corresponding aldehyde, or by hydrolysis to the carboxylic acid.
Comparison to the Chiral Building Block Approach:
The primary advantage of the aldol approach is its versatility in accessing both syn and anti diol precursors with high diastereoselectivity by choosing the appropriate chiral auxiliary and reaction conditions. [5]However, this comes at the cost of additional synthetic steps for attaching and cleaving the auxiliary, which can impact the overall yield and cost-effectiveness.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful, reagent-controlled method for the enantioselective synthesis of vicinal diols from alkenes. [6]The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the facial selectivity of the dihydroxylation.
Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
A typical procedure involves the use of commercially available "AD-mix" reagents, which contain the osmium catalyst, the chiral ligand, the reoxidant (potassium ferricyanide), and a base (potassium carbonate).
-
Reaction Setup: To a stirred mixture of the AD-mix in a suitable solvent system (e.g., t-BuOH/H₂O), add the alkene at room temperature or 0 °C.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium sulfite). Extract the product with an organic solvent.
-
Purification: Purify the diol by flash column chromatography or crystallization.
Comparison to the Chiral Building Block Approach:
The Sharpless dihydroxylation offers high enantioselectivity for a broad range of alkenes and has been successfully implemented on an industrial scale. [7][8]Its main drawback is the use of the highly toxic and expensive osmium tetroxide, although catalytic amounts are used. Compared to the chiral building block approach, it requires the synthesis of an alkene precursor but offers greater flexibility in the placement of the diol functionality within a molecule.
Conclusion: A Strategic Choice for Drug Development
The efficacy of this compound in drug development stems from its role as a reliable and predictable chiral building block. This "chiral pool" strategy provides a direct and often efficient route to complex molecules with pre-defined stereochemistry, as exemplified in the synthesis of the didemnin B side chain.
However, the optimal synthetic strategy is context-dependent. For the synthesis of syn- and anti-1,2-diols, chiral auxiliary-mediated aldol reactions, such as those developed by Evans and Crimmins, offer unparalleled diastereoselectivity and versatility, albeit with the overhead of additional synthetic steps. For the direct enantioselective dihydroxylation of alkenes, the Sharpless asymmetric dihydroxylation remains a powerful and scalable tool, despite the use of hazardous reagents.
Ultimately, the decision to employ this compound or an alternative asymmetric strategy will be guided by a careful analysis of the target molecule's structure, the desired stereochemical outcome, and practical considerations such as the number of synthetic steps, overall yield, scalability, and cost of goods. A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, is essential for making informed decisions in the challenging yet rewarding field of drug development.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 2127-2129. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775-777. [Link]
-
Ahrgren, L., & Sutin, L. (1997). Sharpless Asymmetric Dihydroxylation on an Industrial Scale. Organic Process Research & Development, 1(6), 425-427. [Link]
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Sharpless Asymmetric Dihydroxylation on an Industrial Scale. American Chemical Society. (n.d.). [Link]
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Chiral Pool Synthesis. Algor Cards. (n.d.). [Link]
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Chiral pool. Wikipedia. (n.d.). [Link]
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Crimmins, M. T., & Slade, D. J. (2006). Enantioselective total synthesis of (-)-pironetin: iterative aldol reactions of thiazolidinethiones. Organic letters, 8(10), 2191-2194. [Link]
-
Evans–Saksena reduction. Wikipedia. (n.d.). [Link]
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Crimmins thiazolidinethione aldolization. ResearchGate. (n.d.). [Link]
-
Chiral auxiliary. Wikipedia. (n.d.). [Link]
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Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. (n.d.). [Link]
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Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. PubMed. (2000, March 23). [Link]
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Synthesis and Biosynthesis of Polyketide Natural Products. SURFACE at Syracuse University. (n.d.). [Link]
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Evans-Saksena Reduction. SynArchive. (n.d.). [Link]
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Asymmetric Catalysis: Stereoselective Strategies in Pharmaceutical Synthesis. ResearchGate. (2025, October 5). [Link]
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Ethyl L-Lactate as a Tunable Solvent for Greener Synthesis of Diaryl Aldimines. (2011, December 31). [Link]
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Sharpless asymmetric dihydroxylation. Wikipedia. (n.d.). [Link]
-
The Career of K. Barry Sharpless. Macmillan Group. (2002, August 28). [Link]
-
Total synthesis of didemnin B analogs. ResearchGate. (n.d.). [Link]
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Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. ResearchGate. (2018, January). [Link]
-
Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae. ResearchGate. (2025, August 7). [Link]
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Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. (2025, October 20). [Link]
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II Reduction Reactions. (n.d.). [Link]
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Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. (2024, September 5). [Link]
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Biocatalysis: A smart and green tool for the preparation of chiral drugs. PMC. (2022, August 5). [Link]
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Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. PMC. (n.d.). [Link]
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Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. PubChem. (n.d.). [Link]
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Directed reduction of ??-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. ResearchGate. (2025, August 6). [Link]
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Ethyl lactate synthesis in organic media using a magnetic supported CALB. ResearchGate. (2025, August 12). [Link]
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VAPOR-PHASE SYNTHESIS OF LACTIDE FROM ETHYL LACTATE OVER TiO2/SiO2 CATALYST. ResearchGate. (n.d.). [Link]
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The Art of Asymmetric Synthesis: A Comparative Guide to Chiral Pyrrolidine Building Blocks in the Synthesis of Oseltamivir
For the discerning researcher in medicinal chemistry and drug development, the choice of a chiral building block is a critical decision that dictates the efficiency, stereochemical purity, and overall elegance of a synthetic route. Among the myriad of options, (S)-proline and its derivatives have emerged as exceptionally powerful and versatile organocatalysts, capable of orchestrating complex stereoselective transformations with remarkable precision. This guide provides an in-depth analysis of the application of a proline-based chiral building block in a highly relevant case study: the total synthesis of the antiviral drug Oseltamivir (Tamiflu®).
We will dissect a proline-derivative-catalyzed approach, elucidating the causality behind the experimental choices and the mechanistic underpinnings of the key stereochemical-determining step. In the spirit of objective comparison, this will be juxtaposed with a distinct and innovative synthetic strategy that employs a different class of organocatalyst. Through this comparative lens, supported by experimental data, detailed protocols, and mechanistic diagrams, this guide aims to equip you with the insights necessary to make informed decisions in your own synthetic endeavors.
Case Study: The Pursuit of Oseltamivir (Tamiflu®)
Oseltamivir is a neuraminidase inhibitor used in the treatment and prophylaxis of influenza A and B viruses. Its structure, featuring three contiguous stereocenters on a cyclohexene core, presents a significant synthetic challenge. The commercial synthesis famously relies on (-)-shikimic acid, a natural product whose availability can be subject to fluctuation.[1] This has spurred the development of numerous alternative total syntheses, offering a fertile ground for comparing the efficacy of different chiral building blocks and asymmetric strategies.
Approach 1: The Hayashi Synthesis - An Organocatalytic Cascade Enabled by a Proline Derivative
Professor Yujiro Hayashi's group developed a highly efficient and "time economical" synthesis of Oseltamivir, showcasing the power of organocatalysis with a proline-derived chiral building block.[2][3][4] A key feature of this synthesis is the use of a diphenylprolinol silyl ether catalyst to orchestrate a rapid asymmetric Michael reaction, setting two of the three required stereocenters in a single step.[2][3]
The Strategic Advantage of the Proline-Based Catalyst
The choice of the diphenylprolinol silyl ether is a prime example of rational catalyst design. (S)-proline itself is a bifunctional catalyst, utilizing its secondary amine to form an enamine with a carbonyl donor and its carboxylic acid to activate the acceptor through hydrogen bonding.[5] However, for the Michael addition of aldehydes to nitroalkenes, Hayashi and others found that modifying the proline scaffold enhances reactivity and selectivity.[6] The diphenylprolinol silyl ether catalyst operates through enamine catalysis, where the bulky diphenylmethyl and silyl groups create a well-defined chiral environment, effectively shielding one face of the enamine intermediate and directing the incoming nitroalkene to the opposite face.[7][8]
Mechanistic Insight: The Asymmetric Michael Reaction
The key stereochemistry-determining step in the Hayashi synthesis is the asymmetric Michael addition of an alkoxyaldehyde to a nitroalkene, catalyzed by the diphenylprolinol silyl ether. The catalytic cycle, depicted below, illustrates the principles of enamine catalysis.
Figure 1: Catalytic cycle of the proline-derivative-catalyzed Michael addition.
The reaction commences with the condensation of the alkoxyaldehyde and the secondary amine of the catalyst to form a chiral enamine intermediate. This enamine then attacks the nitroalkene in a highly stereoselective Michael addition, governed by the sterics of the catalyst, to form an iminium ion intermediate. Subsequent hydrolysis regenerates the catalyst and releases the enantioenriched Michael adduct, which is then carried forward.
The Hayashi Synthetic Route
The full synthetic sequence is a testament to efficiency, employing a "one-pot" strategy to minimize purification steps.
Figure 2: Simplified workflow of the Hayashi synthesis of Oseltamivir.
This time- and pot-economical approach delivers Oseltamivir in a remarkably short sequence.[2][3]
Approach 2: The Fukuyama Synthesis - A Diels-Alder Strategy with a MacMillan Catalyst
As a point of comparison, the synthesis developed by Professor Tohru Fukuyama's group offers an alternative organocatalytic approach that does not rely on a proline-based catalyst for its key asymmetric step.[9][10] Instead, it utilizes an asymmetric Diels-Alder reaction catalyzed by a MacMillan catalyst to construct the cyclohexene core.[9][10]
The Strategic Advantage of the MacMillan Catalyst
The MacMillan catalyst, an imidazolidinone derivative, operates via iminium ion catalysis.[11][12] It condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion, which lowers the LUMO of the dienophile and accelerates the Diels-Alder reaction.[11][12] The bulky substituents on the catalyst create a chiral pocket that directs the approach of the diene, leading to high enantioselectivity.[11][13]
Mechanistic Insight: The Asymmetric Diels-Alder Reaction
The cornerstone of the Fukuyama synthesis is the asymmetric Diels-Alder reaction between a dihydropyridine and acrolein.
Figure 3: Catalytic cycle of the MacMillan-catalyzed Diels-Alder reaction.
This reaction elegantly establishes the core bicyclic structure of an intermediate, from which the desired stereochemistry of Oseltamivir can be elaborated through a series of subsequent transformations.
The Fukuyama Synthetic Route
The Fukuyama synthesis begins with readily available pyridine and proceeds through a multi-step sequence to the final product.
Figure 4: Simplified workflow of the Fukuyama synthesis of Oseltamivir.
Performance Comparison: Hayashi vs. Fukuyama
A direct comparison of the two synthetic routes highlights the distinct advantages and disadvantages of each approach.
| Metric | Hayashi Synthesis (Proline-Derivative) | Fukuyama Synthesis (MacMillan Catalyst) |
| Chiral Building Block | (S)-Diphenylprolinol Silyl Ether | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one |
| Key Asymmetric Step | Michael Addition | Diels-Alder Reaction |
| Starting Materials | Alkoxyaldehyde, Nitroalkene | Pyridine, Acrolein |
| Overall Yield | ~57% | ~22% (from lactone intermediate)[9] |
| Number of Steps | 5 (in one-pot)[2][3] | 11 (from lactone intermediate) |
| Key Advantages | High efficiency, "time economical", "pot economy" | Starts from simple, inexpensive materials |
| Potential Drawbacks | Utilizes a nitroalkene | Longer reaction sequence |
This data underscores the remarkable efficiency of the Hayashi synthesis, a direct consequence of the powerful and selective proline-derivative catalyst that enables a cascade reaction sequence. While the Fukuyama synthesis has a lower overall yield and more steps, its use of very simple starting materials is a significant advantage.
Experimental Protocols
To ensure the practical applicability of this guide, detailed protocols for the key asymmetric reactions are provided below. These are based on the procedures reported in the primary literature and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Hayashi's Asymmetric Michael Reaction[2][3]
Materials:
-
(S)-Diphenylprolinol silyl ether catalyst
-
Alkoxyaldehyde (substrate)
-
Nitroalkene (substrate)
-
Thiourea (co-catalyst)
-
Acid (co-catalyst)
-
Anhydrous solvent (e.g., THF or CH2Cl2)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the (S)-diphenylprolinol silyl ether catalyst, thiourea, and acid.
-
Add the anhydrous solvent and stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the alkoxyaldehyde to the reaction mixture and stir for a few minutes.
-
Slowly add the nitroalkene to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with the appropriate workup and purification steps.
Note: The specific amounts, concentrations, and reaction times should be obtained from the supporting information of the original publication.[2]
Protocol 2: Fukuyama's Asymmetric Diels-Alder Reaction[9][10]
Materials:
-
MacMillan's first-generation catalyst ((5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride)
-
1,2-Dihydropyridine derivative (diene)
-
Acrolein (dienophile)
-
Anhydrous solvent (e.g., CH3CN/H2O)
Procedure:
-
To a reaction vessel, add the MacMillan catalyst.
-
Add the anhydrous solvent system and stir to dissolve the catalyst.
-
Add the 1,2-dihydropyridine derivative to the reaction mixture.
-
Cool the mixture to the specified temperature (e.g., room temperature).
-
Add acrolein dropwise to the reaction mixture.
-
Stir the reaction for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Note: For precise experimental details, refer to the original publication by Fukuyama and coworkers.[9]
Conclusion
The case study of Oseltamivir synthesis provides a compelling illustration of the power and versatility of chiral building blocks in modern organic synthesis. The Hayashi synthesis, employing a sophisticated (S)-proline derivative, demonstrates how organocatalysis can lead to exceptionally efficient and elegant synthetic routes through carefully orchestrated cascade reactions. The proline-based catalyst, through its well-defined chiral environment, delivers high levels of stereocontrol in the key Michael addition step.
In contrast, the Fukuyama synthesis showcases an alternative, yet equally powerful, organocatalytic strategy. The use of a MacMillan catalyst in an asymmetric Diels-Alder reaction provides a different avenue to the chiral core of Oseltamivir, starting from simple and abundant materials.
Ultimately, the choice between these or other synthetic strategies will depend on the specific goals of the research program, including considerations of cost, scalability, and the desired level of synthetic efficiency. This guide, by providing a detailed, data-supported comparison, aims to empower researchers to navigate these choices with a deeper understanding of the underlying principles of asymmetric catalysis and the profound impact of the right chiral building block.
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Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]
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Ghosh, S., Chisti, Y., & Banerjee, U. C. (2012). Production of shikimic acid. Biotechnology Advances, 30(6), 1425–1431. [Link]
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Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. (2006). Organic Letters. [Link]
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Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. (2014). PubMed. [Link]
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Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of Four Stereogenic Centers. (2007). Angewandte Chemie International Edition. [Link]
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A Senior Application Scientist's Guide to Regulatory Considerations for Chiral Compounds in Pharmaceuticals
For: Researchers, scientists, and drug development professionals
This guide provides an in-depth comparison of the regulatory landscapes and analytical methodologies crucial for the development of chiral pharmaceuticals. It is designed to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of bringing a chiral drug to market.
The Two Faces of a Molecule: Why Chirality Matters in Drug Development
Many pharmaceutical compounds are chiral, meaning they exist as two non-superimposable mirror images called enantiomers.[1][2] While chemically identical, these enantiomers can interact differently with the chiral environment of the human body, such as enzymes and receptors.[1][3][4] This can lead to significant differences in their therapeutic effects, with one enantiomer often being responsible for the desired pharmacological activity (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1][2][5]
The tragic case of thalidomide in the 1960s serves as a stark reminder of the importance of understanding chirality.[1][6][7] Marketed as a racemic mixture (a 50:50 mix of both enantiomers) to treat morning sickness in pregnant women, it was later discovered that while one enantiomer was effective, the other was a potent teratogen, causing severe birth defects.[6][8][9] This event was a major catalyst for a shift in regulatory perspectives towards chiral drugs.[6][7][8]
The Global Regulatory Landscape: A Comparative Overview
Driven by the lessons learned from thalidomide and advancements in chiral separation technologies, regulatory agencies worldwide have established specific guidelines for the development of stereoisomeric drugs.[6][7][10] While there is a global trend towards the development of single-enantiomer drugs, specific requirements can vary between major regulatory bodies.[11][12]
| Regulatory Body | Key Guideline/Policy | Stance on Racemates vs. Single Enantiomers | Key Requirements |
| U.S. Food and Drug Administration (FDA) | "Development of New Stereoisomeric Drugs" (1992)[10][13] | Encourages the development of single enantiomers. The decision to develop a racemate must be scientifically justified.[6][14] | - Quantitative assays for individual enantiomers in biological samples should be developed early.[10][15] - The pharmacological activities of individual enantiomers should be compared.[15] - Stereochemically specific identity tests and assays are required for both drug substance and product.[10][15] - Impurity limits for the unwanted enantiomer must be established.[15] |
| European Medicines Agency (EMA) | "Investigation of Chiral Active Substances" (1994)[6][16][17] | Strong preference for single enantiomers; a racemate is generally not accepted if the enantiomers have different properties. The EMA has not approved a racemate since 2016.[6] | - Both enantiomers should be studied separately as early as possible.[16] - The choice to develop a single enantiomer or a racemate must be justified.[16] - If a single enantiomer is developed, the other is treated as an impurity.[16] - Detailed description of the synthesis step where the stereogenic center is formed is required.[16] |
| International Council for Harmonisation (ICH) | ICH Q6A: "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances"[18][19][20] | Provides a harmonized approach to specifications, including those for chiral substances. | - For a single enantiomer drug substance, control of the other enantiomer as an impurity should be considered.[21] - The assay for a single enantiomer should be enantioselective or a combination of an achiral assay and an enantiomeric impurity test.[21] - For a racemic drug substance, the racemate nature should be verified, and it should be distinguished from the individual enantiomers.[21] |
The "Chiral Switch": A Strategic Consideration
A "chiral switch" refers to the development of a single-enantiomer drug from a previously approved racemic mixture.[6][22][23] This strategy can offer therapeutic advantages, such as an improved safety profile and potentially increased efficacy.[23] However, it has also been a subject of debate, with some arguing that it is primarily a marketing strategy to extend patent protection.[7][22][23] Regulatory bodies like the FDA and EMA consider a chiral switch to be a new drug application, which may grant a new period of market exclusivity.[6]
Navigating the Drug Development Pathway for Chiral Compounds
The development of a chiral drug, whether as a single enantiomer or a racemate, requires careful consideration of its stereochemistry at every stage.
Caption: A generalized workflow for the development of a chiral pharmaceutical.
Essential Analytical Techniques for Chiral Separation and Quantification
The ability to separate and quantify enantiomers is critical throughout the drug development process.[2] This requires specialized analytical techniques.
Comparison of Key Chiral Separation Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[5] | Widely applicable, high resolution, suitable for both analytical and preparative scales.[5][24] | Can require significant method development, higher solvent consumption.[5] | Routine quality control, purity testing, bioanalysis.[25] |
| Chiral Supercritical Fluid Chromatography (SFC) | Similar to HPLC but uses a supercritical fluid as the mobile phase. | Faster separations, lower solvent usage, more environmentally friendly than HPLC.[5] | Not as widely applicable as HPLC, requires specialized equipment. | High-throughput screening, preparative separations. |
| Capillary Electrophoresis (CE) | Separation based on differences in electrophoretic mobility in the presence of a chiral selector.[26] | High separation efficiency, rapid analysis, minimal sample and reagent consumption. | Lower sensitivity for some applications, not as easily scalable for preparative work.[27] | Analysis of polar and charged compounds, bioanalysis.[27] |
Experimental Protocol: Chiral HPLC Method Validation for an Enantiomeric Drug Substance
This protocol outlines the key steps for validating a chiral HPLC method for determining the enantiomeric purity of a drug substance, in accordance with ICH Q2(R1) guidelines.
1. Specificity:
-
Inject the drug substance, the individual enantiomers (if available), and a placebo mixture.
-
Demonstrate that the peaks for the two enantiomers are well-resolved from each other and from any potential impurities or excipients.
2. Linearity:
-
Prepare a series of solutions of the undesired enantiomer at different concentrations, typically ranging from the reporting limit to 120% of the specification limit.
-
Plot the peak area against the concentration and determine the correlation coefficient (should be ≥ 0.99).
3. Accuracy:
-
Spike the drug substance with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Calculate the percentage recovery of the added enantiomer.
4. Precision:
-
Repeatability: Perform multiple injections of the same sample on the same day.
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, and on different equipment.
-
The relative standard deviation (RSD) for the peak areas should be within acceptable limits.
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Determine the lowest concentration of the undesired enantiomer that can be reliably quantified (LOQ) and detected (LOD).
-
This can be established based on the signal-to-noise ratio or by statistical analysis of the calibration curve.
6. Robustness:
-
Intentionally vary critical method parameters (e.g., mobile phase composition, column temperature, flow rate) within a defined range.
-
Assess the impact of these variations on the resolution and quantification of the enantiomers.
Bioanalytical Considerations: Stereoselective Pharmacokinetics
During clinical development, it is crucial to understand the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of each enantiomer.[4][28] This requires the development and validation of stereoselective bioanalytical methods to quantify the individual enantiomers in biological matrices such as plasma or urine.[29][30] These studies help to determine if there are significant differences in absorption, distribution, metabolism, and excretion (ADME) between the enantiomers, and whether in-vivo chiral inversion occurs.[4][14]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate, a common chiral building block and protecting group reagent in organic synthesis. [1][2]
This document moves beyond generic advice, offering a scientifically grounded, step-by-step operational plan. By understanding the chemical rationale behind each step, you will be equipped to manage this waste stream with confidence and precision, ensuring the safety of your personnel and the integrity of your facility's environmental compliance program.
Understanding the Hazard Profile: A Dual-Nature Reagent
This compound possesses a dual chemical nature that dictates its disposal pathway. It is fundamentally comprised of two key functional groups: a tert-butyldimethylsilyl (TBDMS) ether and an ethyl ester.[3][4][5] While the intact molecule is classified as a combustible liquid, its primary disposal challenge arises from the reactivity of the silyl ether linkage.[3]
The TBDMS group, while a robust protecting group in many synthetic contexts, is susceptible to cleavage under both acidic and basic conditions.[6] This reactivity is the key to its safe disposal, allowing for its conversion into less hazardous, more water-soluble components. The ethyl ester group is also subject to hydrolysis under similar conditions.[6][7][8]
Therefore, the core principle of this disposal protocol is controlled hydrolysis to break down the parent compound into ethyl lactate, tert-butyldimethylsilanol, and ethanol, followed by the appropriate disposal of the resulting aqueous waste stream.
The Disposal Workflow: A Two-Stage Approach
The proper disposal of this compound is best approached in two distinct stages:
-
Stage 1: In-Lab Pre-treatment (Hydrolysis). This crucial first step involves the chemical breakdown of the compound into its less hazardous constituents.
-
Stage 2: Final Disposal of Aqueous Waste. The resulting hydrolyzed mixture is then disposed of in accordance with institutional, local, and national hazardous waste regulations.
The following diagram illustrates the decision-making and operational flow for this process.
Caption: Disposal workflow for this compound.
Stage 1: Detailed In-Lab Pre-treatment Protocol
This pre-treatment step is essential for mitigating the potential hazards of the intact silyl ether. The choice between acidic and basic hydrolysis will depend on the other components of the waste stream and the available reagents in your laboratory. Both methods effectively cleave the silicon-oxygen bond.
Essential Safety Precautions:
-
Always perform this procedure in a well-ventilated chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[10]
-
Have a spill kit readily available.
Method A: Acid-Catalyzed Hydrolysis
This method utilizes a dilute acid to catalyze the cleavage of the TBDMS ether and the hydrolysis of the ethyl ester.
Materials:
-
Waste this compound
-
Industrial-grade ethanol or isopropanol
-
3M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH) solution for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriately sized Erlenmeyer flask or beaker
-
Stir bar and magnetic stir plate
Procedure:
-
Dilution: In a suitable container within a fume hood, dilute the waste this compound with 5-10 volumes of ethanol or isopropanol. This improves miscibility with the aqueous acid and helps to control the reaction rate.
-
Acidification: While stirring, slowly add 3M HCl to the diluted waste solution. A good starting point is to add the acid until the total volume increases by approximately 20%.
-
Reaction: Stir the mixture at room temperature for at least 12 hours. The hydrolysis can be expedited by gentle heating (40-50°C) for 2-4 hours. Monitor the reaction for any signs of off-gassing or excessive heat generation.
-
Neutralization: After the reaction period, carefully neutralize the solution by slowly adding 1M NaOH while monitoring the pH. Adjust the pH to a range of 6-8. Be cautious as the neutralization reaction can be exothermic.[11]
-
Final State: The final solution will be an aqueous-alcoholic mixture containing ethyl lactate, tert-butyldimethylsilanol, sodium chloride, and residual ethanol/isopropanol.
Method B: Base-Mediated Hydrolysis (Saponification)
This method employs a basic solution to hydrolyze both the ester and the silyl ether.
Materials:
-
Waste this compound
-
Industrial-grade ethanol
-
1M Sodium Hydroxide (NaOH)
-
1M Hydrochloric Acid (HCl) for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriately sized Erlenmeyer flask or beaker with a reflux condenser
-
Stir bar and magnetic stir plate with heating capabilities
Procedure:
-
Solution Preparation: In a round-bottom flask equipped with a stir bar and reflux condenser, prepare a solution of 1M NaOH in a 1:1 mixture of ethanol and water.
-
Addition of Waste: Slowly add the waste this compound to the basic solution while stirring.
-
Reaction: Heat the mixture to a gentle reflux (approximately 80-90°C) for 2-4 hours. This will ensure complete hydrolysis of both the ester and the silyl ether.
-
Cooling: After the reflux period, turn off the heat and allow the solution to cool to room temperature.
-
Neutralization: Carefully neutralize the cooled solution by slowly adding 1M HCl while monitoring the pH. Adjust to a final pH between 6 and 8.[11]
-
Final State: The resulting solution will be an aqueous-alcoholic mixture containing the sodium salt of lactic acid, tert-butyldimethylsilanol, sodium chloride, and ethanol.
Stage 2: Final Disposal Procedures
Once the pre-treatment is complete and the solution is neutralized, the resulting aqueous waste must be managed as hazardous waste. While the primary hazardous component has been degraded, the solution still contains organic compounds and should not be disposed of down the drain.[12]
Step-by-Step Final Disposal:
-
Waste Characterization: The waste should be characterized as "Aqueous waste containing non-halogenated organic solvents."
-
Containerization: Transfer the neutralized solution into a designated, properly labeled hazardous waste container. The container must be compatible with the waste; a high-density polyethylene (HDPE) or glass bottle is typically suitable.[13]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical names of the components (e.g., water, ethanol, sodium lactate, tert-butyldimethylsilanol, sodium chloride), and the approximate percentages of each.[13]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[13] Ensure that the container is kept closed except when adding waste.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[10] Adhere to your facility's specific procedures for waste pickup requests.
Regulatory and Compliance Framework
The disposal of all chemical waste is governed by a strict regulatory framework. In the United States, the primary regulations are set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[11]
| Regulatory Body | Key Requirements |
| EPA (RCRA) | Waste characterization, proper labeling, container management, storage time limits in SAAs, use of licensed disposal facilities. |
| OSHA | Hazard Communication Standard (employee right-to-know), proper PPE, safe handling procedures, availability of Safety Data Sheets (SDS). |
It is imperative that all laboratory personnel involved in waste handling are trained on these regulations and their institution's specific Chemical Hygiene Plan.
Conclusion: Safety as a Continuous Process
The responsible disposal of this compound is a clear demonstration of a laboratory's commitment to safety and environmental compliance. By integrating this scientifically sound, two-stage disposal process into your standard operating procedures, you contribute to a safer research environment. This protocol, grounded in the principles of chemical reactivity and regulatory compliance, provides a robust framework for managing this specific waste stream. Remember that adherence to your institution's specific EHS guidelines is paramount.
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A Researcher's Guide to the Safe Handling of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
In the landscape of modern synthetic chemistry, silyl ethers play a pivotal role as versatile protecting groups and chiral building blocks. Among these, Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is a valuable reagent, particularly in the synthesis of complex organic molecules. Its effective use, however, necessitates a thorough understanding of its properties and the implementation of robust safety protocols. This guide provides essential, experience-driven information on the personal protective equipment (PPE) required for handling this compound, ensuring the safety of researchers and the integrity of their work.
Understanding the Compound: Properties and Potential Hazards
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₄O₃Si | [2][4][5] |
| Molecular Weight | 232.39 g/mol | [1][2][4][5] |
| Form | Liquid | [1][2] |
| Color | Colorless | [2] |
| Boiling Point | 187 °C | [1][2][3] |
| Density | 0.875 g/mL at 25 °C | [1][2] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [1] |
| Storage Class | 10 - Combustible liquids | [1] |
Core Principles of Protection: Selecting the Right PPE
A multi-layered approach to personal protection is paramount when handling any chemical. For this compound, the focus is on preventing skin and eye contact, and having appropriate measures in place for accidental spills.
Eye and Face Protection: The First Line of Defense
Chemical splash goggles are mandatory whenever handling this compound. These should provide a complete seal around the eyes to protect against splashes from any direction. For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield worn over chemical splash goggles is required.[6]
Hand Protection: Choosing the Correct Gloves
Disposable nitrile gloves are a suitable choice for incidental contact with this compound.[7] However, it is crucial to recognize that nitrile gloves offer short-term protection. For prolonged handling or in situations where significant contamination is possible, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical occurs.
Body Protection: Beyond the Lab Coat
A standard, flame-resistant laboratory coat should be worn and kept buttoned to protect the skin and personal clothing. For procedures with a higher risk of spills, a chemically resistant apron worn over the lab coat provides an additional layer of protection. Ensure that clothing worn under the lab coat is made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in the event of a fire.[7]
Foot Protection: A Solid Foundation
Closed-toe shoes are a fundamental requirement in any laboratory setting. They must fully cover the feet to protect against spills and falling objects. Perforated shoes or sandals are strictly prohibited.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Procedures
-
Work in a Ventilated Area: Always handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors.
-
Prevent Ignition Sources: Due to its combustible nature, keep the chemical away from open flames, hot surfaces, and spark-producing equipment.[1]
-
Avoid Direct Contact: Use appropriate PPE to prevent skin and eye contact. Wash hands thoroughly with soap and water after handling.
-
Container Management: Keep the container tightly closed when not in use to prevent the escape of vapors and potential contamination.[8]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Spill Management
In the event of a small spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Waste Disposal
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain. Contaminated PPE, such as gloves, should also be disposed of as chemical waste.
Visualizing the Workflow: PPE and Disposal
To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the recommended workflow for personal protective equipment and waste disposal.
Caption: Recommended workflow for donning and doffing PPE.
Caption: Step-by-step chemical waste disposal process.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence within the laboratory.
References
-
CP Lab Safety. (n.d.). This compound, min 98%, 100 ml. Retrieved from [Link]
-
Storemasta. (2023, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
Sources
- 1. (S)-(−)-2-(叔丁基二甲基甲硅烷氧基)丙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 106513-42-2 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
